5-(Aminomethyl)oxazolidin-2-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOFNQCERHOFJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-83-3 | |
| Record name | 5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Aminomethyl)oxazolidin-2-one hydrochloride chemical properties
An In-depth Technical Guide to 5-(Aminomethyl)oxazolidin-2-one Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of advanced pharmaceuticals. As a chiral building block, it forms the core structure of several medically significant compounds, including the anticoagulant drug Rivaroxaban and antibiotics in the oxazolidinone class. Its unique structure, featuring a reactive primary amine and a stable oxazolidinone ring, makes it a versatile synthon for drug development professionals.
This guide provides a comprehensive technical overview for researchers and scientists, delving into the compound's core chemical properties, spectroscopic identity, synthesis methodologies, and critical applications. The insights herein are grounded in established scientific literature and aim to equip drug development professionals with the necessary knowledge for its effective utilization and handling.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. These properties have been collated from various chemical suppliers and databases.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₉ClN₂O₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 185-190 °C |
| Solubility | Soluble in water and methanol. |
| CAS Number | 175953-23-0 |
| PubChem CID | 11626244 |
Spectroscopic Profile for Structural Elucidation
Confirming the identity and purity of this compound is paramount. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.
-
¹H NMR (Proton NMR): In a typical analysis using a solvent like D₂O, the proton NMR spectrum will exhibit characteristic signals corresponding to the protons on the oxazolidinone ring and the aminomethyl side chain. Key expected shifts include multiplets for the diastereotopic protons of the CH₂ group adjacent to the nitrogen in the ring, a multiplet for the CH proton, and signals for the aminomethyl CH₂ group.
-
¹³C NMR (Carbon NMR): The carbon spectrum provides confirmation of the carbon framework. Distinct peaks will be observed for the carbonyl carbon (C=O) of the oxazolidinone ring (typically around 160 ppm), as well as for the carbons of the CH₂, CH, and aminomethyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is valuable for identifying key functional groups. Characteristic absorption bands include a strong peak for the carbonyl (C=O) stretching of the cyclic carbamate group (around 1750 cm⁻¹), N-H stretching vibrations for the amine hydrochloride salt (broad band around 3000 cm⁻¹), and C-O stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base form of the molecule after the loss of HCl. The expected molecular ion peak for the free base (C₄H₈N₂O₂) would be at an m/z of approximately 116.06.
Synthesis Methodology: A Generalized Approach
The synthesis of 5-(Aminomethyl)oxazolidin-2-one is a critical process, as its stereochemistry is often crucial for the efficacy of the final active pharmaceutical ingredient (API). A common and efficient method involves the cyclization of an amino alcohol precursor, which can be derived from materials like (S)-epichlorohydrin to ensure the correct stereoisomer.
The following diagram illustrates a generalized workflow for a common synthetic route.
Caption: Generalized synthetic workflow for 5-(Aminomethyl)oxazolidin-2-one HCl.
Experimental Protocol Insights
-
Epoxide Ring-Opening: The synthesis often begins with a chiral epoxide like (S)-epichlorohydrin. The choice of amine for the ring-opening step (e.g., benzylamine) is critical as it serves as a protecting group for the nitrogen atom. This protection prevents side reactions in the subsequent cyclization step.
-
Cyclization: The formation of the oxazolidinone ring is typically achieved using a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene. These reagents are safer alternatives to phosgene gas and effectively form the cyclic carbamate. The reaction is performed in the presence of a base to neutralize the acid generated during the reaction.
-
Deprotection: The protecting group (e.g., benzyl group) is removed to liberate the primary amine. Catalytic hydrogenolysis using hydrogen gas and a palladium-on-carbon catalyst (Pd/C) is a clean and efficient method for this transformation.
-
Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent like isopropanol or ethanol. This step is crucial as the hydrochloride salt often has improved stability and handling characteristics compared to the free base, making it ideal for storage and downstream applications.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound is as a key intermediate in the synthesis of drugs that feature an oxazolidinone core.
Case Study: Synthesis of Rivaroxaban
Rivaroxaban is a widely used oral anticoagulant that directly inhibits Factor Xa. The (S)-5-(aminomethyl)oxazolidin-2-one moiety is a central component of its structure. In the synthesis of Rivaroxaban, this intermediate is coupled with another key fragment to build the final API.
The diagram below illustrates the integration of the oxazolidinone intermediate into the Rivaroxaban molecule.
Caption: Integration of the oxazolidinone core into the Rivaroxaban structure.
This coupling reaction typically involves the primary amine of the deprotected 5-(aminomethyl)oxazolidin-2-one acting as a nucleophile, displacing a leaving group on the other fragment of the target molecule. The stereochemical integrity of the oxazolidinone intermediate is essential for the pharmacological activity of the final drug.
Stability, Storage, and Handling
Proper handling and storage are vital to maintain the quality and integrity of this compound.
-
Stability: The hydrochloride salt is generally more stable than the corresponding free base. It is, however, hygroscopic and should be protected from moisture.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and strong bases.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. In case of dust formation, respiratory protection should be used. As an amine hydrochloride, it can be corrosive and irritating to the skin, eyes, and respiratory tract.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool in modern medicinal chemistry. Its well-defined structure and reactive handles provide a reliable foundation for constructing complex and life-saving pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for any scientist or researcher working toward the development of next-generation therapeutics. The continued application of this versatile building block underscores its importance in the journey from chemical synthesis to clinical success.
References
Please note that direct links to some chemical supplier pages may change. If a link is broken, searching for the CAS number (175953-23-0) on the supplier's website is recommended.
An In-Depth Technical Guide to the Structure and Stereochemistry of 5-(Aminomethyl)oxazolidin-2-one Hydrochloride
Abstract
5-(Aminomethyl)oxazolidin-2-one hydrochloride is a pivotal chiral building block in modern pharmaceutical synthesis. Its rigid, heterocyclic scaffold and versatile primary amine functionality make it an essential intermediate for a range of active pharmaceutical ingredients (APIs), most notably in the oxazolidinone class of antibiotics. This technical guide provides an in-depth exploration of the molecule's core chemical structure, the critical nuances of its stereochemistry, prevalent stereoselective synthesis strategies, and the analytical methodologies required for its robust characterization and quality control. Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights to support the effective utilization of this important synthetic precursor.
Introduction: The Significance of the Oxazolidinone Core
The oxazolidin-2-one motif is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] The class gained prominence with the regulatory approval of Linezolid, the first synthetic oxazolidinone antimicrobial agent effective against drug-resistant Gram-positive bacteria.[1][3] The efficacy of these drugs is intrinsically linked to their precise three-dimensional structure.
5-(Aminomethyl)oxazolidin-2-one serves as the foundational core for many such compounds.[4][] It provides the essential C5-linked side chain necessary for building out the more complex structures of final APIs.[6] The molecule is almost exclusively handled and supplied as a hydrochloride salt. This is a deliberate and critical choice; the protonation of the primary amine to form an ammonium chloride salt significantly enhances the compound's crystallinity, thermal stability, and shelf-life, while also improving its solubility in polar protic solvents, which is advantageous for subsequent reaction steps.
Elucidation of the Core Chemical Structure
The chemical identity of this compound is defined by three key features: the heterocyclic core, the aminomethyl substituent, and the hydrochloride salt form.
-
1,3-Oxazolidin-2-one Ring: This is a five-membered heterocycle containing both oxygen and nitrogen atoms at positions 1 and 3, respectively, with a carbonyl group at the C2 position.[7] This cyclic carbamate structure is relatively planar and conformationally rigid, which is often a desirable trait in drug design for ensuring a precise orientation when binding to a biological target.
-
Aminomethyl Group (-CH₂NH₂): Attached to the C5 position of the ring is a methylene bridge linked to a primary amine. This amine is the primary reactive handle for synthetic elaboration, allowing for the facile formation of amides, ureas, and other functional groups to build the final drug molecule.
-
Hydrochloride Salt: The basic primary amine readily reacts with hydrochloric acid (HCl) to form the corresponding ammonium chloride salt (-CH₂NH₃⁺ Cl⁻).[8] This ionic character is responsible for the compound's solid, crystalline nature and improved handling properties compared to the freebase form.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₉ClN₂O₂ | [8][9][10] |
| Molecular Weight | 152.58 g/mol | [8][9] |
| CAS Number (Racemic) | 1638763-83-3 | [8][10] |
| CAS Number ((S)-enantiomer) | 2007909-59-1 | [9][11] |
| Parent Compound (Freebase) | 5-(Aminomethyl)-2-oxazolidinone |[8] |
The Critical Role of Stereochemistry
The defining structural feature of 5-(aminomethyl)oxazolidin-2-one is the presence of a stereocenter at the C5 position of the oxazolidinone ring. This chirality means the molecule exists as a pair of non-superimposable mirror images known as enantiomers:
-
(S)-5-(aminomethyl)oxazolidin-2-one
-
(R)-5-(aminomethyl)oxazolidin-2-one
Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, they often exhibit a high degree of stereospecificity, meaning one enantiomer of a drug will have the desired therapeutic effect while the other may be inactive or, in some cases, cause undesirable side effects. For the vast majority of oxazolidinone-based pharmaceuticals, the (S)-enantiomer is the biologically active form and the required precursor for synthesis.[3][6][12] Therefore, controlling the stereochemistry during synthesis is not merely an academic exercise but a critical requirement for safety and efficacy.
Stereoselective Synthesis Strategies
Given the necessity for enantiopure material, developing a stereoselective synthesis is paramount. Synthesizing a racemic mixture and then resolving the enantiomers is often inefficient and results in the disposal of 50% of the material. The most common and economically viable strategy is to start with a readily available, enantiopure precursor from the "chiral pool."
For the synthesis of the desired (S)-enantiomer, (S)-epichlorohydrin is the most widely used starting material.[6][13] This approach ensures that the C5 stereocenter is set correctly from the very beginning of the synthetic sequence.
Causality of the Synthetic Workflow: The general logic is to use the epoxide of (S)-epichlorohydrin as an electrophile. The ring is opened by a nucleophile, and subsequent chemical transformations are designed to install the nitrogen atom and then facilitate an intramolecular cyclization to form the five-membered oxazolidinone ring, all while retaining the initial stereochemistry.
Exemplary Synthesis Protocol
The following protocol is a representative, multi-step synthesis adapted from principles described in the literature for producing N-aryl-5(S)-aminomethyl-2-oxazolidinones.[6][13]
Objective: To synthesize (S)-5-(aminomethyl)oxazolidin-2-one hydrochloride from (S)-epichlorohydrin.
Step 1: Synthesis of (S)-N-(2,3-epoxypropyl)phthalimide
-
To a stirred solution of (S)-epichlorohydrin (1.0 eq) in a suitable solvent like DMF, add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to approximately 60-70 °C and monitor by TLC until the starting material is consumed.
-
Cool the mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate epoxide. Self-Validation: The stereocenter remains untouched in this Sₙ2 reaction at the primary carbon.
Step 2: Ring-Opening with an Azide Source
-
Dissolve the phthalimide-protected epoxide (1.0 eq) in a solvent mixture such as ethanol/water.
-
Add sodium azide (NaN₃, 1.5 eq) and a catalyst like ammonium chloride (NH₄Cl, 0.2 eq).
-
Reflux the mixture for several hours, monitoring by TLC.
-
After completion, remove the solvent under vacuum. The resulting azido alcohol is often used directly in the next step. Causality: The azide attacks the less-hindered terminal carbon of the epoxide, yielding a 3-azido-2-hydroxypropyl intermediate.
Step 3: Reduction and Cyclization
-
Dissolve the crude azido alcohol in a solvent like methanol.
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) and stir vigorously at room temperature. This step reduces the azide to a primary amine.
-
After the reduction is complete (monitored by TLC or H₂ uptake), add a carbonyl source like diethyl carbonate or carbonyldiimidazole (CDI) to the reaction mixture.
-
Heat the mixture to facilitate the intramolecular cyclization, forming the oxazolidinone ring. The resulting product is the phthalimide-protected oxazolidinone.
Step 4: Deprotection and Salt Formation
-
Suspend the protected oxazolidinone in an alcohol, such as ethanol.
-
Add hydrazine hydrate (1.5 eq) and reflux the mixture to cleave the phthalimide protecting group.
-
Cool the reaction, filter off the phthalhydrazide byproduct, and concentrate the filtrate.
-
Dissolve the resulting crude freebase in a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol or ether.
-
Cool the mixture to induce crystallization. Filter the resulting white solid, wash with cold solvent, and dry under vacuum to yield the final product, (S)-5-(aminomethyl)oxazolidin-2-one hydrochloride. Trustworthiness: The final crystallization step serves as a purification, ensuring high purity of the desired salt.
Analytical Methodologies for Characterization and Quality Control
A robust analytical framework is essential to confirm the structure, assess purity, and, most importantly, quantify the enantiomeric excess (e.e.) of the final product.
Structural Confirmation
Standard spectroscopic methods are used to confirm the chemical structure.
-
¹H NMR: Would show characteristic signals for the diastereotopic protons on the CH₂ groups of the ring, a multiplet for the C5 proton, and signals for the aminomethyl group.
-
¹³C NMR: Would show a distinct peak for the carbonyl carbon (~159 ppm) and signals for the other four carbons in the molecule.
-
FTIR: A strong absorption band for the carbonyl (C=O) stretch of the cyclic carbamate (~1750 cm⁻¹) and N-H bending and stretching frequencies would be prominent.
Chiral Purity and Enantiomeric Separation
The cornerstone of quality control for this molecule is the determination of its enantiomeric purity. This requires specialized chiral separation techniques.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
This is the most common and reliable method. The principle relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are particularly effective for separating oxazolidinone analogues.[14][15]
Table 2: Typical Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Lux Amylose-1 or Chiralpak AD-H | Polysaccharide-based CSPs provide the chiral environment needed for separation.[14] |
| Mobile Phase | Polar Organic Mode: Acetonitrile or Ethanol/Methanol mixtures | These eluents are effective for this class of compounds on amylose/cellulose columns.[14][15] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for optimal resolution and run time. |
| Temperature | 25 °C | Temperature control is crucial for reproducible retention times and selectivity. |
| Detection | UV at ~210 nm | The oxazolidinone core lacks a strong chromophore, requiring detection at low UV wavelengths. |
Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of this compound in the mobile phase to a final concentration of ~0.1 mg/mL.
-
System Equilibration: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate and temperature for at least 30-60 minutes or until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5 µL) of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
Analysis: Identify the peaks corresponding to the (S)- and (R)-enantiomers (typically by running a standard of the desired enantiomer or a racemic mixture).
-
Calculation: Integrate the peak areas for both enantiomers and calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Chemical Purity Analysis
Standard reverse-phase HPLC (RP-HPLC) is used to assess chemical purity and quantify any related substances or process impurities.[16][17]
Protocol: Purity Determination by RP-HPLC
-
Column: Use a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A typical mobile phase would be a gradient of an aqueous buffer (e.g., ammonium formate) and an organic modifier like acetonitrile.[18]
-
Sample Preparation: Prepare the sample in a suitable diluent (e.g., water/acetonitrile mixture).
-
Analysis: Run the sample and quantify impurities relative to the main peak area, often using an area percent normalization method. This method should be validated for specificity, linearity, and accuracy according to ICH guidelines.[3]
Conclusion and Future Perspectives
This compound is more than a simple chemical; it is a precisely engineered tool for the construction of complex, life-saving medicines. A thorough understanding of its structure, the absolute necessity of controlling its C5 stereocenter, and the analytical methods to verify its integrity are fundamental for any researcher or organization working in pharmaceutical development. The synthetic routes, born from the principles of asymmetric synthesis, demonstrate how a simple, chiral starting material can be elaborated into a high-value, enantiopure intermediate. As drug discovery continues to evolve, particularly with the rise of new modalities like Proteolysis Targeting Chimeras (PROTACs) where rigid linkers and building blocks are essential, the utility and importance of scaffolds like 5-(aminomethyl)oxazolidin-2-one are poised to expand even further.[9]
References
- Vertex AI Search. (n.d.). (5S)-5-(aminomethyl)-1, 3-oxazolidin-2-one hydrochloride, min 97%, 1 gram.
- CymitQuimica. (n.d.). 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride.
- 1stsci.com. (n.d.). This compound.
- ChemUniverse. (n.d.). (5s)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride.
- PubChem. (n.d.). 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride.
- Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A.
- PubChem. (n.d.). 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride.
- ACS Publications. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development.
- ResearchGate. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Request PDF.
- PMC. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.
- ResearchGate. (2021). (PDF) Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
- PubMed Central. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order.
- PubMed. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order.
- NIH. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- PubMed. (2010). A new stability indicating HPLC method for related substances in zolmitriptan. Indian Journal of Pharmaceutical Sciences.
- MDPI. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone.
- ChemicalBook. (n.d.). 5-AMinoMethyl-2-oxazolidinone.
- BOC Sciences. (n.d.). CAS 119736-09-3 5-(Aminomethyl)-2-oxazolidinone.
- PMC - NIH. (n.d.). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan.
- PubChem - NIH. (n.d.). 2-Oxazolidinone.
- JOCPR. (n.d.). A new stability indicating HPLC method for related substances in zolmitriptan.
- NIH. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
Sources
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-AMinoMethyl-2-oxazolidinone | 119736-09-3 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. 1stsci.com [1stsci.com]
- 11. chemuniverse.com [chemuniverse.com]
- 12. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C14H18ClN3O4 | CID 16037077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 15. researchgate.net [researchgate.net]
- 16. A new stability indicating HPLC method for related substances in zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (S)-5-(Aminomethyl)oxazolidin-2-one Hydrochloride: A Key Chiral Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Chiral Building Block
(S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride, a chiral synthetic intermediate, holds a pivotal position in the landscape of modern pharmaceutical development. Its structural motif is a cornerstone in the architecture of several groundbreaking therapeutic agents, most notably in the class of oxazolidinone antibiotics and Factor Xa inhibitors. The precise stereochemistry at the C-5 position is crucial for the biological activity of the final drug products, making the synthesis and quality control of this intermediate a critical aspect of drug manufacturing. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis and characterization, and insights into its applications in drug development.
Core Properties and Specifications
(S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a white to off-white solid that is typically supplied with a purity of 97% or higher.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2007909-59-1 | [1] |
| Molecular Formula | C4H9ClN2O2 | [1] |
| Molecular Weight | 152.579 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [1] |
| Storage | Room temperature | [1] |
Synthesis and Mechanism: A Stereoselective Approach
The synthesis of (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a multi-step process that demands stringent control over stereochemistry. A common and efficient strategy commences with a readily available chiral precursor, such as (S)-epichlorohydrin or (R)-glycidol, to establish the desired stereocenter.
Synthetic Pathway Overview
A prevalent synthetic route involves the initial formation of a protected aminomethyl or a precursor functional group at the C-5 position of the oxazolidinone ring, followed by deprotection and salt formation. One such pathway proceeds through a (S)-5-(hydroxymethyl)oxazolidin-2-one intermediate.
Caption: A representative synthetic workflow for (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride.
Detailed Experimental Protocol (Illustrative)
The following protocol is a composite representation based on established chemical transformations for the synthesis of oxazolidinones.[2]
Step 1: Synthesis of (S)-5-(Hydroxymethyl)oxazolidin-2-one from (S)-Glycidol
-
To a solution of (S)-glycidol in a suitable solvent (e.g., dimethyl carbonate), add a catalyst such as potassium carbonate.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (S)-5-(hydroxymethyl)oxazolidin-2-one.
Causality: The use of (S)-glycidol as the starting material ensures the correct stereochemistry at the C-5 position. The carbonylation reaction with a carbonate source is a common method for forming the oxazolidinone ring.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the (S)-5-(hydroxymethyl)oxazolidin-2-one in a suitable solvent like pyridine or dichloromethane.
-
Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the tosylated intermediate.
Causality: The hydroxyl group is a poor leaving group. Activating it as a tosylate converts it into a good leaving group, facilitating the subsequent nucleophilic substitution.
Step 3: Azide Displacement
-
Dissolve the tosylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN3) to the solution and heat the mixture.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction and pour it into water. Extract the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield (S)-5-(azidomethyl)oxazolidin-2-one.
Causality: The azide ion acts as a nucleophile, displacing the tosylate group in an SN2 reaction. This introduces the nitrogen functionality that will be reduced to the primary amine.
Step 4: Reduction of the Azide
-
Dissolve the (S)-5-(azidomethyl)oxazolidin-2-one in a suitable solvent like methanol or ethanol.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (S)-5-(aminomethyl)oxazolidin-2-one.
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.
Step 5: Hydrochloride Salt Formation
-
Dissolve the crude (S)-5-(aminomethyl)oxazolidin-2-one in a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid in the same solvent while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.
Causality: The formation of the hydrochloride salt improves the stability and handling properties of the amine. It also provides a straightforward method for purification by crystallization.
Analytical Characterization and Quality Control
Ensuring the chemical purity and stereochemical integrity of (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is paramount. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. The 1H NMR spectrum would be expected to show characteristic signals for the aminomethyl protons, the protons on the oxazolidinone ring, and the NH protons.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine and amide, and the C=O stretching of the carbamate in the oxazolidinone ring.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is crucial for determining the purity of the compound and for identifying any process-related impurities or degradation products.[3] A chiral HPLC method can be employed to confirm the enantiomeric purity.[4][5]
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | A mixture of n-hexane and ethanol with a basic modifier like diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Column Temperature | 25 °C |
Applications in Drug Development
The primary utility of (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride lies in its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).
Oxazolidinone Antibiotics
This chiral building block is a critical component in the synthesis of linezolid and other oxazolidinone antibiotics. These drugs are vital for treating infections caused by multidrug-resistant Gram-positive bacteria.[6] The (S)-configuration of the aminomethyl side chain is essential for their antibacterial activity, which involves the inhibition of bacterial protein synthesis.
Factor Xa Inhibitors
In the field of anticoagulants, (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a precursor for the synthesis of rivaroxaban, a direct Factor Xa inhibitor.[7] Rivaroxaban is used for the prevention and treatment of various thromboembolic disorders. The oxazolidinone core serves as a central scaffold to which other pharmacophoric groups are attached.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(Aminomethyl)oxazolidin-2-one Hydrochloride: A Key Building Block in Pharmaceutical Research
This guide provides a comprehensive technical overview of 5-(Aminomethyl)oxazolidin-2-one hydrochloride, a pivotal chemical intermediate in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the molecule's fundamental properties, synthesis, characterization, and its significant role in the creation of novel therapeutics.
Executive Summary
This compound is a chiral heterocyclic compound that serves as a crucial building block, most notably for a class of synthetic antibiotics known as oxazolidinones. Its unique structural features, particularly the primary amine and the oxazolidinone core, allow for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. This guide will illuminate the synthesis of its enantiomerically pure forms, provide insights into its analytical characterization, and discuss its mechanism of action as part of a larger therapeutic class.
Core Molecular Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.
| Attribute | Value | Citation |
| Molecular Formula | C₄H₉ClN₂O₂ | [1][2][3][4] |
| Molecular Weight | 152.58 g/mol | [1][4] |
| CAS Number | 1638763-83-3 | [1][2][4] |
Note: Minor variations in molecular weight may be reported due to different calculation methods.
Chemical Structure
The structure of this compound features a five-membered oxazolidinone ring with an aminomethyl substituent at the 5-position. The hydrochloride salt form enhances its stability and solubility in aqueous media. The stereochemistry at the C5 position is crucial for its biological activity in many applications.
Synthesis and Purification
The synthesis of enantiomerically pure this compound is a key aspect of its utility. The most common and efficient synthetic routes leverage chiral starting materials to establish the desired stereochemistry.
Retrosynthetic Analysis
A logical retrosynthetic approach to the chiral target molecule often starts from a readily available and cost-effective chiral precursor, such as (R)-epichlorohydrin. This strategy allows for the stereospecific construction of the oxazolidinone core.
Caption: Retrosynthetic pathway for 5-(Aminomethyl)oxazolidin-2-one HCl.
Experimental Protocol: A Step-by-Step Synthesis
The following protocol outlines a common synthetic route starting from (R)-epichlorohydrin. This multi-step process is designed to yield the desired (S)-enantiomer, which is often the biologically active form in many pharmaceutical applications.
Step 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one
This initial step involves the cyclization of (R)-epichlorohydrin with a cyanate source to form the oxazolidinone ring.
-
Reagents: (R)-epichlorohydrin, sodium cyanate, magnesium sulfate, water, ethyl acetate.
-
Procedure:
-
To a stirred suspension of magnesium sulfate and sodium cyanate in water at 60°C, add (R)-epichlorohydrin dropwise.
-
Maintain the reaction mixture at 60°C for 1 hour to ensure complete reaction.
-
Remove the water under reduced pressure.
-
Add ethyl acetate to the residue and filter to remove inorganic salts.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is then purified by recrystallization from ethyl acetate to yield (R)-5-(chloromethyl)oxazolidin-2-one as a white solid[5].
-
Step 2: Synthesis of (S)-5-(Azidomethyl)oxazolidin-2-one
The chloromethyl group is converted to an azidomethyl group via nucleophilic substitution. This is a key step that proceeds with an inversion of stereochemistry at the carbon atom bearing the leaving group is not directly attached to the chiral center, thus the stereochemistry at C5 is retained.
-
Reagents: (R)-5-(Chloromethyl)oxazolidin-2-one, sodium azide, dimethylformamide (DMF).
-
Procedure:
-
Dissolve (R)-5-(chloromethyl)oxazolidin-2-one in DMF.
-
Add sodium azide to the solution and heat the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azide.
-
Step 3: Synthesis of (S)-5-(Aminomethyl)oxazolidin-2-one Hydrochloride
The final step involves the reduction of the azide to the primary amine, followed by the formation of the hydrochloride salt.
-
Reagents: (S)-5-(Azidomethyl)oxazolidin-2-one, palladium on carbon (Pd/C), hydrogen gas, methanol, hydrochloric acid.
-
Procedure:
-
Dissolve (S)-5-(azidomethyl)oxazolidin-2-one in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the azide is fully reduced (monitored by TLC or IR spectroscopy).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
To the filtrate, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol) to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with a cold solvent like ether, and dried under vacuum to yield (S)-5-(aminomethyl)oxazolidin-2-one hydrochloride.
-
Purification
The final product is typically purified by recrystallization. The choice of solvent is critical and is often an alcohol/ether mixture to ensure high purity and good crystal formation. For challenging purifications, column chromatography on silica gel may be employed prior to salt formation[5].
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine hydrochloride, the C=O stretching of the cyclic carbamate (oxazolidinone), and C-O stretching frequencies.
Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) and UV detection can be used to separate the target compound from any impurities or starting materials. Chiral HPLC can be employed to determine the enantiomeric purity.
Role in Drug Development and Mechanism of Action
5-(Aminomethyl)oxazolidin-2-one and its derivatives are of significant interest in drug development, primarily due to their role as precursors to oxazolidinone antibiotics.
The Oxazolidinone Class of Antibiotics
Oxazolidinones are a newer class of synthetic antimicrobial agents that are effective against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Linezolid was the first member of this class to be approved for clinical use.
Mechanism of Action
The antibacterial activity of oxazolidinones stems from their unique mechanism of action: the inhibition of bacterial protein synthesis at a very early stage. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC)[5]. This binding event interferes with the proper positioning of the initiator tRNA, thereby preventing the formation of the initiation complex, which is a prerequisite for the translation of mRNA into proteins[1][2]. This mechanism is distinct from other protein synthesis inhibitors, which contributes to the lack of cross-resistance with other antibiotic classes.
Sources
- 1. bioorg.org [bioorg.org]
- 2. mdpi.com [mdpi.com]
- 3. Oxazolidinone synthesis [organic-chemistry.org]
- 4. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-(Aminomethyl)oxazolidin-2-one hydrochloride: A Methodological Guide to Characterization in Organic Solvents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-(Aminomethyl)oxazolidin-2-one hydrochloride is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably the anticoagulant Rivaroxaban.[1][2] Its physicochemical properties, particularly its solubility in organic solvents, are critical for optimizing reaction conditions, developing purification strategies, and ensuring process scalability. This guide provides a comprehensive framework for researchers to systematically determine and understand the solubility of this compound. In the absence of extensive published solubility data, this document outlines the underlying theoretical principles, a strategic approach to solvent selection, and detailed, field-proven experimental protocols for generating reliable solubility data.
Introduction and Physicochemical Profile
This compound is a chiral building block featuring a polar oxazolidinone core and a primary amine functional group, which exists as a hydrochloride salt. This salt form significantly influences its physical properties, especially its solubility.
Chemical Structure:
Figure 1. Chemical Structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₉ClN₂O₂ | PubChem[3] |
| Molecular Weight | 152.58 g/mol | PubChem[3] |
| CAS Number | 1638763-83-3 | PubChem[3] |
| Appearance | Typically a white to off-white solid | General Knowledge |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur or "like dissolves like."[4] For a salt like this compound, solubility is a function of the solvent's ability to overcome the lattice energy of the solid crystal and solvate the resulting ions.
Key molecular features influencing solubility are:
-
Ionic Nature: As a hydrochloride salt, the molecule is ionic. Solvents with high dielectric constants are required to effectively screen the electrostatic interactions between the cation and the chloride anion.
-
Hydrogen Bonding: The protonated amine (R-NH₃⁺) and the carbonyl group (C=O) are potent hydrogen bond donors and acceptors, respectively. Protic solvents (e.g., alcohols) can engage in hydrogen bonding with both the cation and anion, while polar aprotic solvents (e.g., DMSO) can effectively solvate the cation.[5]
-
Polarity: The oxazolidinone ring is highly polar.
Based on these characteristics, we can predict a general trend in solubility across different solvent classes. High solubility is anticipated in polar protic and highly polar aprotic solvents, while solubility is expected to be significantly lower in solvents of medium to low polarity.
A Strategic Approach to Solvent Selection
A systematic screening approach is essential for efficiently mapping the solubility profile.[6] The following tiered strategy, progressing from high-polarity to low-polarity solvents, is recommended. This selection covers a range of solvent classes commonly used in pharmaceutical manufacturing for reactions, extractions, and crystallizations.[7][8]
Diagram 1. Logical workflow for systematic solvent screening.
Experimental Protocol: Thermodynamic Solubility Determination
The isothermal shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9][10] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase at a constant temperature.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or vial rotator
-
Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector or equivalent quantitative technique
Step-by-Step Methodology
Diagram 2. Experimental workflow for the isothermal shake-flask method.
-
Preparation: Add an amount of solid compound to a known volume (e.g., 2 mL) of the selected solvent in a glass vial, ensuring a visible excess of solid remains. The excess is crucial for maintaining saturation.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).
-
Time to Equilibrium: To ensure equilibrium is reached, perform a preliminary experiment where samples are taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.[10][11] For most systems, 48-72 hours is sufficient.
-
Sample Collection and Phase Separation: Once equilibrium is reached, stop agitation and allow the vials to stand briefly to let the excess solid settle. Withdraw an aliquot of the supernatant using a syringe and immediately pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution and Quantification: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample to determine its concentration.
Analytical Method for Quantification: A Representative HPLC Protocol
A robust and validated analytical method is paramount for accurate solubility determination. Given the polar and ionic nature of the analyte, a reversed-phase HPLC method is appropriate.[12][13]
Table 2: Suggested Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 4.6 x 150 mm, 5 µm (Polar-endcapped preferred) | A standard C18 is a good starting point. A polar-endcapped phase can improve peak shape and retention for highly polar analytes in highly aqueous mobile phases. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a volatile buffer system suitable for LC-MS if needed and controls pH.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase chromatography. |
| Gradient | Isocratic, e.g., 95% A / 5% B | Due to the high polarity of the analyte, a high aqueous mobile phase is expected to be necessary for retention. Start with low organic content. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 5 µL | Adjust as needed based on concentration and sensitivity. |
| Detector | UV at 210 nm | The oxazolidinone structure lacks a strong chromophore, requiring detection at a low wavelength. |
Method Validation: Any analytical method used for quantification must be validated according to ICH Q2(R1) guidelines to ensure its suitability.[1][14] This includes demonstrating specificity, linearity, accuracy, precision, and range.
Data Presentation and Interpretation
Solubility data should be presented clearly and concisely. The results will guide critical decisions in process development. For example, high solubility in a solvent like methanol may suggest its use as a reaction solvent, whereas moderate solubility in a solvent mixture might be ideal for controlled crystallization.
Table 3: Template for Reporting Solubility Data
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value | e.g., clear solution |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value | |
| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value | |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value | |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value | |
| THF | Ether | 25 | Experimental Value | Calculated Value | |
| Dichloromethane | Chlorinated | 25 | Experimental Value | Calculated Value | e.g., solid remained |
| Toluene | Aromatic | 25 | Experimental Value | Calculated Value |
Conclusion
Determining the solubility of this compound is a foundational step in the development of efficient and robust synthetic processes. By combining a theoretical understanding of its physicochemical properties with a systematic and rigorous experimental approach, researchers can generate the high-quality data needed to make informed decisions. The methodologies presented in this guide, from solvent selection to the isothermal shake-flask protocol and HPLC analysis, provide a comprehensive and self-validating framework for the complete solubility characterization of this important pharmaceutical intermediate.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121706173, 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9875401, Rivaroxaban. Retrieved from [Link]
-
ApiSyn Healthcare Pvt. Ltd. (n.d.). Rivaroxaban. Retrieved from [Link]
-
Arborpharm. (2023). Rivaroxaban Intermediates Introduction. Retrieved from [Link]
- Babu, A. R., & Rao, J. V. (2010). A new stability indicating HPLC method for related substances in zolmitriptan. Indian journal of pharmaceutical sciences, 72(1), 119–122.
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
- Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-13.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]
-
Ukrainczyk, M. (2020). Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]
- Fathima, A., S. L. A. Michael, and S. A. Jose. "Solubility: An overview." Int J Pharm Chem Anal 4.3 (2017): 59-63.
-
Purosolv. (2023). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from [Link]
- Higashiyama, M., et al. (2020). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Chemical and Pharmaceutical Bulletin, 68(5), 455-461.
- Wilson, A. S., & Keder, W. E. (1967). Base strengths of amine-amine hydrochloride systems in toluene. The Journal of Physical Chemistry, 71(10), 3334-3338.
- Samuelsson, J., et al. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical development and technology, 16(4), 383-387.
- World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937.
- Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 17(1), 1-11.
-
protocols.io. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Wikipedia contributors. (2024). Amine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Zhang, Y., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 23(8), 5679-5690.
-
APC Ltd. (2020, October 14). How to Select the Best Solvent for Crystallization? [Video]. YouTube. [Link]
-
Int J Pharm Chem Anal. (2017). Solubility: An overview. 4(3), 59-63. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. starodub.nl [starodub.nl]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 8. youtube.com [youtube.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
The 5-(Aminomethyl)oxazolidin-2-one Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The oxazolidinone ring system, particularly the 2-oxazolidinone isomer, represents a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2] Its true potential was unlocked with the strategic incorporation of a (aminomethyl) group at the 5-position, a modification that has given rise to landmark pharmaceuticals. This guide provides a comprehensive analysis of the 5-(aminomethyl)oxazolidin-2-one core, exploring its synthesis, multifaceted mechanisms of action, and pivotal role in the development of antibacterial, antithrombotic, and emerging therapeutic agents.
Synthesis and Stereochemical Considerations: Building the Core
The biological activity of 5-(aminomethyl)oxazolidin-2-one derivatives is critically dependent on the stereochemistry at the C-5 position. The (S)-enantiomer is typically responsible for the desired pharmacological effect, particularly in antibacterial agents. Consequently, stereoselective synthesis is paramount. A convergent and widely applicable strategy begins with commercially available chiral C3 building blocks, such as (S)-epichlorohydrin.[3][4]
This protocol outlines a common, versatile pathway for preparing the core scaffold, which can then be elaborated into various drug candidates.
Step 1: Synthesis of (S)-1-amino-3-chloro-2-propanol hydrochloride
-
Cool a solution of ammonium hydroxide to 0-5 °C.
-
Add (S)-epichlorohydrin dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Add concentrated hydrochloric acid to the residue and stir to precipitate the hydrochloride salt.
-
Filter, wash with a cold solvent (e.g., isopropanol), and dry the product.
Step 2: Protection of the Aminomethyl Group
-
Suspend the product from Step 1 in a suitable solvent like dichloromethane.
-
Add a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection or acetyl chloride for acetylation) and a base (e.g., triethylamine).
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous workup, extract the product, and purify by crystallization or chromatography.
Step 3: Cyclization to form the Oxazolidinone Ring
-
Dissolve the protected intermediate in an appropriate solvent (e.g., THF).
-
Add a strong base, such as sodium hydride or potassium tert-butoxide, at low temperature (0 °C) to deprotonate the hydroxyl group.
-
The resulting alkoxide undergoes intramolecular cyclization, displacing the chloride to form the 2-oxazolidinone ring.
-
Quench the reaction, perform an aqueous workup, and purify the resulting protected 5-(chloromethyl)oxazolidin-2-one derivative.
Step 4: Coupling with an Aryl Moiety and Final Deprotection
-
Couple the product from Step 3 with the desired N-aryl carbamate or aniline derivative. This can be achieved through various methods, including base-mediated N-arylation.[3][4]
-
Finally, remove the protecting group from the aminomethyl side chain under appropriate conditions (e.g., acid treatment for a Boc group) to yield the target 5-(aminomethyl)oxazolidin-2-one derivative, often isolated as its hydrochloride salt for improved stability and solubility.[5][6]
Caption: General synthetic workflow for 5-(aminomethyl)oxazolidin-2-one derivatives.
Mechanism of Action: A Paradigm of Protein Synthesis Inhibition
The most profound impact of the 5-(aminomethyl)oxazolidin-2-one scaffold has been in the field of antibacterials. Oxazolidinones possess a unique mechanism of action that sets them apart from nearly all other classes of antibiotics.[7][8]
They are potent inhibitors of bacterial protein synthesis, targeting a very early stage of the process.[9][10] The core mechanism involves binding to the 50S ribosomal subunit.[11] Specifically, they situate themselves at the A-site pocket of the peptidyl transferase center (PTC) on the 23S rRNA.[9][11] This binding event physically obstructs the correct positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA).[7] By doing so, oxazolidinones prevent the formation of the functional 70S initiation complex, which is the crucial first step in translating mRNA into protein.[8][10] This halt in protein biosynthesis ultimately leads to the cessation of bacterial growth and division.
Because this binding site and mechanism are novel, oxazolidinones typically do not exhibit cross-resistance with other protein synthesis inhibitors, making them invaluable for treating multidrug-resistant Gram-positive infections.[7][12]
Caption: Mechanism of action of oxazolidinone antibiotics on the bacterial ribosome.
Therapeutic Applications: A Scaffold of Broad Utility
While pioneered for its antibacterial properties, the structural and physicochemical characteristics of the 5-(aminomethyl)oxazolidin-2-one core have made it a versatile platform for drug development in numerous other diseases.[1]
-
Antibacterial Agents: This is the most established application. Linezolid was the first member of this class approved for clinical use and is highly effective against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][12] Newer generations of oxazolidinones have since been developed to improve upon the spectrum of activity and safety profile.
-
Antitubercular Agents: Linezolid has proven efficacy against Mycobacterium tuberculosis (Mtb) and is a component of treatment regimens for highly drug-resistant tuberculosis.[13] Research is ongoing to develop derivatives with greater selectivity and reduced toxicity. One promising strategy involves 5-aminomethyl prodrugs that are selectively activated to their acetylated, active form by an N-acetyl transferase enzyme present in Mtb but not in mammalian mitochondria, potentially reducing host-related toxicity.[13]
-
Anticoagulants: In a significant departure from anti-infectives, the scaffold forms the core of Rivaroxaban, a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[14] The synthesis of Rivaroxaban heavily relies on the efficient construction of its 5-aminomethyl-3-aryl oxazolidinone intermediate.[14]
-
Oncology: Emerging research has highlighted the potential of oxazolidinone derivatives as anticancer agents. Certain 5-(carbamoylmethylene)-oxazolidin-2-ones have been shown to inhibit the proliferation of breast and cervical cancer cells by inducing apoptosis, a process triggered by increased reactive oxygen species (ROS) and mitochondrial dysfunction.[15]
Caption: Therapeutic diversity stemming from the core oxazolidinone scaffold.
Structure-Activity Relationship (SAR) and Analogue Development
Medicinal chemistry efforts have extensively explored the SAR of the oxazolidinone scaffold to optimize potency, selectivity, and pharmacokinetic properties. The two primary points of modification are the N-3 aryl ring and the C-5 side chain.
| Compound | C-5 Side Chain | Key N-Aryl Feature | Primary Activity | Representative MIC (MRSA) |
| Linezolid | Acetamidomethyl | 4-Morpholinylphenyl | Antibacterial | 2.0 µg/mL[12] |
| Tedizolid | Hydroxymethyl | Pyridinylphenyl | Antibacterial | 0.5 µg/mL |
| Rivaroxaban | N/A (part of larger ring) | Chlorothienylcarboxamide | Anticoagulant (FXa) | N/A |
| Prodrug[13] | Aminomethyl | Varied | Antitubercular (Mtb) | Potent (post-activation) |
-
N-3 Aryl Ring: This substituent is crucial for anchoring the molecule in its target binding pocket and largely defines the therapeutic application. For antibacterials, a fluorinated phenyl ring substituted with a heterocyclic moiety like morpholine or pyridine is common. For Factor Xa inhibition, a different aromatic system is required to fit the enzyme's active site.[14]
-
C-5 Side Chain: The (S)-acetamidomethyl group of linezolid is critical for its interaction with the ribosomal A-site.[11] Modifications here can fine-tune potency and evade some resistance mechanisms. As noted, removing the acetyl group to leave a primary amine can create a prodrug selectively activated by certain bacteria.[13]
Conclusion
The 5-(aminomethyl)oxazolidin-2-one hydrochloride scaffold is a testament to the power of a well-designed chemical core in drug discovery. From its revolutionary role in combating resistant Gram-positive bacteria to its successful application in anticoagulation therapy and its emerging potential in oncology, this versatile structure has proven to be a durable and fruitful platform for medicinal chemists. Its unique mode of action in protein synthesis inhibition provides a high barrier to cross-resistance, while its synthetic tractability allows for extensive exploration of structure-activity relationships. Future research will undoubtedly continue to uncover new therapeutic applications for this remarkable scaffold, addressing unmet medical needs and solidifying its place as a cornerstone of modern pharmaceutical development.
References
-
Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]
-
Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]
-
Shinabarger, D. L. (2014). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. [Link]
-
PharmaXChange.info. (2011). Mechanism of Action of Oxazolidinones. PharmaXChange.info. [Link]
-
De Rosa, M., & Taliani, M. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4283. [Link]
-
Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 547-557. [Link]
-
Early, J. V., et al. (2024). Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. ACS Infectious Diseases, 10(5), 1645-1655. [Link]
-
Zhang, P., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(8), 12373-12384. [Link]
- Google Patents. (1988).
-
Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]
-
Gotor, V., et al. (2009). From carnitinamide to 5-aminomethyl-2-oxazolidinones. ResearchGate. [Link]
-
Armentano, B., et al. (2022). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Scarim, C. B., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 398-444. [Link]
-
PubChem. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. National Center for Biotechnology Information. [Link]
-
Reddy, K. S. N., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research, 4(3), 923-928. [Link]
-
Kumar, N., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-13. [Link]
-
Royal Society of Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]
-
Fernandes, C. B., et al. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. [Link]
-
Apostolou, T., et al. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Molecules, 28(13), 5084. [Link]
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hy… [cymitquimica.com]
- 6. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Synthesis of (S)-5-(Aminomethyl)oxazolidin-2-one Hydrochloride: An Application Note and Protocol
Introduction: The Significance of Chiral Oxazolidinones
The oxazolidinone ring system is a cornerstone in medicinal chemistry, most notably as a critical pharmacophore in a class of potent antibiotics. (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a key chiral building block for the synthesis of several pharmaceuticals, including the antibiotic linezolid. The stereochemistry at the C-5 position is crucial for the biological activity of these compounds, making a robust and stereoselective synthetic route essential for drug development and manufacturing.
This application note provides a detailed, field-proven protocol for the chiral synthesis of (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride, starting from the readily available and inexpensive chiral precursor, (S)-glycidol. The described synthetic pathway is designed for high stereochemical fidelity and scalability, addressing the needs of researchers in both academic and industrial settings.
Synthetic Strategy: A Multi-Step Approach to Chiral Purity
The overall synthetic strategy is a four-step sequence designed to control the stereochemistry at the C-5 position, originating from the chiral epoxide of (S)-glycidol. The key transformations include the formation of the oxazolidinone ring, activation of the primary alcohol, nucleophilic substitution with azide, and subsequent reduction to the primary amine, followed by salt formation.
Application Note & Protocol: A Scalable, Field-Proven Method for the Large-Scale Synthesis of 5-(Aminomethyl)oxazolidin-2-one Hydrochloride
Abstract: 5-(Aminomethyl)oxazolidin-2-one hydrochloride is a critical chiral building block in the synthesis of several high-profile pharmaceuticals, most notably the anticoagulant Rivaroxaban and the oxazolidinone class of antibiotics, including Linezolid.[1][2][3][4] The increasing demand for these therapeutics necessitates a robust, scalable, and economically viable synthetic process for this key intermediate. This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a field-proven protocol that emphasizes safety, efficiency, and reproducibility. The methodology is grounded in established chemical principles and supported by authoritative literature, offering researchers and process chemists a reliable foundation for production.
Strategic Overview: The Synthetic Blueprint
The synthesis of the oxazolidinone core is a well-trodden path in medicinal and process chemistry.[5][6][7] For large-scale production of the target compound, a convergent and versatile strategy originating from a readily available chiral precursor is paramount. The selected pathway commences with (R)-epichlorohydrin, a cost-effective and commercially available starting material.[5][7][8][9]
The overall strategy involves three key transformations:
-
Oxazolidinone Ring Formation: Reaction of (R)-epichlorohydrin with a cyanate source to form the key intermediate, (R)-5-(chloromethyl)oxazolidin-2-one.
-
Protected Amination: Introduction of the amino group in a protected form to prevent side reactions. This is achieved via nucleophilic substitution of the chloride with potassium phthalimide.
-
Deprotection and Salt Formation: Removal of the phthalimide protecting group to liberate the primary amine, followed by treatment with hydrochloric acid to afford the stable hydrochloride salt.
Figure 1: High-level synthetic workflow for this compound.
In-Depth Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional and governmental safety guidelines.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Notes |
| (R)-Epichlorohydrin | 51594-55-9 | 92.52 | Chiral starting material. Corrosive and toxic. |
| Sodium Cyanate (NaOCN) | 917-61-3 | 65.01 | Toxic. Handle with care. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous. |
| Potassium Phthalimide | 1074-82-4 | 185.22 | |
| Hydrazine Hydrate (80%) | 7803-57-8 | 50.06 | Highly corrosive and toxic. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous grade recommended. |
| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous grade recommended. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Reagent grade. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated or as a solution in an appropriate solvent. |
Step 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one
This initial step constructs the core oxazolidinone ring system. The reaction of epichlorohydrin with sodium cyanate provides a direct and efficient route to the chlorinated intermediate.[8]
Protocol:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add water (10 volumes relative to epichlorohydrin), magnesium sulfate (0.2 molar equivalents), and sodium cyanate (2.0 molar equivalents).
-
Heat the mixture to 60°C with vigorous stirring to form a suspension.
-
Add (R)-epichlorohydrin (1.0 molar equivalent) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 65°C.
-
After the addition is complete, maintain the reaction mixture at 60°C for an additional 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature and remove the water under reduced pressure.
-
To the resulting solid, add ethyl acetate (10 volumes) and stir vigorously for 30 minutes.
-
Filter the mixture to remove inorganic salts, washing the filter cake with additional ethyl acetate (2 x 4 volumes).
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.
-
Recrystallize the crude product from ethyl acetate to afford pure (R)-5-(Chloromethyl)oxazolidin-2-one. Typical Yield: 75-85%. [8]
Step 2: Synthesis of (S)-N-[[2-oxo-5-oxazolidinyl]methyl]phthalimide
This step involves the nucleophilic substitution of the chloride with a protected nitrogen source. Potassium phthalimide is an excellent choice for large-scale synthesis as it is a crystalline solid that is easy to handle and effectively prevents the formation of dialkylation byproducts.[8][9]
Protocol:
-
Charge a reaction vessel with (R)-5-(Chloromethyl)oxazolidin-2-one (1.0 molar equivalent), potassium phthalimide (1.1 molar equivalents), and N,N-Dimethylformamide (DMF, 8 volumes).
-
Heat the reaction mixture to reflux (or 80-90°C) and maintain for 5-7 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the mixture to room temperature. A precipitate may form.
-
Pour the reaction mixture into cold water (20 volumes) with stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude solid can be further purified by recrystallization if necessary. Typical Yield: 85-95%.
Step 3 & 4: Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the phthalimide protecting group using hydrazine, followed by in-situ or subsequent conversion to the hydrochloride salt. Hydrazinolysis is a standard and effective method for cleaving phthalimides.[1]
Figure 2: Detailed workflow for the deprotection and salt formation steps.
Protocol:
-
To a reaction vessel, add (S)-N-[[2-oxo-5-oxazolidinyl]methyl]phthalimide (1.0 molar equivalent) and methanol (10 volumes).
-
Add 80% hydrazine hydrate (1.5-2.0 molar equivalents) to the suspension.
-
Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material. A thick white precipitate of the phthalhydrazide byproduct will form.
-
Cool the reaction mixture to room temperature or below (0-5°C) and filter to remove the solid byproduct. Wash the filter cake with cold methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude free amine as an oil or solid.
-
Dissolve the crude amine in a suitable solvent such as isopropanol or methanol.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the pH is acidic (pH 1-2).
-
Stir the resulting slurry at room temperature or in an ice bath to complete precipitation.
-
Collect the white crystalline product by filtration, wash with a small amount of cold solvent (e.g., isopropanol or diethyl ether), and dry under vacuum to yield this compound. Typical Yield: 80-90%.
Analytical Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. For the intermediate (R)-5-(Chloromethyl)oxazolidin-2-one, characteristic signals are expected in the ¹H-NMR (300 MHz, CDCl₃) spectrum around δ 3.48-3.89 (m, 4H) and 4.84 (m, 1H).[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be ≥98%.[3]
-
Melting Point (MP): The melting point of intermediates can be compared to literature values as a purity check. For example, (R)-5-(Chloromethyl)oxazolidin-2-one has a reported melting point of 64–65 °C.[8]
Safety and Handling
The synthetic route described involves the use of several hazardous materials that require strict safety protocols.
-
(R)-Epichlorohydrin: Is a carcinogen, corrosive, and highly toxic. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrazine Hydrate: Is extremely corrosive and toxic. It can cause severe burns. Use with extreme caution in a well-ventilated fume hood and wear appropriate PPE. An emergency shower and eyewash station should be readily accessible.
-
Sodium Cyanate: Is toxic if ingested or inhaled. Avoid creating dust.
-
Solvents: DMF, methanol, and ethyl acetate are flammable. Ensure all heating is performed using controlled heating mantles or oil baths, and avoid open flames.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all planned operations, especially during scale-up.
References
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. Available at: [Link]
-
Rivaroxaban's Chemical Backbone: An In-depth Look at Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development. Available at: [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Unlock the Potential of Rivaroxaban Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. Available at: [Link]
- Process for the preparation of rivaroxaban involving novel intermediate. Google Patents.
- Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones. Google Patents.
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. National Center for Biotechnology Information. Available at: [Link]
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Oriental Journal of Chemistry. Available at: [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. Available at: [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. National Center for Biotechnology Information. Available at: [Link]
-
Organic Letters Ahead of Print. ACS Publications. Available at: [Link]
- A method of preparation of 5-aminomethyl substituted oxazolidinone amines. Google Patents.
- Aminomethyl-5 oxazolidinic derivatives, the process for preparing same and the use thereof in therapeutics. Google Patents.
-
Stereoselective synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin: a key precursor for the oxazolidinone class of antibacterial agents. ResearchGate. Available at: [Link]
-
A cost effective and large-scale synthesis of Zolmitriptan: An anti-migrane drug. Archives for Organic and Inorganic Chemical Sciences. Available at: [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. Available at: [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxazolidinone synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the N-Acylation of 5-(Aminomethyl)oxazolidin-2-one Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of N-Acylated Oxazolidinones
The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably as the structural core of a class of potent antibiotics.[1] Linezolid, the first clinically approved oxazolidinone antibiotic, is a critical tool in combating serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] The synthesis of Linezolid and its analogues frequently involves the N-acylation of a key intermediate, 5-(aminomethyl)oxazolidin-2-one.[4][5] This step, where an acyl group is attached to the primary amine, is pivotal in defining the final molecular structure and, consequently, its biological activity.
This document provides a detailed protocol for the N-acylation of 5-(aminomethyl)oxazolidin-2-one hydrochloride. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a step-by-step guide for its successful execution in a research setting. The protocol is designed to be self-validating, with clear checkpoints and purification strategies to ensure the integrity of the final product.
Reaction Principle: The Schotten-Baumann Acylation
The N-acylation of this compound is typically achieved under Schotten-Baumann or similar reaction conditions.[6][7][8] This classic organic transformation involves the reaction of an amine with an acyl chloride in the presence of a base.[9][10]
The Mechanism Unveiled:
The reaction proceeds via a nucleophilic acyl substitution mechanism. Here’s a breakdown of the critical steps:
-
Neutralization of the Amine Salt: The starting material is a hydrochloride salt, meaning the primary amine is protonated. Before it can act as a nucleophile, it must be deprotonated to the free amine. An added base, typically an organic amine like triethylamine (TEA), serves this purpose.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[6][9]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.
-
Acid Scavenging: This reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of acyl chloride consumed.[7] This HCl will readily react with any available free amine, rendering it unreactive. Therefore, a second equivalent of the base is required to neutralize this newly formed acid, driving the reaction to completion.[7][11]
In essence, a total of at least two equivalents of base are necessary: one to liberate the free amine from its hydrochloride salt and another to scavenge the HCl produced during the acylation.
Experimental Design and Causality
A robust protocol is not merely a series of steps but a collection of informed decisions. Here we explain the "why" behind the "how" for each component of the reaction.
-
Choice of Amine Substrate: this compound is a common and stable precursor. The hydrochloride form enhances its shelf-life and handling properties.
-
Choice of Acylating Agent: Acyl chlorides are highly reactive and widely available, making them a common choice for this transformation. Acid anhydrides can also be used.[9][12]
-
Choice of Base (Triethylamine): Triethylamine (TEA) is a versatile and widely used organic base.[11][13] Its primary role is as an acid scavenger.[11] It is soluble in common organic solvents like dichloromethane, facilitating a homogeneous reaction environment. Its boiling point (89.5 °C) allows for easy removal under reduced pressure. While stronger, non-nucleophilic bases like diisopropylethylamine (DIPEA or Hünig's base) can also be used, TEA is often sufficient and more cost-effective.[14]
-
Choice of Solvent (Dichloromethane): Dichloromethane (DCM) is an excellent solvent for this reaction as it dissolves the starting materials (once the free amine is formed) and the acyl chloride, but the byproduct, triethylamine hydrochloride, is poorly soluble and often precipitates, providing a visual cue for reaction progress. Its low boiling point (39.6 °C) simplifies product isolation.
-
Temperature Control: The reaction of an amine with an acyl chloride is often exothermic. Initial cooling of the reaction mixture (e.g., to 0 °C) during the addition of the acyl chloride is a critical control measure to prevent side reactions and ensure a clean conversion.
Visualizing the Workflow
The following diagram illustrates the complete workflow from starting materials to the purified N-acylated product.
Caption: Workflow for the N-acylation of this compound.
Detailed Step-by-Step Protocol
This protocol describes the N-acetylation of this compound with acetyl chloride as a representative example. The molar ratios can be adapted for other acyl chlorides.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 166.58 | 167 | 1.0 | 1.0 |
| Acetyl Chloride | 78.50 | 86 | 1.1 | 1.1 |
| Triethylamine (TEA) | 101.19 | 223 | 2.2 | 2.2 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
| Deionized Water | - | 10 mL | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 10 mL | - | - |
| Saturated aq. Sodium Chloride (Brine) | - | 10 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Procedure:
-
Reaction Setup:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (167 mg, 1.0 mmol).
-
Add anhydrous dichloromethane (10 mL) to the flask. The solid will not fully dissolve, forming a suspension.
-
Add triethylamine (0.306 mL, 223 mg, 2.2 mmol) to the suspension. Stir for 5-10 minutes.
-
Cool the flask in an ice-water bath to 0 °C.
-
-
Acylation:
-
In a separate vial, dissolve acetyl chloride (0.078 mL, 86 mg, 1.1 mmol) in 1 mL of anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirring, cooled suspension over a period of 5-10 minutes. A white precipitate (triethylamine hydrochloride) will likely form.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-4 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), showing consumption of the starting material.
-
-
Workup:
-
Once the reaction is complete, add deionized water (10 mL) to the flask to quench the reaction and dissolve the triethylamine hydrochloride salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and then brine (10 mL).
-
Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude N-acetyl-5-(aminomethyl)oxazolidin-2-one can be purified by flash column chromatography on silica gel (using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
The pure fractions are combined and concentrated under reduced pressure to yield the final product as a white or off-white solid.
-
Alternative Acylation Strategies
While the Schotten-Baumann approach is robust, other methods have been developed for N-acylation that can offer advantages in specific contexts:
-
Benzotriazole Chemistry: This method can provide high yields and purity without the need for column chromatography, offering a more efficient process.[4]
-
Acid Fluorides: N-acylation can be achieved under mild conditions using acid fluorides with bases like triethylamine or DIPEA, often resulting in high yields.[15]
-
Carboxylic Acid Coupling Reagents: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like DMAP (4-dimethylaminopyridine) can be used to form the amide bond directly from a carboxylic acid, avoiding the need to prepare an acyl chloride.[4]
-
Enzymatic or Catalytic Methods: Newer, greener chemistry approaches utilize N-heterocyclic carbene (NHC) catalysis with aldehydes as the acylating agents in the presence of air as an oxidant, providing a more sustainable route.[16]
Conclusion
The N-acylation of this compound is a fundamental transformation in the synthesis of oxazolidinone-class antibacterial agents. The protocol detailed herein, based on the principles of the Schotten-Baumann reaction, provides a reliable and well-understood method for achieving this conversion. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt this protocol for the synthesis of a diverse array of N-acylated oxazolidinone derivatives, paving the way for the development of new and improved therapeutics.
References
- Chemistry Schotten Baumann Reaction - sathee neet. (n.d.).
- Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.).
- Schotten–Baumann reaction - Wikipedia. (n.d.).
- Rahman, H., et al. (2017).
- Schotten-Baumann Reaction - J&K Scientific LLC. (2021).
- TRIETHYLAMINE | - atamankimya.com. (n.d.).
- Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020).
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 549-557.
- TRIETHYLAMINE - Ataman Kimya. (n.d.).
- A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - ResearchGate. (2019).
- The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Request PDF - ResearchGate. (n.d.).
- Process for the preparation of oxazolidinones and method of use thereof - Google Patents. (n.d.).
- Reddy, P. K., et al. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem, 4(2), 268-273.
- Zlatopolskiy, B. D., et al. (2018). [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation. Molecular Pharmaceutics, 15(7), 2745-2756.
- Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? | ResearchGate. (2018).
- A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - Bentham Science Publisher. (n.d.).
- N-Acylation of Oxazolidinones - ChemistryViews. (2018).
- Triethylamine: Significance and symbolism. (n.d.).
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. (n.d.).
- A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjLsj4wPZOThNQQSMt_kUnimzWIX5LkyXOmZbR--dvz3usF-ZUNcWiNPz7spJS_nn-RR6X8Nb7w8jdmi9TwC0HTKrSkb-WCPD_kgHpHSA_vJry9WoppyZ9MJpjJYuOto4t_JSFVzGkJfU=
- Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ... - Google Patents. (n.d.).
- Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PubMed Central. (n.d.).
- Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides | Organic Letters - ACS Publications. (2010).
- Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs) - Sciforum. (n.d.).
Sources
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 4. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. atamankimya.com [atamankimya.com]
- 12. sciforum.net [sciforum.net]
- 13. Triethylamine: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]
Application Notes & Protocols: Strategic Coupling Reactions Utilizing 5-(Aminomethyl)oxazolidin-2-one Hydrochloride
Introduction: The Strategic Value of the Oxazolidinone Core
In the landscape of modern medicinal chemistry and drug development, the oxazolidinone scaffold represents a privileged structural motif. Its prominence is largely due to its role as the core of a class of synthetic antibacterial agents, most notably Linezolid, which is crucial for treating infections caused by multi-resistant bacteria.[1] The compound 5-(Aminomethyl)oxazolidin-2-one hydrochloride is a pivotal chiral building block that provides direct access to a diverse array of analogues for structure-activity relationship (SAR) studies.[2][3][4] Its bifunctional nature—a nucleophilic primary amine and a modifiable oxazolidinone ring—makes it a versatile synthon for constructing complex molecular architectures.
This guide provides an in-depth exploration of the practical applications of this compound in key coupling reactions. We move beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol choices, empowering researchers to adapt and troubleshoot these methods effectively. The protocols described herein are designed to be self-validating, incorporating in-process controls and purification strategies to ensure high-quality outcomes.
Reagent Profile and Handling
A thorough understanding of the starting material is fundamental to successful and safe experimentation.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 5-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride | [5] |
| Molecular Formula | C₄H₉ClN₂O₂ | [5][6][7] |
| Molecular Weight | 152.58 g/mol | [5][6] |
| CAS Number | 1638763-83-3 | [5][7] |
| Appearance | White to off-white solid | N/A |
| Storage | Room temperature, under inert atmosphere | [6] |
Safety, Handling, and Pre-reaction Considerations
Hazard Profile: this compound is classified as an irritant.
-
Causes skin irritation (H315).[5]
-
Causes serious eye irritation (H319).[5]
-
May cause respiratory irritation (H335).[5]
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Critical Pre-Reaction Note: The starting material is a hydrochloride salt . The primary amine is protonated and therefore not nucleophilic. For any coupling reaction to proceed, the free amine must be liberated in situ. This is typically achieved by the addition of a suitable base, which will be a recurring theme in the following protocols. A common pitfall is the use of an insufficient amount of base, leading to failed or incomplete reactions.
Core Application I: Amide Bond Formation
The most prevalent application of this reagent is the formation of an amide bond by coupling its primary amine with a carboxylic acid. This reaction is central to the synthesis of Linezolid and its analogues.[1]
Principle of Amide Coupling
Amide bond formation requires the "activation" of the carboxylic acid's carboxyl group to convert the hydroxyl into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by the primary amine of the oxazolidinone. Modern peptide coupling reagents offer a highly efficient and mild way to achieve this activation, minimizing side reactions.
Caption: General workflow for amide bond synthesis.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient uronium-based coupling reagent that promotes rapid amide bond formation with minimal racemization risk for chiral acids.
Expertise & Experience: The choice of a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is critical.[8] It effectively neutralizes both the hydrochloride salt and the acid generated during the coupling reaction without competing with the primary amine as a nucleophile. A less hindered base like triethylamine (TEA) can sometimes lead to side products.
Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in a suitable anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).
-
Reagent Addition: Add this compound (1.1 eq) to the solution. The mixture may be a slurry.
-
Coupling Agent: Add HATU (1.2 eq) to the mixture and stir for 5-10 minutes.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (2.5 - 3.0 eq) dropwise. The excess base ensures complete neutralization.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Track the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS) until the starting amine is consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
| Parameter | Recommended Value | Rationale |
| Equivalents (Amine HCl) | 1.1 | Ensures complete consumption of the limiting carboxylic acid. |
| Equivalents (HATU) | 1.2 | Drives the acid activation to completion. |
| Equivalents (DIPEA) | 2.5 - 3.0 | 1 eq for the HCl salt, 1 eq for the coupling byproduct, and excess to drive equilibrium. |
| Solvent | Anhydrous DMF, DCM | Polar aprotic solvents that solubilize reactants well. |
| Temperature | 0 °C to RT | Initial cooling controls exotherm, RT is sufficient for reaction. |
| Time | 2 - 16 hours | Substrate dependent; monitor for completion. |
Protocol 2: Acylation via Acyl Chloride (Schotten-Baumann Conditions)
This classic method is effective for robust, less-sensitive substrates. Acyl chlorides are highly reactive, often leading to rapid and high-yielding reactions.
Trustworthiness: The primary challenge is the stoichiometric generation of HCl, which can protonate the starting amine, shutting down the reaction. Therefore, the inclusion of at least two equivalents of a base is non-negotiable: one to liberate the free amine and one to scavenge the generated HCl.[9]
Caption: Schotten-Baumann reaction stoichiometry.
Methodology:
-
Preparation: Suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a dry flask under an inert atmosphere.[10]
-
Base Addition: Add triethylamine (TEA) or pyridine (2.2 eq). Stir the mixture for 15-30 minutes at room temperature.
-
Acyl Chloride Addition: Cool the mixture to 0 °C. Add the acyl chloride (1.05 eq), either neat or as a solution in DCM, dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically purified by flash chromatography or recrystallization to remove the triethylammonium chloride salt and any excess reagents.
Core Application II: Reductive Amination
To form a secondary amine linkage, reductive amination provides a powerful and direct route, coupling the primary amine with an aldehyde or ketone.
Principle of Reductive Amination
This is a one-pot, two-stage process. First, the amine and carbonyl compound reversibly form a hemiaminal, which then dehydrates to an imine (or iminium ion). Second, a selective reducing agent, introduced into the same pot, irreversibly reduces the imine to the target amine.[11]
Expertise & Experience: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent, sufficiently reactive to reduce the iminium ion intermediate but generally unreactive towards the starting aldehyde or ketone. This selectivity prevents the wasteful consumption of the carbonyl component and simplifies purification.
Caption: Workflow for one-pot reductive amination.
Protocol 3: Reductive Amination with NaBH(OAc)₃
Methodology:
-
Preparation: To a flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Dissolution: Add an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Base Addition: Add TEA or DIPEA (1.1 eq) to liberate the free amine. Stir for 10-15 minutes. Note: Some protocols may add a mild acid like acetic acid to catalyze imine formation, but the hydrochloride salt can serve this purpose initially.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The addition may cause some gas evolution.
-
Reaction: Stir the reaction at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting amine and the formation of the product mass.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the residue by flash column chromatography.
References
-
Perrault, W. R., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development. [Link]
-
Reddy, P. K., et al. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem. [Link]
-
PubChem. (n.d.). 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Rao, D. M., et al. (2010). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). E-Journal of Chemistry. [Link]
-
New Drug Approvals. (2015). LINEZOLID. Retrieved from [Link]
-
Rao, A. V. S., et al. (2010). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]
-
Chemsavers. (n.d.). (5S)-5-(aminomethyl)-1, 3-oxazolidin-2-one hydrochloride, min 97%. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Sharma, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
- Google Patents. (n.d.). CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones.
-
Wang, Z., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. [Link]
-
Labcompare. (n.d.). (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride from Aladdin Scientific Corporation. Retrieved from [Link]
-
Chermoshentsev, D. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts. [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 5. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 1stsci.com [1stsci.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: 5-(Aminomethyl)oxazolidin-2-one Hydrochloride in Asymmetric Synthesis
Introduction: The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks, or synthons, derived from the "chiral pool," offer an efficient and economical route to complex molecular architectures. Among these, 5-(aminomethyl)oxazolidin-2-one hydrochloride has emerged as a highly versatile and valuable intermediate. Its rigid heterocyclic scaffold, possessing a defined stereocenter at the C-5 position, and a reactive primary aminomethyl group, makes it an ideal starting point for the synthesis of a diverse range of chiral molecules, most notably the oxazolidinone class of antibacterial agents.[1][2]
This guide provides an in-depth exploration of (S)-5-(aminomethyl)oxazolidin-2-one hydrochloride as a chiral building block. We will move beyond simple procedural lists to explain the underlying principles of its application, offering detailed, field-proven protocols for its use in key synthetic transformations. The methodologies described herein are designed to be self-validating, providing researchers with the tools to confidently incorporate this synthon into their synthetic strategies.
Physicochemical and Safety Data
Before commencing any experimental work, it is crucial to be familiar with the physical properties and safety requirements of the reagent.
| Property | Value | Reference |
| Chemical Name | (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride | [3] |
| Molecular Formula | C₄H₉ClN₂O₂ | [3][4][5] |
| Molecular Weight | 152.58 g/mol | [3][4] |
| CAS Number | 2007909-59-1 (for S-enantiomer) | [3] |
| Appearance | White to off-white solid | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Precautionary Handling | Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation and inhalation.[4][6][7] |
Core Application: Synthesis of N-Aryl Oxazolidinones (Linezolid Analogs)
A primary application of this building block is in the synthesis of N-aryl-5-(aminomethyl)-2-oxazolidinones, the core structure of important antibacterial agents like Linezolid.[8][9][10] The key transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the primary amine of the building block displaces a leaving group (typically a fluorine or nitro group) on an activated aromatic ring.
Workflow for N-Arylation
The following diagram illustrates the general workflow for the synthesis of an N-aryl oxazolidinone from this compound.
Caption: General scheme for the N-acylation of 5-(aminomethyl)oxazolidin-2-one.
Protocol 2: General Procedure for N-Acylation with an Acyl Chloride
Rationale: This protocol provides a robust method for forming an amide bond. The initial step requires the neutralization of the hydrochloride salt to generate the free amine, which is the active nucleophile. A non-nucleophilic base like triethylamine (Et₃N) is used to scavenge the HCl generated during the acylation reaction, driving the reaction to completion. The reaction is initiated at 0 °C to control the initial exotherm of the acylation.
Materials:
-
(S)-5-(aminomethyl)oxazolidin-2-one hydrochloride (1.0 eq)
-
Acyl chloride of choice (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Suspend (S)-5-(aminomethyl)oxazolidin-2-one hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Add triethylamine (2.5 eq) to the suspension and stir at room temperature for 15-20 minutes. The suspension should become a clear solution as the free base is formed.
-
Cool the solution to 0 °C using an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated sodium bicarbonate solution (to remove unreacted acyl chloride and HCl), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.
Mechanistic Insight: The Role as a Chiral Auxiliary
While primarily used as a chiral building block where its stereocenter is incorporated into the final product, the oxazolidinone ring system is famous for its role as a chiral auxiliary, as pioneered by David A. Evans. [2][11][12][13]In this context, an acyl group is attached to the ring nitrogen (N-3). The steric bulk of the substituent at C-4 (or C-5) then directs the enolization and subsequent reaction of the acyl group, allowing for highly diastereoselective transformations such as aldol additions, alkylations, and Michael additions. [11][13] Although 5-(aminomethyl)oxazolidin-2-one is not a standard "Evans auxiliary" (which typically features substituents at C-4), its derivatives could conceptually be used in a similar fashion. The aminomethyl group could be functionalized to create novel auxiliaries with unique steric and electronic properties.
Cleavage of the Oxazolidinone Ring
A critical step when using oxazolidinones as chiral auxiliaries is the final cleavage to release the chiral product and recover the auxiliary. The regioselectivity of this cleavage is highly dependent on the nucleophile used. [14][15]
-
Exocyclic Cleavage (Desired for Auxiliary Removal): Nucleophiles like lithium hydroperoxide (LiOOH) preferentially attack the exocyclic acyl carbonyl, releasing the desired carboxylic acid (after workup) and recovering the intact oxazolidinone auxiliary. [14][16][17][18]* Endocyclic Cleavage (Ring Opening): Stronger nucleophiles like lithium hydroxide (LiOH) tend to attack the endocyclic carbamate carbonyl, leading to the destruction of the oxazolidinone ring. [14][15][16] Recent studies have highlighted that the common LiOH/H₂O₂ cleavage method can generate oxygen gas, posing a significant safety hazard on scale-up. [16][17][18]Careful control of reaction conditions, such as nitrogen sweeping and modulating the addition rate of LiOH, is crucial for safe operation. [16]
Conclusion
(S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a powerful and versatile chiral building block in asymmetric synthesis. Its primary utility lies in providing a stereochemically defined scaffold for the construction of complex molecules, particularly in the field of antibacterial drug discovery. The protocols detailed in this guide offer robust and reproducible methods for its application in N-arylation and N-acylation reactions. By understanding the rationale behind the experimental steps and adhering to safety protocols, researchers can effectively leverage this synthon to accelerate their synthetic programs and achieve their molecular design goals.
References
-
Cohen, B. M., DelMonte, A. J., & Dixon, D. D. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1383-1393). [Link]
-
Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Brickner, S. J., et al. (2001). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 5(4), 369-377. [Link]
-
ResearchGate. (2023). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
-
UQ eSpace, The University of Queensland. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
Reddy, K. S., et al. (2012). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 4(4), 1496-1503. [Link]
-
ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]
-
Rao, D. M., et al. (2010). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). E-Journal of Chemistry, 7(4), 1545-1550. [Link]
-
PubChem. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. [Link]
-
Reddy, P. K., et al. (2010). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem, 3(4), 661-666. [Link]
-
ResearchGate. (2017). Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. [Link]
-
Kim, D. H., et al. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Bull. Korean Chem. Soc., 22(5), 481-484. [Link]
-
de Souza, R. O. M. A., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(8), 13686-13700. [Link]
-
ResearchGate. (2009). From carnitinamide to 5-aminomethyl-2-oxazolidinones. [Link]
-
ResearchGate. (2001). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]
-
Wang, Z., et al. (2013). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 18(10), 12635-12644. [Link]
-
MDPI. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. [Link]
-
Bioscience. (n.d.). (5S)-5-(aminomethyl)-1, 3-oxazolidin-2-one hydrochloride, min 97%, 1 gram. [Link]
- Google Patents. (1988).
-
Lee, K., & Kim, Y. (2014). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Organic Letters, 16(11), 3036-3039. [Link]
-
National Institutes of Health. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]
-
National Institutes of Health. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
MDPI. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]
-
ClinPGx. (n.d.). Linezolid. [Link]-names/linezolid/)
Sources
- 1. bioorg.org [bioorg.org]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1stsci.com [1stsci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. キラル補助剤 [sigmaaldrich.com]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. connectsci.au [connectsci.au]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Microwave-Assisted Synthesis of Oxazolidinone Derivatives
A Senior Application Scientist's Guide to Rapid, Efficient, and Green Synthesis Protocols
Abstract
Oxazolidinones represent a vital class of heterocyclic compounds, forming the structural core of important antibacterial agents, most notably Linezolid, which is effective against multi-drug resistant Gram-positive bacteria.[1] Traditional synthetic routes to these scaffolds often involve harsh reagents, prolonged reaction times, and significant energy consumption.[2][3] This guide provides a detailed exploration of Microwave-Assisted Organic Synthesis (MAOS) as a superior alternative for the preparation of oxazolidinone derivatives. By leveraging the principles of dielectric heating, MAOS offers dramatic reductions in reaction time, improved product yields, and aligns with the tenets of green chemistry by minimizing solvent use and energy input.[4][5] This document details the mechanistic underpinnings, provides validated, step-by-step experimental protocols, and offers expert insights into the practical application of this transformative technology for researchers in medicinal chemistry and drug development.
The Microwave Advantage in Oxazolidinone Synthesis
Microwave-assisted synthesis has emerged as a powerful and enabling technology in modern organic chemistry.[6][7] Unlike conventional conductive heating, where heat is transferred inefficiently from an external source through the vessel walls, microwave irradiation imparts energy directly to polar molecules within the reaction mixture.[8][9] This unique heating mechanism provides several distinct advantages for oxazolidinone synthesis:
-
Rapid & Volumetric Heating: Microwaves cause polar molecules (reactants, solvents) to rapidly align with the oscillating electric field, generating heat through molecular friction.[8] This results in instantaneous and uniform heating of the entire reaction volume, eliminating thermal gradients and hot spots, which often lead to side-product formation.[8][9]
-
Accelerated Reaction Rates: The ability to rapidly reach and precisely maintain high temperatures, often well above the solvent's boiling point in sealed vessels, can accelerate reaction rates by orders of magnitude.[6] Syntheses that take many hours or even days using conventional reflux can often be completed in minutes.[3][8]
-
Improved Yields and Purity: The short reaction times and uniform heating minimize thermal decomposition of sensitive reagents and products, leading to cleaner reaction profiles and higher isolated yields.[9] This simplifies subsequent purification steps.[10]
-
Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility between experiments, a critical factor in drug discovery and development.[6]
-
Green Chemistry Alignment: MAOS is an energy-efficient technology that significantly reduces reaction times and often allows for the use of less solvent or more environmentally benign solvents, aligning with the principles of green chemistry.[5][10]
Mechanistic Pathways to the Oxazolidinone Core
The formation of the oxazolidinone ring can be achieved through several synthetic strategies. Microwave irradiation is particularly effective at promoting the key cyclization steps in these pathways.
Cyclization of β-Amino Alcohols
A prevalent and atom-economical method involves the cyclization of β-amino alcohols with a carbonyl source, such as diethyl carbonate, phosgene derivatives, or isocyanates.[2][11] The reaction with diethyl carbonate, often base-catalyzed, is a green and efficient route.
The general workflow for this process is illustrated below.
Caption: General workflow for microwave-assisted oxazolidinone synthesis.
[3+2] Cycloaddition of Epoxides and Isocyanates
Another powerful route is the catalyzed [3+2] cycloaddition of epoxides with isocyanates.[11][12] This reaction forms the oxazolidinone ring with high atom economy. The mechanism, often facilitated by a Lewis acid catalyst, involves the activation of the epoxide.[13] The catalyst enhances the electrophilicity of the epoxide ring, making it susceptible to nucleophilic attack.
The proposed mechanistic cycle is shown below.
Caption: Mechanism of catalyzed epoxide-isocyanate cycloaddition.
Experimental Protocols
Safety Note: All experiments involving microwave reactors must be conducted in a well-ventilated laboratory hood.[14] Use only microwave-safe sealed vessels designed for chemical synthesis. Never use domestic microwave ovens, as they lack the necessary safety controls for temperature and pressure.[14] Familiarize yourself with the instrument's operation and safety features before starting any reaction.[14]
Protocol 1: Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one
This protocol is adapted from established methods for the cyclization of a β-amino alcohol with diethyl carbonate.[1][2][3] It demonstrates a significant improvement in reaction time and yield compared to conventional heating methods.[3]
Reaction Scheme: (S)-Phenylalaninol + Diethyl Carbonate → (S)-4-Benzyl-1,3-oxazolidin-2-one
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equiv. |
| (S)-Phenylalaninol | 151.21 | 1.00 g | 6.61 | 1.0 |
| Diethyl Carbonate | 118.13 | 1.50 mL | 12.4 | 1.87 |
| Sodium Methoxide | 54.02 | 18 mg | 0.33 | 0.05 |
| Microwave Reactor | --- | CEM Discover or equivalent | --- | --- |
| Reaction Vessel | --- | 10 mL microwave vial | --- | --- |
Procedure:
-
Place a magnetic stir bar into a 10 mL microwave reaction vessel.
-
Add (S)-phenylalaninol (1.00 g), diethyl carbonate (1.50 mL), and sodium methoxide (18 mg) to the vessel.
-
Securely cap the vessel using a specialized crimper.
-
Place the vessel into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 135 °C
-
Time: 15 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Once the irradiation cycle is complete, allow the vessel to cool to below 50 °C before carefully removing it from the reactor.
-
Open the vessel and transfer the contents to a round-bottom flask.
-
Remove the volatile components under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Protocol 2: Synthesis of a Linezolid Analogue Precursor
This protocol outlines a key step in the synthesis of Linezolid analogues, involving the N-alkylation of an amine, a reaction that benefits greatly from microwave heating.[15]
Reaction Scheme: 3-Fluoro-4-morpholinylaniline + (R)-Glycidyl butyrate → N-((R)-3-(3-fluoro-4-morpholinophenyl)-2-hydroxypropyl)amine derivative
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equiv. |
| 3-Fluoro-4-morpholinylaniline | 196.22 | 1.00 g | 5.09 | 1.0 |
| (R)-Glycidyl butyrate | 144.17 | 0.74 g | 5.13 | 1.01 |
| Isopropanol | --- | 5 mL | --- | --- |
| Microwave Reactor | --- | CEM Discover or equivalent | --- | --- |
| Reaction Vessel | --- | 10 mL microwave vial | --- | --- |
Procedure:
-
To a 10 mL microwave vial equipped with a stir bar, add 3-fluoro-4-morpholinylaniline (1.00 g) and (R)-glycidyl butyrate (0.74 g).
-
Add isopropanol (5 mL) to dissolve/suspend the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture under the following conditions:
-
Temperature: 120 °C
-
Time: 30 minutes
-
Power: 150 W (dynamic power control)
-
Stirring: High
-
-
After cooling, open the vessel and concentrate the reaction mixture in vacuo.
-
The crude product can be purified via flash column chromatography on silica gel to isolate the desired N-alkylated intermediate, which can then be carried forward for cyclization and acylation to form the final Linezolid analogue.[16]
Data Summary & Comparison
The advantages of MAOS are clearly demonstrated when comparing reaction parameters to conventional methods reported in the literature.
| Synthesis | Method | Temperature (°C) | Time | Yield (%) | Reference |
| (S)-4-Benzyl-1,3-oxazolidin-2-one | Microwave | 135 | 15 min | ~95% | [2][3] |
| (S)-4-Benzyl-1,3-oxazolidin-2-one | Conventional | Reflux | 16 - 24 h | 80-90% | [3] |
| Linezolid Conjugate Synthesis | Microwave | 50 | 30 min | Good | [15] |
| Linezolid Conjugate Synthesis | Conventional | Room Temp | Overnight | Lower | [15] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature or time. | Increase the reaction temperature in 10-15 °C increments or extend the reaction time. Ensure the solvent is polar enough to absorb microwave energy efficiently.[4] |
| Ineffective catalyst. | Ensure the catalyst is fresh and active. Consider a different catalyst system if necessary. | |
| Formation of Side Products | Temperature is too high. | Reduce the reaction temperature. High temperatures can cause decomposition or favor alternative reaction pathways. |
| Extended reaction time. | Monitor the reaction by TLC or LC-MS to determine the optimal endpoint and avoid over-running the reaction. | |
| Pressure Error in Reactor | Reaction is producing gas. | Ensure the reaction scale is appropriate for the vessel size. Reduce the amount of starting material. |
| Solvent has a low boiling point. | Use a higher-boiling polar solvent that is stable at the target reaction temperature. |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of oxazolidinone derivatives. The protocols and data presented herein confirm that MAOS is not merely a faster heating method but a transformative tool for chemical synthesis.[6] By providing rapid, controlled, and efficient energy transfer, it dramatically shortens reaction times, improves yields, and promotes cleaner chemistry.[9] For researchers and scientists in drug development, adopting these microwave-assisted techniques can accelerate the discovery and optimization of new oxazolidinone-based therapeutic agents, offering a clear path to more efficient and sustainable chemical production.[7]
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Safety Considerations for Microwave Synthesis.
- Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones.
- Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. White Rose Research Online.
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI.
- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted p
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Semantic Scholar.
- One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyan
- Microwave-Assisted Synthesis of Novel Oxazolidinone Analogues: Applic
- Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjug
- Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Chemistry Portal.
- Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Beilstein Archives.
- (PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
- A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica.
- Synthesis of Antibiotic Linezolid Analogues. Oriental Journal of Chemistry.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Process for the preparation of linezolid.
- Process for preparation of linezolid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijrpas.com [ijrpas.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 12. Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides [organic-chemistry.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
Streamlining the Synthesis of N-aryl-5-(aminomethyl)-2-oxazolidinones: A Guide to One-Pot Methodologies
An Application Note for Medicinal and Process Chemists
Abstract
The N-aryl-5-(aminomethyl)-2-oxazolidinone scaffold is a cornerstone of modern medicinal chemistry, most notably embodied in the antibiotic Linezolid.[1][2] This structural motif is crucial for activity against multidrug-resistant Gram-positive bacteria.[1][3] Traditional multi-step syntheses for these compounds can be resource-intensive and time-consuming. This application note provides detailed protocols and mechanistic insights for two efficient one-pot synthetic strategies, empowering researchers in drug discovery and development to accelerate the creation of novel oxazolidinone analogues. The methodologies discussed focus on atom economy, operational simplicity, and scalability, addressing common challenges in pharmaceutical process research.[4][5]
Introduction: The Significance of the Oxazolidinone Core
Oxazolidinones are a vital class of synthetic antibacterial agents that inhibit bacterial protein synthesis at a very early stage, a novel mechanism that helps to circumvent existing resistance issues.[1][2] Linezolid, the first FDA-approved drug in this class, has paved the way for extensive research into new analogues with improved potency, broader spectrum, and enhanced safety profiles.[2][6]
The development of convergent and versatile syntheses is critical for rapidly preparing diverse libraries of these compounds for structure-activity relationship (SAR) studies.[5][7] One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages. They reduce solvent waste, minimize purification steps, save time, and can lead to higher overall yields, aligning with the principles of green chemistry.[4][8]
This guide details two robust one-pot approaches: (I) the coupling of N-aryl carbamates with chiral epoxides, and (II) the catalytic cycloaddition of aziridines with carbon dioxide (CO₂).
Protocol I: One-Pot Synthesis from Aryl Carbamates and a Chiral Epoxide
This is one of the most direct and widely applied methods for creating the chiral N-aryl-5-(aminomethyl)-2-oxazolidinone core. The strategy hinges on the base-mediated coupling of an N-aryl carbamate with a commercially available chiral electrophile, such as (R)- or (S)-epichlorohydrin. The reaction proceeds through a tandem sequence of intermolecular nucleophilic epoxide ring-opening followed by an intramolecular cyclization.[4][5][9]
Underlying Principle and Mechanism
The reaction is initiated by the deprotonation of the aryl carbamate's nitrogen atom by a suitable base, creating a potent nucleophile. This nucleophile then attacks the less-hindered carbon of the epoxide (epichlorohydrin), opening the ring in an Sɴ2 fashion. This first step forms a transient chlorohydrin alkoxide intermediate. A subsequent intramolecular Sɴ2 cyclization occurs, where the newly formed alkoxide attacks the carbamate's carbonyl carbon, displacing the leaving group (e.g., ethoxide from an ethyl carbamate) and forming the stable 5-membered oxazolidinone ring. The use of a chiral epoxide starting material, like (S)-epichlorohydrin, directly installs the desired stereochemistry at the C5 position.[5][10]
Caption: Workflow for the one-pot synthesis from an aryl carbamate.
Detailed Experimental Protocol
This protocol is adapted from methodologies developed for the synthesis of Linezolid analogues.[5][11]
Materials:
-
Substituted N-aryl carbamate (1.0 equiv)
-
(S)-Epichlorohydrin (1.1 - 1.5 equiv)
-
Lithium hydroxide (LiOH) or similar base (e.g., n-BuLi) (1.1 - 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the N-aryl carbamate (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the carbamate (concentration typically 0.2-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the base (e.g., LiOH) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for 30 minutes at 0 °C.
-
Epoxide Addition: Add (S)-epichlorohydrin dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product, an N-aryl-5-(chloromethyl)-2-oxazolidinone, can be purified by column chromatography on silica gel or by recrystallization. The resulting chloromethyl intermediate is then ready for conversion to the aminomethyl target via standard procedures (e.g., azide displacement followed by reduction).[12]
Key Parameters and Optimization
The success of this synthesis is highly dependent on the choice of base and solvent.
| Parameter | Options | Rationale & Field Insights |
| Base | n-BuLi, LiHMDS, LiOH, K₂CO₃ | Strong, non-nucleophilic bases like n-BuLi or LiHMDS provide rapid and complete deprotonation but require strict anhydrous conditions and low temperatures. LiOH is a milder, more practical choice for larger-scale synthesis, offering a good balance of reactivity and handling.[11] |
| Solvent | DMF, DMAc, THF, Acetonitrile | Polar aprotic solvents like DMF are excellent for this reaction as they effectively solvate the lithium cation and promote the Sɴ2 reactions.[11] THF is also viable, especially with stronger bases. |
| Temperature | 0 °C to Room Temperature | Initial addition at low temperature is crucial to control the exothermic deprotonation and prevent side reactions. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate for the cyclization step. |
| Equivalents | 1.1 - 1.5 equiv of base/epoxide | A slight excess of the epoxide and base ensures full conversion of the starting carbamate. |
Protocol II: Catalytic [3+2] Cycloaddition of Aziridines and CO₂
This method represents an elegant and atom-economical approach to oxazolidinones, utilizing carbon dioxide as an inexpensive and non-toxic C1 building block.[8][13] The reaction involves the formal [3+2] cycloaddition of an aziridine with CO₂, often facilitated by a catalyst.[14][15] This route is particularly attractive from a green chemistry perspective.
Underlying Principle and Mechanism
The catalytic cycle typically involves the activation of both the aziridine and CO₂. A Lewis acidic catalyst can coordinate to the aziridine nitrogen, making the ring more susceptible to nucleophilic attack. A co-catalyst, often a nucleophile like a halide ion, then attacks one of the aziridine's carbons, causing ring-opening. This generates an intermediate that can react with CO₂. The resulting carbamate intermediate then undergoes intramolecular cyclization to form the oxazolidinone ring and regenerate the catalyst. The regioselectivity (formation of 4-substituted vs. 5-substituted oxazolidinones) is a critical aspect and is heavily influenced by the steric and electronic properties of the aziridine substrate and the catalyst.[13][14]
Caption: Generalized catalytic cycle for oxazolidinone synthesis from aziridines and CO₂.
Detailed Experimental Protocol
This protocol is a general representation based on organocatalytic systems which offer mild reaction conditions.[13][14]
Materials:
-
N-Aryl-2-arylaziridine (1.0 equiv)
-
Catalyst (e.g., Cinchonine-based catalyst, 1-5 mol%)[13]
-
Co-catalyst if required (e.g., KI, TBAB)
-
Solvent (if not solvent-free)
-
Carbon Dioxide (balloon or pressure vessel)
Procedure:
-
Reaction Setup: To a pressure-rated vial or autoclave, add the N-aryl-2-arylaziridine (1.0 equiv) and the catalyst (e.g., 2 mol%).
-
Solvent Addition: If the reaction is not performed neat, add the appropriate solvent. Many modern procedures are solvent-free.[16]
-
Pressurization: Seal the vessel and purge with CO₂ gas. Pressurize the vessel to the desired pressure (can range from atmospheric pressure to 50 bar depending on the catalyst system).[13][14]
-
Heating and Stirring: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the specified temperature (e.g., 50-120 °C) for the required time (12-48 h).
-
Cooling and Depressurization: After the reaction is complete, cool the vessel to room temperature and carefully vent the CO₂ pressure.
-
Work-up: Open the vessel and dissolve the crude mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Purification: The product can be purified by flash column chromatography on silica gel to yield the pure N-aryl-5-aryl-2-oxazolidinone.
Catalyst Systems and Reaction Conditions
A wide variety of catalysts have been developed for this transformation, each with its own set of optimal conditions.
| Catalyst Type | Example(s) | Typical Conditions | Advantages/Disadvantages |
| Organocatalysts | Cinchonine-based, (NBu₃Br)₂/PEG | Room temp to 100 °C, 1 atm to 8 MPa CO₂ | Metal-free, often biocompatible and inexpensive. May require higher temperatures or pressures than metal catalysts.[13][14] |
| Ionic Liquids | IL-functionalized metalloporphyrins | 90 °C, 2 MPa CO₂ | High efficiency and recyclability. Can be expensive.[16] |
| Metal Complexes | Cr(salen), Al(salen) | 50-100 °C, 1-6 MPa CO₂ | High activity and selectivity at lower temperatures. Potential for metal contamination in the final product.[14][16] |
Troubleshooting and Final Considerations
-
Regioselectivity: In both methods, regioselectivity can be a concern. In Protocol I, Sɴ2 attack at the less-hindered carbon of the epoxide is highly favored. In Protocol II, the outcome depends heavily on the catalyst and substrate, and mixtures of regioisomers are sometimes observed.[14][17]
-
Side Reactions: With electron-deficient isocyanates (if used instead of carbamates in a related synthesis), cyclotrimerization to isocyanurates can be a competing reaction.[17][18] For aziridine chemistry, self-oligomerization of highly reactive aziridines can occur.[14]
-
Purification: The final aminomethyl group is basic. Care must be taken during silica gel chromatography, as the product can streak. Pre-treating the silica with triethylamine (1% in the eluent) can significantly improve purification.
-
Characterization: The formation of the oxazolidinone ring can be confirmed by standard analytical techniques. In IR spectroscopy, a characteristic strong carbonyl (C=O) stretch will appear around 1740-1760 cm⁻¹. ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and regiochemistry.[1][19]
Conclusion
The one-pot synthesis of N-aryl-5-(aminomethyl)-2-oxazolidinones is a powerful strategy for accelerating drug discovery efforts in this important therapeutic class. The methods presented herein—coupling of aryl carbamates with epoxides and the catalytic cycloaddition of aziridines with CO₂—offer efficient, scalable, and versatile routes to these high-value compounds. By understanding the underlying mechanisms and key experimental parameters, researchers can effectively troubleshoot and adapt these protocols to generate novel oxazolidinone derivatives for the development of next-generation therapeutics.
References
-
A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions. (n.d.). AIR Unimi. Retrieved from [Link]
-
Valorization of Carbon Dioxide into Oxazolidinones by Reaction with Aziridines. (n.d.). White Rose Research Online. Retrieved from [Link]
-
One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate. (2020). Beilstein Archives. Retrieved from [Link]
-
Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. (2017). CORE. Retrieved from [Link]
-
Toda, Y., et al. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Chemistry Portal. Retrieved from [Link]
-
Schematic diagram for catalytic synthesis of 2-oxazolidinones from CO2 and aziridines. (n.d.). ResearchGate. Retrieved from [Link]
-
The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. (2025). ResearchGate. Retrieved from [Link]
-
Perrault, W. R., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ACS Publications. Retrieved from [Link]
-
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). Beilstein Journals. Retrieved from [Link]
-
Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. (2019). PMC - NIH. Retrieved from [Link]
-
Lamb, K. J., et al. (2019). s Valorization of Carbon Dioxide into Oxazolidinones by Reaction with Aziridines. Current Green Chemistry. Retrieved from [Link]
-
Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. (2017). PubMed. Retrieved from [Link]
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
-
Reddy, P. K., et al. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem. Retrieved from [Link]
-
Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. (2021). PMC - NIH. Retrieved from [Link]
-
Perrault, W. R., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Semantic Scholar. Retrieved from [Link]
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Retrieved from [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). PMC - NIH. Retrieved from [Link]
- Process for the preparation of linezolid. (2012). Google Patents.
-
Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis of oxazolidinone and epoxy derivatives a. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Publishing. Retrieved from [Link]
-
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (2024). PubMed Central. Retrieved from [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (n.d.). Arkivoc. Retrieved from [Link]
Sources
- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Semantic Scholar [semanticscholar.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. EP2516408A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 13. air.unimi.it [air.unimi.it]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Solvent-free incorporation of CO2 into 2-oxazolidinones: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 5-(Aminomethyl)oxazolidin-2-one Hydrochloride
Welcome to the technical support center for the purification of 5-(Aminomethyl)oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important oxazolidinone intermediate.
Introduction: The "Why" Behind Recrystallization
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent or solvent system. For amine hydrochlorides like this compound, which are often polar and ionic, selecting the right conditions is paramount for achieving high purity and yield.[1][2] The goal is to dissolve the crude material in a minimal amount of hot solvent and then allow it to cool, promoting the formation of a crystalline lattice that excludes impurities.
This guide will walk you through troubleshooting common issues and answer frequently asked questions to help you master the recrystallization of this compound.
Visualizing the Process: A Recrystallization Workflow
Understanding the flow of the recrystallization process is crucial. The following diagram outlines the key steps and decision points.
Caption: A typical workflow for the recrystallization of a solid compound.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific problems you might encounter during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A1: "Oiling out" is a common issue, particularly with polar compounds, where the solute separates from the solution as a liquid phase instead of a solid.[3] This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent.
-
Causality: The high concentration of the solute in the hot solvent leads to a situation where, upon cooling, the solubility limit is reached at a temperature where the solute-solvent mixture is still a liquid.
-
Solutions:
-
Increase the solvent volume: Add more of the hot solvent to the oiled-out mixture until it redissolves. This lowers the concentration and saturation temperature.
-
Use a different solvent system: A solvent in which the compound is less soluble at higher temperatures might be necessary. Consider a mixed solvent system, like ethanol/water, where you can fine-tune the polarity.
-
Slower cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation and induce crystallization.
-
Q2: I have very poor recovery of my purified product. What are the likely causes?
A2: Low recovery can be frustrating. The primary reasons are usually related to solvent choice and the amount of solvent used.
-
Causality:
-
Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor, even at low temperatures.
-
The compound is too soluble in the chosen solvent at low temperatures: An ideal recrystallization solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.
-
Premature crystallization during hot filtration: If the solution cools too much during hot filtration, some of your product will crystallize on the filter paper along with the impurities.
-
-
Solutions:
-
Minimize solvent usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent screening: Test the solubility of your compound in various solvents to find one with a steep solubility curve. For oxazolidinone derivatives, polar protic solvents like methanol or ethanol are often good starting points.[4]
-
Keep everything hot during filtration: Preheat your filtration funnel and receiving flask to prevent premature crystallization.
-
Q3: My compound won't crystallize out of solution, even after cooling for an extended period.
A3: Failure to crystallize is often due to either the solution not being sufficiently supersaturated or the presence of impurities that inhibit crystal formation.
-
Causality:
-
The solution is not supersaturated: You may have used too much solvent, or the compound is still quite soluble at the lower temperature.
-
Presence of soluble impurities: Some impurities can interfere with the crystal lattice formation.
-
-
Solutions:
-
Induce crystallization:
-
Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.
-
Scratching: As mentioned before, scratching the flask can initiate crystallization.
-
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Add an anti-solvent: If your compound is dissolved in a good solvent, slowly add a solvent in which it is poorly soluble (an "anti-solvent") until the solution becomes cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.[5] For a polar compound like this compound, a less polar anti-solvent might be effective.
-
Q4: The purity of my recrystallized product is not significantly better than the crude material. Why?
A4: This indicates that the impurities have similar solubility properties to your desired compound in the chosen solvent system.
-
Causality: If the impurities co-crystallize with your product, a simple recrystallization will not be effective.
-
Solutions:
-
Change the solvent system: A different solvent may have a better solubility differential between your product and the impurities.
-
Perform a second recrystallization: Sometimes, a second recrystallization can further improve purity.
-
Consider an alternative purification method: If recrystallization is ineffective, you may need to consider other techniques like column chromatography.
-
Chemical modification: In some cases, impurities can be chemically modified to alter their solubility, allowing for easier separation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Given its structure as an amine hydrochloride, it is a polar, salt-like compound. Therefore, polar protic solvents are a good starting point.
-
Methanol and Ethanol: These are often good choices for recrystallizing polar organic molecules and their salts.[4][5]
-
Water: Due to the high polarity, water could be a suitable solvent, especially if the compound is highly soluble in hot water and less so in cold water.[1][5]
-
Mixed Solvent Systems: A mixture of a good solvent (like methanol or ethanol) and a poor solvent (like isopropanol or acetone) can be very effective. This allows for fine-tuning of the solubility.
Q2: What are the potential impurities I should be aware of?
A2: Potential impurities in this compound can arise from the synthetic route. Common impurities in the synthesis of related oxazolidinones include starting materials, reagents, and by-products from side reactions.[7][8][9] For this specific compound, potential impurities could include:
-
Unreacted starting materials.
-
By-products from the formation of the oxazolidinone ring.
-
Di- or poly-substituted products.
Q3: How can I assess the purity of my recrystallized product?
A3: Several analytical techniques can be used to determine the purity of your final product.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point.
-
Chromatography (TLC, HPLC): Thin-layer chromatography (TLC) can give a quick qualitative assessment of purity. High-performance liquid chromatography (HPLC) provides a more quantitative measure.[10][11]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of your compound and help identify any remaining impurities.
Q4: What are the recommended storage conditions for this compound?
A4: As an amine hydrochloride, it is generally stable. However, to ensure its long-term integrity, it should be stored in a well-closed container at room temperature, protected from moisture.[12] For long-term stability studies, controlled conditions as per ICH guidelines would be appropriate.[13]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol, Ethanol, or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Filter paper
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of the chosen solvent. Heat to boiling. If it dissolves, cool to see if crystals form. If it doesn't dissolve, add more solvent dropwise until it does.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to dissolve the solid completely with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Keep the solution hot to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.
Data Summary: Solvent Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Methanol | 64.7 | Polar Protic | Often a good solvent for polar compounds.[4] |
| Ethanol | 78.4 | Polar Protic | Similar to methanol, another good choice.[5] |
| Water | 100 | Highly Polar Protic | Can be effective for highly polar salts.[1][5] |
| Isopropanol | 82.6 | Polar Protic | Can be used as a solvent or anti-solvent. |
| Acetone | 56 | Polar Aprotic | May be useful as a component in a mixed solvent system. |
Chemical Structure
Caption: Chemical information for this compound.
References
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Rasayan J. Chem. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Stability Studies. Coriolis Pharma. [Link]
-
Recrystallisation Help. Reddit. [Link]
-
Linezolid-impurities. Pharmaffiliates. [Link]
-
5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. PubChem. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
- Process for preparation of oxazolidinone derivatives.
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board. [Link]
-
(5S)-5-(aminomethyl)-1, 3-oxazolidin-2-one hydrochloride, min 97%, 1 gram. ResearchLabSupply. [Link]
-
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride from Aladdin Scientific Corporation. Labcompare. [Link]
-
Forced Degradation | HPLC | Method Development | Related Substances | Zolmitriptan. Indian Journal of Pharmaceutical Sciences. [Link]
- Oxazolidine derivatives.
- 5-Aminomethyl-2-oxazolidinone derivatives, their preparation and their therapeutical use.
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]
-
Identification and characterization of unknown impurity in zolmitriptan tablets by a sensitive HPLC method. Journal of Chemical and Pharmaceutical Research. [Link]
-
A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. National Institutes of Health. [Link]
-
Zolmitriptan-impurities. Pharmaffiliates. [Link]
-
Zolmitriptan. USP-NF. [Link]
- A method of preparation of 5-aminomethyl substituted oxazolidinone amines.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. jocpr.com [jocpr.com]
- 11. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. calpaclab.com [calpaclab.com]
- 13. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
Technical Support Center: Purification of 5-(Aminomethyl)oxazolidin-2-one Hydrochloride
Welcome to the technical support guide for 5-(Aminomethyl)oxazolidin-2-one hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile building block and require methods to ensure its purity. High purity is paramount as this molecule is a key intermediate in the synthesis of various pharmaceutically active compounds, including novel antibiotics and protein degraders.[1]
This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and validated methodologies to help you identify, understand, and effectively remove common impurities.
Section 1: Frequently Asked Questions (FAQs) on Impurity Profile
This section addresses common initial questions regarding the impurities associated with this compound, providing the foundational knowledge needed for effective troubleshooting.
Q1: What are the most likely impurities I will encounter in my crude sample?
The impurities in your sample are almost always a direct reflection of the synthetic route employed. They can be broadly categorized into several classes.
Table 1: Common Impurities in this compound and Their Origins
| Impurity Class | Specific Examples | Likely Origin |
|---|---|---|
| Unreacted Starting Materials | (S)-Epichlorohydrin, various aryl carbamates, chloroacetanilides. | Incomplete reaction progression during the initial coupling or cyclization steps.[2][3] |
| Reaction Intermediates | (2S)-1-amino-3-chloro-2-propanol hydrochloride, N-protected chlorohydrins. | Incomplete ring-closure (cyclization) to form the oxazolidinone core.[3] |
| Side-Reaction Byproducts | Dimerized oxazolidinone structures, regioisomers. | Undesired parallel reaction pathways, such as the reaction of two intermediate molecules.[4] |
| Degradation Products | Ring-opened products (e.g., amino alcohols). | Exposure to harsh acidic or basic conditions, particularly at elevated temperatures, which can hydrolyze the oxazolidinone ring.[5][6] |
| Enantiomeric Impurities | (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride. | Loss of stereochemical control during synthesis or use of starting materials with low enantiomeric purity. |
| Residual Solvents/Solvates | Ethyl acetate, acetone, n-butanol. | Incomplete drying or the formation of stable solvates with purification solvents. A patent for a related derivative specifically mentions a procedure to remove solvated ethyl acetate.[7] |
Q2: Why is using decolorizing charcoal recommended during recrystallization?
Decolorizing charcoal (activated carbon) is used to adsorb high-molecular-weight, colored impurities and other fine particulate matter from the solution.[7] Its highly porous structure provides a vast surface area for these impurities to bind, effectively removing them from the solution before the desired compound begins to crystallize. This results in a purer, whiter final product.
Causality: The principle is based on preferential adsorption. The flat, aromatic, and often polymeric structures of color bodies have a strong affinity for the carbon surface, while the smaller, more polar target molecule remains dissolved in the hot solvent.
Q3: My purified product is a sticky solid or an oil instead of a crystalline powder. What went wrong?
This is a classic sign that significant impurities are still present. Impurities disrupt the crystal lattice formation of the target compound, lowering its melting point and preventing it from solidifying into an ordered, crystalline structure.
-
Probable Cause 1: Residual Solvent: The most common culprit. The sample may not be fully dry.
-
Probable Cause 2: Process-Related Impurities: Unreacted starting materials or byproducts are preventing crystallization.
-
Probable Cause 3: Incorrect Solvent System: The solvent used for the final precipitation or recrystallization may be one in which the product is too soluble, or it may be forming a low-melting point eutectic mixture with the impurities.
Q4: How do I decide on the best purification strategy for my sample?
The optimal strategy depends on the nature and quantity of the impurities. A logical approach is necessary to avoid unnecessary steps or low yields.
Caption: Purification Strategy Decision Tree.
Q5: What analytical methods are essential for assessing purity?
A multi-pronged approach is non-negotiable for reliable purity assessment.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of crude reaction mixtures and for identifying appropriate solvent systems for column chromatography.[8]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A stability-indicating HPLC method can resolve the main compound from its degradants and process-related impurities.[5][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can help identify and quantify impurities if their signals do not overlap with the product's signals.[11][12]
-
Chiral HPLC: Essential for determining enantiomeric purity by separating the (S)- and (R)-isomers. Methods often use polysaccharide-based chiral stationary phases.[13][14]
Section 2: Troubleshooting Guides for Common Purification Challenges
This section provides practical, cause-and-effect solutions to specific problems encountered during the purification process.
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique but requires optimization.
-
Problem: Low Recovery of the Final Product.
-
Probable Cause: Too much solvent was used, keeping a significant portion of the product dissolved even after cooling. The product may also have moderate solubility in the cold washing solvent.
-
Solution: Minimize the amount of hot solvent used to just dissolve the solid. After crystallization, ensure the mixture is thoroughly chilled (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. Consider a two-solvent system (a "solvent" it's soluble in and an "anti-solvent" it's insoluble in) to improve recovery.
-
-
Problem: The Product "Oils Out" Instead of Forming Crystals.
-
Probable Cause: The solution is supersaturated, or the cooling rate is too fast, preventing the molecules from orienting into a crystal lattice. The presence of impurities can also inhibit crystallization.
-
Solution: Re-heat the solution until the oil redissolves. If needed, add a small amount of additional solvent. Allow the solution to cool much more slowly (e.g., let the flask cool to room temperature on the benchtop before moving it to an ice bath). Scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation. Adding a seed crystal of pure product is the most reliable method.
-
-
Problem: The Final Product Purity Has Not Improved Significantly.
-
Probable Cause: The chosen solvent system is not discriminating enough between the product and the impurity (i.e., they have similar solubility profiles). The impurity may have co-crystallized.
-
Solution: A different solvent system is required. Test solubility in a range of solvents to find one where the product is soluble when hot but sparingly soluble when cold, while the impurity is either very soluble or insoluble in that solvent. Refer to the protocol in Section 3 for solvent selection guidance.
-
Guide 2: Troubleshooting Silica Gel Column Chromatography
-
Problem: Poor Separation of Compounds (Overlapping Bands/Spots).
-
Probable Cause: The eluent system is too polar, causing all compounds to move too quickly down the column. Conversely, if it's not polar enough, everything stays at the top.
-
Solution: Optimize the eluent system using TLC first. Aim for an Rf value of ~0.2-0.4 for the target compound. For oxazolidinones, common systems include gradients of methanol in dichloromethane or ethanol in ethyl acetate.[7][11] Ensure the column is packed properly and not overloaded with crude material.
-
-
Problem: The Product is Tailing or "Smearing" on the Column.
-
Probable Cause: The compound is highly polar and is interacting very strongly with the acidic silica gel. The free amine on your product is a likely cause.
-
Solution: Add a small amount of a basic modifier to the eluent, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica, improving the peak shape and recovery of your amine-containing product.
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification work. Always perform experiments in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: High-Recovery Recrystallization
This protocol is adapted from methods used for similar oxazolidinone derivatives.[7]
1. Solvent System Selection:
- Test the solubility of your crude product (~10-20 mg) in small volumes (~0.5 mL) of various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, water).
- Ideal single solvent: High solubility at boiling point, low solubility at 0-5 °C.
- Ideal two-solvent system: Find a "good" solvent (dissolves the compound well) and a "bad" solvent (compound is insoluble). The two solvents must be miscible. A common pair is Ethanol/Ethyl Acetate or Acetone/Water.[7]
2. Recrystallization Workflow:
Caption: Step-by-step recrystallization workflow.
3. Desolvation Step (If a solvate is suspected):
- Suspend the dry, purified solid in a mixture of 20% acetone in water at room temperature.[7]
- Stir the suspension vigorously for 1 hour.
- Cool the suspension to ~5 °C for 1 hour.
- Filter the solid, wash with a small amount of cold water, and then a small amount of ethyl acetate.
- Dry thoroughly under vacuum at ~45-50 °C.
Protocol 2: Analytical HPLC for Purity Assessment
This method is a representative starting point based on published methods for related compounds and should be validated for your specific needs.[5][9]
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm or 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of water/acetonitrile (e.g., 50:50) to a concentration of ~1 mg/mL. |
Self-Validation Check: A sharp, symmetrical peak for the main component should be observed. The baseline should be clean with impurities appearing as small, well-resolved peaks. The method's suitability should be confirmed according to ICH guidelines.[9]
References
- NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... - Google Patents.
- Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A.
-
Srivastava, S., et al. (2011). Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Oriental Journal of Chemistry. Available at: [Link]
-
Miller, A. A., et al. (2021). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases. Available at: [Link]
-
Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development. Available at: [Link]
-
Wang, Z., et al. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. Available at: [Link]
-
Pharmaffiliates. Linezolid-impurities. Available at: [Link]
-
Alcaide, B., et al. (2007). Regioselective and Stereospecific Synthesis of Enantiopure 1,3-Oxazolidin-2-ones by Intramolecular Ring Opening of 2-(Boc-aminomethyl)aziridines. Preparation of the Antibiotic Linezolid. The Journal of Organic Chemistry. Available at: [Link]
-
Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. Available at: [Link]
-
Oakwood Chemical. (5S)-5-(aminomethyl)-1, 3-oxazolidin-2-one hydrochloride, min 97%. Available at: [Link]
-
Abd El-Kawy, M. M., et al. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science. Available at: [Link]
-
Moodley, K., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. Available at: [Link]
-
ChemUniverse. (5s)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride. Available at: [Link]
-
Vijayakumar, E. K. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Vijayakumar, E. K. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. ResearchGate. Available at: [Link]
-
Vijayakumar, E. K. S., et al. (2010). Forced Degradation | HPLC | Method Development | Related Substances | Zolmitriptan. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development. Available at: [Link]
-
Kim, D., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. Available at: [Link]
-
Vijayakumar, E. K. S., et al. (2010). SUMMARY OF FORCED DEGRADATION STUDIES FOR ZOLMITRIPTAN. ResearchGate. Available at: [Link]
- EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents.
- ES372342A1 - Novel 5-(n-substituted aminomethyl)-2-oxazolidinones and their process of preparation - Google Patents.
-
Reddy, A. S., et al. (2014). Identification and characterization of unknown impurity in zolmitriptan tablets by a sensitive HPLC method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
United States Pharmacopeia. Zolmitriptan - USP-NF. Available at: [Link]
-
Stajić, A., et al. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 8. Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation – Oriental Journal of Chemistry [orientjchem.org]
- 9. jofamericanscience.org [jofamericanscience.org]
- 10. jocpr.com [jocpr.com]
- 11. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(Aminomethyl)oxazolidin-2-one Hydrochloride
Welcome to the dedicated technical support guide for the synthesis of 5-(Aminomethyl)oxazolidin-2-one hydrochloride. This critical intermediate, a cornerstone for synthesizing oxazolidinone antibiotics like Linezolid and Tedizolid, presents unique synthetic challenges. This guide is structured to provide you with direct, actionable insights to troubleshoot common side reactions and optimize your synthetic protocols.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section addresses the most frequently encountered issues during the synthesis, providing a cause-and-effect analysis and actionable solutions.
Issue 1: Low Yield and Presence of a High Molecular Weight, Insoluble Byproduct
Question: My reaction to form the N-benzyl protected aminomethyl oxazolidinone precursor results in a low yield of the desired product, and I'm observing a significant amount of a sticky, polymeric material that is difficult to filter. What is happening and how can I prevent it?
Root Cause Analysis: This is a classic sign of a competing polymerization reaction. The primary synthetic route often involves the reaction of an epihalohydrin (like epichlorohydrin) with a protected amine (e.g., benzylamine). The key intermediate is an amino alcohol. However, under non-optimized conditions, the epoxide or the aziridine intermediate can undergo nucleophilic attack by another molecule of the amino alcohol, leading to oligomerization or polymerization.
Mechanism of Side Reaction:
-
Intended Reaction: The desired pathway involves a single molecule of the amine opening the epoxide ring, followed by cyclization with a carbonyl source (like phosgene or a carbamate) to form the oxazolidinone ring.
-
Side Reaction: If the cyclization step is slow or if the reaction concentration is too high, the amino alcohol intermediate can act as a nucleophile itself. The alcohol or amine group of one molecule can attack the epoxide of another, initiating a chain reaction that forms polyether or polyamine byproducts.
Troubleshooting Protocol:
-
Control Reagent Stoichiometry: Ensure the use of a slight excess of the epihalohydrin to favor the initial 1:1 adduct formation and minimize unreacted amine that could initiate polymerization.
-
Slow Addition & Dilution: The most effective control measure is to add the epihalohydrin slowly to a dilute solution of the amine. This maintains a low concentration of the reactive epoxide at any given time, favoring the intramolecular cyclization over intermolecular polymerization.
-
Temperature Management: Run the initial epoxide opening reaction at a controlled, lower temperature (e.g., 0-25 °C). Exothermic reactions can accelerate polymerization if not properly managed.
-
Solvent Choice: Use a polar aprotic solvent that can effectively solvate the intermediates without participating in the reaction. Acetonitrile or THF are common choices.
Visualizing the Competing Pathways:
Caption: Intended vs. Side Reaction Pathways.
Issue 2: Presence of a Dimeric Impurity in HPLC/MS Analysis
Question: My final product, after debenzylation and acidification to get this compound, shows a persistent impurity with a mass roughly double that of my product. What is this dimer and where does it come from?
Root Cause Analysis: This dimeric impurity is often a piperazine derivative, specifically a diketopiperazine, formed during the cyclization step, especially when using reagents like phosgene or its equivalents. It arises from the intermolecular reaction of two molecules of the amino alcohol intermediate.
Mechanism of Dimer Formation:
Instead of a single amino alcohol molecule cyclizing to form the five-membered oxazolidinone ring, two molecules can react head-to-tail. The amine of one molecule reacts with the activated hydroxyl group (e.g., a chloroformate intermediate) of a second molecule, leading to the formation of a stable six-membered piperazine-2,5-dione ring system.
Troubleshooting Protocol:
-
Choice of Cyclizing Agent: The reactivity of the cyclizing agent is critical. Highly reactive agents like phosgene, if not used under high dilution, can promote dimerization. Consider using less reactive alternatives like carbonyldiimidazole (CDI) or diethyl carbonate, which can favor the intramolecular cyclization.
-
High-Dilution Conditions: The principle of "high dilution" is paramount to favor intramolecular reactions over intermolecular ones. The cyclization step should be performed in a large volume of solvent to minimize the probability of two activated intermediate molecules encountering each other.
-
Slow Reagent Addition: The cyclizing agent should be added very slowly to the solution of the amino alcohol intermediate. This keeps the concentration of the reactive intermediate low, further promoting the desired intramolecular ring closure.
-
Purification Strategy: If the dimer has already formed, it can often be separated from the desired product by recrystallization or column chromatography, exploiting differences in polarity and solubility. The dimer is typically less polar than the desired oxazolidinone.
Data Summary: Impact of Cyclizing Agent on Dimer Formation
| Cyclizing Agent | Reactivity | Typical Dimer % (Non-optimized) | Recommended Condition |
| Phosgene (COCl₂) | Very High | 10-20% | High Dilution, Low Temp. |
| Triphosgene | High | 5-15% | Slow Addition, Base Control |
| Carbonyldiimidazole (CDI) | Moderate | 1-5% | Room Temp, Anhydrous |
| Diethyl Carbonate | Low | < 2% | High Temp, Base Catalyst |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the choice of the protective group for the amine so important?
The protective group serves two main purposes: it prevents the secondary amine from reacting with the epoxide, ensuring the formation of the desired 1:1 adduct, and it prevents side reactions during the cyclization step. The benzyl group is commonly used because it is robust and can be cleanly removed in the final step via catalytic hydrogenation (e.g., using Pd/C and H₂). An improperly chosen protective group might be cleaved under the reaction conditions or could sterically hinder the desired cyclization.
Q2: My debenzylation step (hydrogenation) is sluggish or incomplete. What should I check?
An incomplete debenzylation can be due to several factors:
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisons, particularly sulfur compounds or residual coordinating solvents. Ensure all reagents and solvents are of high purity.
-
Catalyst Quality/Activity: Use a fresh, high-quality catalyst (e.g., 10% Pd/C). The amount of catalyst may need to be optimized, typically 5-10 mol%.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure (typically 50-100 psi) and efficient stirring to facilitate mass transfer of hydrogen gas to the catalyst surface.
-
Solvent: Methanol or ethanol are excellent solvent choices for this reaction.
Q3: How do I confirm the structure of the final hydrochloride salt and its purity?
A combination of analytical techniques is essential:
-
¹H and ¹³C NMR: This will confirm the core structure of the oxazolidinone ring and the aminomethyl side chain, and the integration will help quantify impurities.
-
Mass Spectrometry (MS): This confirms the molecular weight of the product and helps identify the mass of any impurities (like the dimer mentioned in Issue 2).
-
HPLC: A reverse-phase HPLC method can be developed to determine the purity of the final product with high accuracy.
-
FTIR: This can confirm the presence of key functional groups, such as the carbamate carbonyl (~1750 cm⁻¹) and the N-H bonds.
Part 3: Experimental Protocols
Protocol 1: Optimized Recrystallization for Removal of Dimeric Impurity
This protocol assumes the dimeric impurity is less polar than the desired 5-(N-benzylaminomethyl)oxazolidin-2-one.
-
Dissolution: Dissolve the crude product in a minimum amount of a hot polar solvent in which the product is highly soluble (e.g., isopropanol or ethyl acetate).
-
Hot Filtration (Optional): If insoluble polymeric material is present, perform a hot filtration to remove it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of well-defined crystals of the pure product.
-
Seeding: If crystallization does not initiate, add a single seed crystal of the pure product.
-
Chilling: Once crystals begin to form, cool the flask in an ice bath for 1-2 hours to maximize the yield of the precipitated product. The less polar dimer will preferentially remain in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Purity Check: Analyze the purified product and the mother liquor by HPLC to confirm the successful removal of the impurity.
Protocol 2: Standard Hydrogenation for Debenzylation
-
Setup: In a suitable hydrogenation vessel, dissolve the 5-(N-benzylaminomethyl)oxazolidin-2-one (1 equivalent) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi of hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Salt Formation: To the combined filtrate, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or ether) to precipitate the desired this compound salt.
-
Isolation: Collect the salt by filtration, wash with a non-polar solvent like ether, and dry under vacuum.
Visualizing the Troubleshooting Workflow:
Caption: A logical troubleshooting workflow for the synthesis.
References
- Title: Process for preparing 5-(aminomethyl)
-
Title: A New, Efficient, One-Pot Synthesis of Linezolid Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Synthesis and antibacterial activity of DU-721, a new oxazolidinone antibacterial agent Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: A Novel and Efficient Synthesis of the Oxazolidinone Antibacterial Agent Linezolid Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
challenges in the scale-up of 5-(Aminomethyl)oxazolidin-2-one hydrochloride production
Technical Support Center: Scale-Up of 5-(Aminomethyl)oxazolidin-2-one Hydrochloride
Welcome to the technical support guide for the synthesis and scale-up of this compound. This resource is designed for researchers, process chemists, and drug development professionals. Our goal is to provide practical, experience-driven insights to help you navigate the common challenges encountered when transitioning this synthesis from the bench to pilot scale. We will delve into the causality behind experimental choices, offering robust troubleshooting strategies grounded in established chemical principles.
Introduction: The Significance of the Oxazolidinone Core
5-(Aminomethyl)oxazolidin-2-one is a critical chiral building block, most notably serving as a key precursor for the oxazolidinone class of antibiotics, such as Linezolid.[1][2][3] The efficacy of these drugs is highly dependent on the stereochemical integrity of this core structure. Consequently, a robust and scalable synthesis that controls stereochemistry and minimizes impurities is paramount for successful drug development programs.
This guide focuses on a common synthetic route starting from (S)-epichlorohydrin, outlining potential pitfalls and their solutions at each stage.
General Synthetic Workflow
The multi-step synthesis from (S)-epichlorohydrin to the final hydrochloride salt presents several critical control points. Understanding this flow is the first step in effective troubleshooting.
Caption: General workflow for the synthesis of 5-(Aminomethyl)oxazolidin-2-one HCl.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the oxazolidinone ring is sluggish and gives a low yield. What are the likely causes?
A1: This is a common issue. The cyclization step is highly dependent on the efficiency of your carbonyl source and the base used.
-
Carbonyl Source: Phosgene derivatives or carbonyldiimidazole (CDI) are effective but require strictly anhydrous conditions. Moisture will consume these reagents, halting the reaction.
-
Base: A non-nucleophilic base is crucial to deprotonate the alcohol without competing in the cyclization. Using a strong, sterically hindered base like NaH or LiHMDS is often preferred over tertiary amines at scale.
-
Temperature: While initial mixing might be done at low temperatures, the reaction often requires warming to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to determine the optimal temperature profile.
Q2: I'm observing a significant amount of a dimeric impurity. How can I prevent this?
A2: Dimer formation typically occurs when the newly formed amino group of one molecule reacts with the activated intermediate of another. This is a concentration-dependent issue.
-
Controlled Addition: During the azide reduction and subsequent work-up, ensure the concentration of the free amine is kept low. If possible, perform the salt formation directly after the reduction work-up.
-
Solvent Choice: A solvent in which the product has limited solubility can sometimes help it precipitate as it forms, preventing further reaction.
Q3: The final hydrochloride salt is off-color (yellow or brown). What is the best way to decolorize it?
A3: Color is usually due to high-molecular-weight, chromophoric impurities formed during the reaction.
-
Activated Carbon: The most common method is an activated carbon (charcoal) treatment. Use 1-5% w/w of charcoal relative to your product. Add it to the solution of your crude product before crystallization, heat gently (e.g., 40-50°C) for 15-30 minutes, and then filter through a pad of Celite® to remove the carbon before cooling to crystallize.
-
Avoid Overheating: Degradation can cause color. Ensure your reaction temperatures are well-controlled and avoid prolonged heating during work-up and crystallization.
Q4: What is the best solvent system for the final crystallization of the hydrochloride salt?
A4: The ideal solvent system should provide high solubility at elevated temperatures and low solubility at room temperature or below. For a hydrochloride salt, polar protic solvents are a good starting point.
-
Common Systems: Mixtures like isopropanol/water, ethanol/water, or methanol/MTBE are frequently effective.
-
Method: Dissolve the crude salt in a minimal amount of the hot alcohol/water mixture, filter while hot (if necessary), and then either cool slowly or add an anti-solvent (like MTBE or ethyl acetate) to induce crystallization.
In-Depth Troubleshooting Guide
Section 1: Oxazolidinone Ring Formation
Problem: Incomplete conversion and formation of side products.
-
Scientific Rationale: The formation of the 2-oxazolidinone ring is an intramolecular cyclization that competes with potential intermolecular side reactions. The key is to favor the intramolecular pathway. The reaction proceeds via activation of the hydroxyl group followed by nucleophilic attack by the nitrogen moiety.[4]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the oxazolidinone ring formation step.
Section 2: Azide Reduction and Work-Up
Problem: Catalyst poisoning or low conversion during catalytic hydrogenation.
-
Scientific Rationale: The reduction of an azide to an amine using catalytic hydrogenation (e.g., H₂ over Palladium on Carbon, Pd/C) is generally clean. However, the catalyst's activity can be inhibited by impurities.
-
Potential Inhibitors:
-
Sulfur Compounds: Trace sulfur-containing impurities from starting materials can poison the palladium catalyst.
-
Halides: While the starting material contains chlorine, residual ionic chlorides from previous steps can sometimes reduce catalyst activity.
-
-
Troubleshooting Steps:
-
Purity of Substrate: Ensure the azido-oxazolidinone intermediate is purified before reduction to remove any catalyst poisons. A simple filtration through a plug of silica gel can be effective.
-
Catalyst Loading: At larger scales, catalyst loading may need to be increased. Typical loadings range from 1-10 mol%. For a challenging reduction, starting at 5 mol% is advisable.
-
Hydrogen Pressure: Increasing the hydrogen pressure (if equipment allows) can significantly increase the reaction rate.
-
Alternative Reducing Agents: If catalytic hydrogenation is not feasible at your scale, consider alternative reductions like the Staudinger reaction (using triphenylphosphine followed by water), although this introduces challenges with removing triphenylphosphine oxide.
-
Section 3: Crystallization and Purification
Problem: Product oils out or forms a fine powder that is difficult to filter.
-
Scientific Rationale: Crystallization is a thermodynamically driven process that requires controlled supersaturation. If the solution becomes supersaturated too quickly (e.g., by cooling too fast or adding anti-solvent too rapidly), nucleation will dominate growth, leading to fine particles or amorphous oiling out.
-
Troubleshooting Steps:
-
Control Cooling Rate: Employ a slow, linear cooling ramp. A rate of 10-20°C per hour is a good starting point.
-
Seeding: Introduce a small amount of pure crystalline product (seed crystals) when the solution is slightly supersaturated. This encourages crystal growth over new nucleation.
-
Anti-solvent Addition: Add the anti-solvent slowly to a vigorously stirred solution of the product. Adding the product solution to the anti-solvent is generally not recommended as it creates high local supersaturation.
-
Solvent Selection: Re-evaluate your solvent system. The ideal system should have a wider metastable zone width (MSZW), which is more forgiving to process variations.
-
Impurity Profile Management
Controlling impurities is critical for pharmaceutical intermediates. Below is a table of potential impurities and strategies for their control.
| Impurity Name | Structure / Description | Origin | Control Strategy |
| Diastereomer | (R)-5-(aminomethyl)oxazolidin-2-one | Impure (S)-epichlorohydrin starting material or racemization during a side reaction. | Use high-purity chiral starting material. Avoid harsh basic or acidic conditions that could racemize the C5 stereocenter. |
| Glycidyl Azide | 2-(azidomethyl)oxirane | Incomplete cyclization of the intermediate 1-azido-3-chloro-2-propanol. | Ensure sufficient reaction time and temperature during the ring formation step. Monitor by HPLC. |
| Amino Alcohol | (S)-3-amino-1-chloropropan-2-ol | Hydrolysis of the oxazolidinone ring during work-up or salt formation. | Maintain moderate pH (3-7) during aqueous work-ups. Avoid prolonged exposure to strong acids or bases. |
| Dimer Impurity | Bis-oxazolidinone species linked by an amine bridge | Intermolecular reaction of the product amine with an activated intermediate. | Control concentration during work-up. Isolate as the HCl salt promptly after formation of the free base. |
Experimental Protocols
Protocol 1: Activated Carbon Treatment for Decolorization
-
Dissolve the crude, colored 5-(Aminomethyl)oxazolidin-2-one HCl in the chosen recrystallization solvent (e.g., 95:5 Isopropanol:Water) at 50-60°C to a concentration of approximately 0.1 g/mL.
-
Add 2% w/w of activated carbon to the warm solution.
-
Stir the mixture at 50-60°C for 20 minutes.
-
Prepare a filtration apparatus with a pad of Celite® (diatomaceous earth) approximately 1 cm thick over a filter paper. Pre-wet the pad with a small amount of the hot solvent.
-
Filter the hot carbon slurry through the Celite® pad to obtain a clear, colorless filtrate. Wash the pad with a small amount of hot solvent to maximize recovery.
-
Proceed immediately with the crystallization protocol by cooling the filtrate.
Protocol 2: HPLC Method for Purity Analysis
This is a general method; optimization for your specific system is recommended.
-
Instrumentation: HPLC system with UV detector.[5]
-
Column: Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm) for enantiomeric purity, or a standard C18 column (e.g., Waters XTerra C18) for achiral purity.[5][6][7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient (for C18):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Sample Preparation: 1 mg/mL in a 50:50 mixture of water:acetonitrile.[9]
References
-
Perrault, W. R., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 533-546. [Link]
-
Li, J., et al. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 20(1), 1534-1544. [Link]
-
ResearchGate. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Request PDF. [Link]
-
Pharmaffiliates. (n.d.). Linezolid-impurities. [Link]
-
Alcaide, B., et al. (2007). Regioselective and Stereospecific Synthesis of Enantiopure 1,3-Oxazolidin-2-ones by Intramolecular Ring Opening of 2-(Boc-aminomethyl)aziridines. Preparation of the Antibiotic Linezolid. The Journal of Organic Chemistry, 72(4), 1357-1365. [Link]
-
PubChem. (n.d.). 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. [Link]
-
Kim, H. Y., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2636. [Link]
-
Shinabarger, D., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-37205. [Link]
-
Ordóñez, M., et al. (2009). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 14(7), 2590-2603. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]
-
Reddy, M. S., et al. (2010). A cost effective and large-scale synthesis of Zolmitriptan: An anti-migrane drug. Der Pharma Chemica, 2(1), 1-6. [Link]
-
Reddy, B. C., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 119-122. [Link]
-
Kim, H. Y., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(10), 2636. [Link]
-
Reddy, A. S., et al. (2014). Identification and characterization of unknown impurity in zolmitriptan tablets by a sensitive HPLC method. Journal of Chemical and Pharmaceutical Research, 6(12), 548-553. [Link]
-
Pharmaffiliates. (n.d.). Zolmitriptan-impurities. [Link]
-
Reddy, B. C., et al. (2010). A new stability indicating HPLC method for related substances in zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 119-122. [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin: a key precursor for the oxazolidinone class of antibacterial agents. Request PDF. [Link]
- Google Patents. (n.d.).
-
Rao, B. M., et al. (2005). A stability indicating LC method for zolmitriptan. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 509-515. [Link]
-
Oakwood Chemical. (n.d.). (5S)-5-(aminomethyl)-1, 3-oxazolidin-2-one hydrochloride, min 97%, 1 gram. [Link]
-
PubMed. (2010). A new stability indicating HPLC method for related substances in zolmitriptan. [Link]
-
Labcompare. (n.d.). (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride from Aladdin Scientific Corporation. [Link]
-
USP-NF. (n.d.). Zolmitriptan. [Link]
-
ResearchGate. (2014). Simultaneous Determination of Two Potential Genotoxic Impurities in Zolmitriptan Using Liquid Chromatography- Tandem Mass Spectrometry. [Link]
- Google Patents. (n.d.).
-
BioWorld. (2016). Safety, tolerability and pharmacokinetics of LCB01-0371 in healthy volunteers. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stability indicating LC method for zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Hygroscopicity of 5-(Aminomethyl)oxazolidin-2-one hydrochloride
Welcome to the technical support center for 5-(Aminomethyl)oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the hygroscopic nature of this compound. By understanding and addressing the challenges associated with moisture absorption, you can ensure the integrity, stability, and reproducibility of your experiments.
I. Understanding the Challenge: Hygroscopicity
Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding atmosphere. For an active pharmaceutical ingredient (API) like this compound, this can lead to a cascade of issues, including:
-
Physical Changes : Caking, clumping, or deliquescence (dissolving in absorbed water), which can impede handling and processing.[1][2]
-
Chemical Degradation : Moisture can facilitate hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[1][2][3]
-
Inaccurate Weighing : The continuous absorption of water during weighing can lead to significant errors in dosage and concentration calculations.[4]
-
Impact on Formulation : Excess moisture can affect the flow properties of powders and the force needed for tablet compression.[5]
The oxazolidinone ring, a core structure in this molecule, can be susceptible to hydrolysis, particularly under certain pH conditions, which can be exacerbated by the presence of water.[6][7][8] Therefore, stringent moisture control is paramount.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when working with this compound.
Issue 1: The compound appears clumpy or "wet" upon opening a new container.
-
Probable Cause : This indicates that the compound has already absorbed a significant amount of moisture, potentially during manufacturing, packaging, or shipping.[1]
-
Immediate Action :
-
Immediately transfer the compound to a desiccator containing a fresh, active desiccant (e.g., silica gel, molecular sieves).
-
Do not use the material directly for experiments where precise concentration is critical.
-
-
Solution & Prevention :
-
Quantify Water Content : Before use, determine the exact water content of the batch using Karl Fischer titration, which is a highly accurate and specific method for water determination in pharmaceuticals.[9][] Thermogravimetric analysis (TGA) can also be used to determine moisture content by measuring weight loss upon heating.[11]
-
Adjust Calculations : Based on the measured water content, adjust the mass of the compound needed for your experiments to account for the water weight.
-
Supplier Communication : Contact your supplier to report the issue. They may have specific handling recommendations or be able to provide a certificate of analysis with the expected moisture content.[2]
-
Issue 2: The weight of the compound continuously increases on the analytical balance.
-
Probable Cause : This is a classic sign of a hygroscopic substance rapidly absorbing atmospheric moisture.[4]
-
Immediate Action :
-
Discard the current measurement.
-
Do not attempt to chase a stable reading, as this will lead to inaccurate results.
-
-
Solution & Prevention :
-
Controlled Environment : If available, perform all weighing inside a glove box with a controlled, low-humidity atmosphere (e.g., nitrogen or argon).[12]
-
Rapid Weighing Technique : If a glove box is not accessible, minimize the exposure time to the atmosphere.
-
Weighing by Difference :
-
Pre-weigh a sealed vial containing the compound.
-
Quickly transfer the desired amount to your reaction vessel.
-
Immediately reseal the vial and re-weigh it.
-
The difference in weight is the amount of compound transferred.
-
-
Issue 3: Inconsistent results in biological assays or chemical reactions.
-
Probable Cause : Uncontrolled moisture content can lead to variability in the actual concentration of the active compound in your stock solutions. Additionally, degradation of the compound due to moisture could be a factor.[3][15]
-
Immediate Action :
-
Pause experiments until the source of inconsistency is identified.
-
Re-evaluate your stock solution preparation and storage procedures.
-
-
Solution & Prevention :
-
Standardize Handling Procedures : Implement a strict, standardized protocol for handling and weighing this compound.
-
Freshly Prepare Solutions : Prepare stock solutions fresh for each experiment whenever possible. If storage is necessary, use anhydrous solvents and store in tightly sealed containers with a desiccant, preferably at low temperatures.
-
Stability Studies : If the compound will be used in aqueous solutions for extended periods, it is advisable to conduct preliminary stability studies. This can involve analyzing the solution by HPLC at different time points to check for degradation products.[7][16][17]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
-
A1 : It should be stored in a tightly sealed container, in a cool, dry place. For long-term storage, a desiccator is highly recommended. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against moisture.
Q2: How can I accurately determine the water content?
-
A2 : Karl Fischer titration is the gold standard for determining the water content of pharmaceutical substances due to its high accuracy and specificity for water.[9][] Loss on Drying (LOD) is another method, but it may also measure other volatile components, not just water.[5]
Q3: Can I dry the compound in a vacuum oven if it has absorbed moisture?
-
A3 : This may be possible, but it must be done with caution. You should first determine the thermal stability of the compound to avoid degradation at elevated temperatures. If the compound is thermally labile, drying in a vacuum oven at a low temperature for an extended period is a safer option. Always re-analyze the water content after drying to confirm its effectiveness.
Q4: What formulation strategies can be used to mitigate the hygroscopicity of this compound in a solid dosage form?
-
A4 : Several strategies can be employed during drug development:
-
Film Coating : Applying a moisture-barrier coating to tablets can protect the hygroscopic core.[18][19]
-
Use of Desiccants in Formulation : Incorporating excipients that act as moisture scavengers can help protect the API.[20]
-
Co-processing with Excipients : Blending the API with excipients that deflect moisture can be effective.[18][19]
-
Protective Packaging : Using packaging materials with low water vapor permeability, such as aluminum foil blister packs, and including a desiccant in the final packaging is crucial.[18][20]
-
Q5: Are there any specific analytical techniques I should use to monitor the stability of this compound?
-
A5 : A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[8][16][17] This type of method can separate the intact API from any potential degradants, allowing for accurate quantification of the compound's purity over time. Forced degradation studies are typically performed to develop such a method.[7][8]
IV. Experimental Protocols & Data
Protocol 1: Accurate Weighing of a Hygroscopic Sample
This protocol details a best-practice method for weighing a hygroscopic compound like this compound.
Objective : To obtain an accurate weight of the compound while minimizing moisture absorption.
Materials :
-
This compound
-
Analytical balance (in a draft-free location)[14]
-
Spatula
-
Weighing paper or weighing boat
-
Reaction vessel
-
Desiccator
Procedure :
-
Preparation : Place the sealed container of the compound and all necessary tools (spatula, weighing vessel) in a desiccator for at least 30 minutes to ensure they are dry.
-
Tare the Balance : Place the weighing vessel on the analytical balance and tare it.
-
Rapid Transfer : Remove the compound container from the desiccator. Working quickly, transfer an amount of the compound slightly more than your target weight to the weighing vessel.
-
Record Weight : Immediately close the balance door and record the weight as soon as the reading stabilizes. Do not wait for an extended period, as the weight will likely increase.[4]
-
Transfer to Reaction Vessel : Promptly transfer the weighed compound to your reaction vessel.
-
Re-seal : Tightly reseal the main container of this compound and return it to the desiccator for storage.
Data Interpretation: Impact of Humidity on Weighing
The following table illustrates the potential error when weighing a hygroscopic compound in an uncontrolled environment.
| Time (seconds) | Measured Mass (mg) of a 100 mg Target | Percent Error (%) |
| 10 | 100.2 | 0.2 |
| 30 | 100.8 | 0.8 |
| 60 | 101.5 | 1.5 |
| 120 | 102.9 | 2.9 |
| This is illustrative data and the actual rate of moisture absorption will vary based on the compound and environmental conditions. |
V. Visualizing the Workflow
Decision Tree for Handling Hygroscopic Compounds
This diagram outlines the decision-making process when working with a potentially hygroscopic compound.
Caption: Decision workflow for handling hygroscopic compounds.
VI. References
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]
-
Chromatography Today. (2016). Improved Water Content Analysis in Pharmaceuticals with HSGC. [Link]
-
Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1156. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]
-
Lanciki, A. (2020). Determining Water Content with a Novel Karl Fischer Titration Approach. Pharmaceutical Technology, 44(9). [Link]
-
Solubility of Things. Weighing Techniques and Balances. [Link]
-
AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. [Link]
-
Pharma.Tips. (2023). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]
-
ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances. [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]
-
Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
-
Reddit. (2019). Tips on weighing hygroscopic substance on a microbalance. [Link]
-
Pharmaguideline. (2018). Effect of Humidity Level on Tablet Stability. [Link]
-
ResearchGate. (2019). Effect of Moisture on the Stability of Solid Dosage Forms. [Link]
-
ResearchGate. (2023). Effect of moisture on solid state stability. [Link]
-
Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-97. [Link]
-
Vijayakumar, E. K. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 119-122. [Link]
-
ResearchGate. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. [Link]
-
PubChem. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. [Link]
-
PubMed. (2010). A new stability indicating HPLC method for related substances in zolmitriptan. [Link]
-
Heng, D., et al. (2022). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Molecular Pharmaceutics, 20(1), 153-166. [Link]
-
ResearchGate. (2014). (PDF) Simultaneous Determination of Two Potential Genotoxic Impurities in Zolmitriptan Using Liquid Chromatography- Tandem Mass Spectrometry. [Link]
-
Reddy, G. S., et al. (2005). A stability indicating LC method for zolmitriptan. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 750-6. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stability indicating LC method for zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. azom.com [azom.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. labcompare.com [labcompare.com]
- 15. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. A new stability indicating HPLC method for related substances in zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
Technical Support Center: Chiral Integrity in Oxazolidinone Synthesis
A Senior Application Scientist's Guide to Preventing Racemization
Welcome to the technical support center for chiral oxazolidinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these critical chiral auxiliaries and pharmacophores.[1][2][3] Maintaining stereochemical integrity is paramount, as the biological activity and stereodirecting ability of oxazolidinones are intrinsically linked to their absolute configuration.[4][5]
This resource moves beyond standard protocols to provide in-depth, field-proven insights into the causes of racemization and epimerization during synthesis, offering practical solutions and troubleshooting strategies.
Frequently Asked Questions (FAQs) on Racemization
This section addresses the fundamental questions researchers face when trying to preserve stereochemistry during the synthesis of chiral oxazolidinones, particularly when starting from α-amino acids.
Q1: What is the primary mechanism of racemization when synthesizing chiral oxazolidinones from amino acids?
A1: The most common pathway for the loss of stereochemical integrity at the α-carbon (which becomes the C4 position of the oxazolidinone) is through the formation of an oxazolone (also known as an azlactone) intermediate.[6] This occurs when the N-acylated amino acid is activated at the carboxyl group. The nucleophilic nitrogen of the amide can then attack the activated carbonyl, forming a planar, achiral oxazolone ring. Subsequent deprotonation and reprotonation at the α-carbon, or even ring-opening by a nucleophile, can occur from either face, leading to a racemic or epimerized product.[6][7]
Q2: How does the choice of base influence the risk of racemization?
A2: The base plays a critical role. Strong, sterically hindered, non-nucleophilic bases are generally preferred for reactions involving enolate formation, such as in Evans' asymmetric alkylations.[2][8] However, during the cyclization of an amino alcohol to form the oxazolidinone, the choice of base is crucial. Overly strong bases or the presence of excess base can facilitate the deprotonation of the α-proton, especially if an oxazolone intermediate is possible.[9] For cyclization, milder bases are often sufficient. For instance, in some modern protocols, bases like sodium hydride (NaH) are used to deprotonate the alcohol for cyclization, which is less likely to cause α-proton abstraction compared to bases like LDA used in other contexts.[1]
Q3: Can the cyclizing agent used to form the oxazolidinone ring contribute to racemization?
A3: Yes, the cyclizing agent and the reaction conditions are critical. Highly reactive and harsh reagents can promote side reactions, including the formation of oxazolone intermediates. For example, while phosgene was historically used for the cyclization of β-amino alcohols, its hazardous nature and the potential for harsh conditions have led to the development of alternative methods.[1][10] Reagents like carbonyldiimidazole (CDI), diethyl carbonate, or even intramolecular cyclization strategies are often employed under milder conditions to minimize the risk of racemization.[11]
Q4: Are there specific N-protecting groups that are better at preventing racemization?
A4: Absolutely. Urethane-type protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl), are known to significantly suppress racemization.[8] This is because the lone pair of electrons on the nitrogen atom is delocalized into the urethane carbonyl, making it less nucleophilic and thus less likely to participate in the formation of an oxazolone intermediate.[8] This is a key reason why N-Boc protected amino acids are common starting materials for racemization-sensitive syntheses.[1][4]
Q5: What are the best analytical methods for detecting and quantifying racemization in my oxazolidinone product?
A5: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is the gold standard for determining the enantiomeric excess (ee) of your product.[11][12] Capillary electrophoresis (CE) with chiral selectors like cyclodextrins is another powerful technique. For diastereomeric products, standard reverse-phase HPLC or NMR spectroscopy can often be used to determine the diastereomeric ratio (dr). It is crucial to develop an analytical method early to accurately assess the impact of different reaction conditions on the stereochemical outcome.[13]
Visualizing the Problem: The Racemization Pathway
Understanding the mechanism is the first step to preventing it. The following diagram illustrates the formation of the problematic oxazolone intermediate from an N-acyl amino acid derivative.
Caption: Mechanism of racemization via an achiral oxazolone intermediate.
Troubleshooting Guide: Preserving Chiral Integrity
This guide provides a systematic approach to diagnosing and solving common racemization issues encountered during oxazolidinone synthesis.
Problem 1: Low Enantiomeric Excess (ee) in the Final Oxazolidinone Product
Your final product, synthesized from a chiral amino alcohol, shows significant contamination with the undesired enantiomer.
| Possible Cause | Recommended Solution & Rationale |
| Harsh Cyclization Conditions | Solution: Switch to a milder cyclizing agent. Instead of phosgene or triphosgene, consider using carbonyldiimidazole (CDI), diethyl carbonate, or an intramolecular approach.[11] Rationale: Milder reagents and lower reaction temperatures reduce the energy available for side reactions, including epimerization at the α-carbon. |
| Inappropriate Base | Solution: If a base is required for cyclization (e.g., to deprotonate an alcohol), use the minimum stoichiometric amount necessary. Consider weaker bases or non-nucleophilic options like NaH for deprotonating alcohols.[1] Rationale: Excess or overly strong bases can promote the deprotonation of the C-H bond at the stereocenter, leading to equilibration and racemization. |
| High Reaction Temperature | Solution: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature before attempting reflux conditions. Rationale: Higher temperatures provide the activation energy needed to overcome the barrier to racemization. Keeping the temperature low kinetically favors the desired stereoretentive pathway. |
| Racemization During Precursor Synthesis | Solution: Verify the enantiomeric purity of your starting amino alcohol. Racemization may have occurred during the reduction of the corresponding amino acid. Rationale: The issue may not be in the cyclization step itself. For example, reducing an amino acid ester with reagents like LiBH₄ is generally stereoretentive, but harsh conditions or improper workup can cause problems.[1] |
Problem 2: Epimerization Observed During an Evans' Asymmetric Alkylation
You are using a chiral Evans' oxazolidinone auxiliary, but the diastereomeric excess (de) of your alkylated product is low.
| Possible Cause | Recommended Solution & Rationale |
| Incomplete Enolate Formation | Solution: Ensure complete deprotonation by using a slight excess (1.05-1.1 equivalents) of a strong, hindered base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). Add the base slowly at low temperature (-78 °C). Rationale: Incomplete deprotonation leaves unreacted starting material, which can complicate the reaction and purification. A well-defined, single enolate species is key for high diastereoselectivity.[2] |
| Enolate Equilibration | Solution: Maintain a very low temperature (typically -78 °C) throughout the deprotonation and alkylation steps. Use a non-coordinating solvent like THF. Rationale: The kinetic (Z)-enolate, which is formed preferentially, provides high diastereoselectivity. Warmer temperatures can allow for equilibration to the thermodynamic enolate, which may have different facial selectivity, thus lowering the de.[2] |
| Non-Optimal Lewis Acid Additive | Solution: For certain reactions, particularly aldol additions, the choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) is critical for organizing the transition state. Screen different Lewis acids. Rationale: The Lewis acid chelates to the carbonyl oxygens, creating a rigid, chair-like transition state that dictates the facial selectivity of the electrophilic attack.[14] |
| Slow Electrophile Addition | Solution: Add the electrophile neat or as a concentrated solution in THF, and ensure it is added quickly (but safely) to the pre-formed enolate at -78 °C. Rationale: A slow addition can allow the enolate to decompose or equilibrate over time, reducing the diastereoselectivity. |
Troubleshooting Workflow
Use this flowchart to systematically address racemization issues in your synthesis.
Caption: A systematic workflow for troubleshooting racemization.
Validated Experimental Protocols
The following protocols are designed to maximize chiral integrity.
Protocol 1: Stereoretentive Synthesis of (S)-4-benzyl-2-oxazolidinone from L-Phenylalaninol
This protocol describes the cyclization of a pre-formed amino alcohol, a common method that avoids the racemization-prone activation of an N-acyl amino acid.[1][10]
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Reagent Preparation: Dissolve L-Phenylalaninol (1 equivalent) in anhydrous Tetrahydrofuran (THF, ~0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Cyclization: After gas evolution ceases (~30 minutes), add diethyl carbonate (1.1 equivalents) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (~65 °C) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxazolidinone.
-
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a general workflow for analyzing the enantiomeric purity of a synthesized oxazolidinone.
-
Column Selection: Choose a suitable chiral stationary phase. Columns based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA) are often effective for oxazolidinones.
-
Sample Preparation: Prepare a stock solution of your purified oxazolidinone in a suitable solvent (e.g., HPLC-grade isopropanol or ethanol) at a concentration of approximately 1 mg/mL. Prepare a racemic standard if available to confirm peak identification.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the compound has strong absorbance (e.g., 210 nm or 254 nm).
-
-
Analysis:
-
Inject the racemic standard first to determine the retention times of both the (R) and (S) enantiomers.
-
Inject your synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation: Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
References
-
G. A. C. Leite, J. F. G. A. Malaquias, E. L. de Sá, "Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative," Molecules, 2014. [Link]
-
S. Ceccarelli, P. Spalluto, "Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II)," Molecules, 2022. [Link]
-
Z. Liu, et al., "Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets," PNAS, 2024. [Link]
-
W. Zhang, et al., "Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids," The Journal of Organic Chemistry, 2002. [Link]
-
S. M. Tomás, et al., "Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: A computational study," Organic & Biomolecular Chemistry, 2003. [Link]
-
G. A. C. Leite, J. F. G. A. Malaquias, E. L. de Sá, "Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative," Semantic Scholar, 2014. [Link]
-
M. Goodman, W. J. McGahren, "MECHANISTIC STUDIES OF PEPTIDE OXAZOLONE RACEMIZATION," Tetrahedron, 1967. [Link]
-
Organic Chemistry Portal, "Synthesis of oxazolidinones,". [Link]
-
C.-Y. Wu, et al., "Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers," The Journal of Organic Chemistry, 2015. [Link]
-
S. G. Mahajan, et al., "Current Updates on Oxazolidinone and Its Significance," Journal of Medicinal Chemistry, 2014. [Link]
-
Wikipedia, "Chiral auxiliary,". [Link]
-
F. Lang, "Enantioenriched Oxazolidinones as Synthesis Scaffolds and Efforts towards the Total Synthesis of Marineosin A," D-Scholarship@Pitt, 2018. [Link]
-
ResearchGate, "Evans' original oxazolidinone auxiliary-based asymmetric methodology,". [Link]
-
Y. Sang, et al., "Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation," Chinese Journal of Chemistry, 2022. [Link]
-
L. I. Nord, et al., "In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis," Amino Acids, 2021. [Link]
-
ResearchGate, "Mechanism of epimerisation/racemisation through oxazolone intermediate,". [Link]
-
P. K. Singh, D. Kumar, "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis," RSC Advances, 2016. [Link]
-
K. A. Kormoș, et al., "Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order," International Journal of Molecular Sciences, 2023. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. [Link]
-
J. Xu, et al., "Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones," The Journal of Organic Chemistry, 2013. [Link]
-
A. Naresh, et al., "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone," Molecules, 2021. [Link]
-
A. A. Folgueiras-González, et al., "Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA," Bioorganic & Medicinal Chemistry Letters, 2017. [Link]
-
M. C. G. Aloi, et al., "Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects," Molecules, 2021. [Link]
-
ResearchGate, "Synthesis of a New Chiral Oxazolidinone Auxiliary Based on D-Xylose and Its Application to the Staudinger Reaction,". [Link]
-
M. M. Abd El-Kawy, et al., "Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines," Journal of American Science, 2013. [Link]
-
S. Singh, et al., "Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents," ChemistryOpen, 2023. [Link]
-
S. G. Ramkumar, et al., "Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure," ACS Medicinal Chemistry Letters, 2017. [Link]
-
N. A. D. S. Sepah, et al., "Epimerisation in Peptide Synthesis," International Journal of Peptide Research and Therapeutics, 2017. [Link]
-
A. Naresh, et al., "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone," National Institutes of Health, 2021. [Link]
Sources
- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jofamericanscience.org [jofamericanscience.org]
- 13. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
optimizing solvent and base conditions for N-alkylation of oxazolidinones
Welcome to the technical support center for the N-alkylation of oxazolidinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions for yield, purity, and scalability.
Introduction: The Critical Role of N-Alkylation
The N-alkylation of oxazolidinones is a cornerstone reaction in modern organic synthesis, particularly in the context of asymmetric synthesis where chiral oxazolidinones, such as Evans auxiliaries, are employed to control stereochemistry.[1] While seemingly straightforward, this SN2 reaction is highly sensitive to a variety of parameters. Suboptimal conditions can lead to a cascade of issues including low yields, incomplete reactions, and the formation of challenging-to-remove byproducts. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My N-alkylation reaction is showing low conversion, with a significant amount of starting material remaining. What are the likely causes and how can I fix this?
Low conversion is a common hurdle in the N-alkylation of oxazolidinones. The primary culprits are often related to incomplete deprotonation of the oxazolidinone nitrogen or insufficient reactivity of the electrophile.
Troubleshooting Steps:
-
Assess Your Base: The pKa of the oxazolidinone N-H is typically in the range of 18-20 in DMSO. Therefore, a sufficiently strong base is required for complete deprotonation.
-
Commonly Used Bases: Sodium hydride (NaH), n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), and sodium bis(trimethylsilyl)amide (NaHMDS) are frequently employed.[2]
-
Insight: While NaH is a cost-effective choice, its heterogeneous nature can sometimes lead to incomplete reactions. n-BuLi and LDA are powerful bases but can introduce side reactions if not used with care (see FAQ 3). NaHMDS is often a good balance of reactivity and handling.[2]
-
Actionable Advice: If using NaH, ensure it is fresh and the mineral oil has been properly washed away. Consider switching to a soluble base like NaHMDS or LDA for more reliable results. Using fewer equivalents of base than stoichiometrically required can lead to diminished yields due to inefficient enolate formation.[3]
-
-
Solvent Choice is Crucial: The solvent plays a critical role in an SN2 reaction by solvating the ions and influencing the nucleophilicity of the deprotonated oxazolidinone.
-
Recommended Solvents: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are the standard choices.
-
Insight: THF is generally preferred as it is less reactive than DMF, which can be a source of byproducts when used with strong bases like NaH.[4]
-
Actionable Advice: Ensure your solvent is rigorously dried. Water will quench the strong base and the oxazolidinone anion, halting the reaction. If you suspect solvent quality issues, distill it over a suitable drying agent before use.
-
-
Electrophile Reactivity: The nature of your alkylating agent is paramount.
-
Reactivity Order: The reactivity of alkyl halides follows the order: I > Br > Cl. Primary alkyl halides are generally more reactive than secondary halides, and tertiary halides are typically unsuitable for this SN2 reaction due to competing elimination reactions.[3]
-
Actionable Advice: If you are using an alkyl chloride, consider converting it to the more reactive iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction). For sluggish reactions with less reactive electrophiles, increasing the reaction temperature may be necessary, but this should be done cautiously to avoid side reactions.
-
-
Temperature Control: The initial deprotonation is typically performed at a low temperature to control reactivity and prevent side reactions.
-
Standard Protocol: Deprotonation is often carried out at -78 °C (dry ice/acetone bath), followed by the addition of the alkylating agent.[2] The reaction may then be allowed to slowly warm to room temperature.
-
Insight: Insufficient cooling can lead to base-mediated decomposition of the starting material or product.
-
Actionable Advice: Ensure your reaction is adequately cooled before and during the addition of the base and electrophile.
-
Diagram: Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion in N-alkylation.
FAQ 2: I am observing the formation of byproducts in my reaction. What are they and how can I avoid them?
Byproduct formation can complicate purification and significantly reduce your yield. Understanding the potential side reactions is key to mitigating them.
Common Byproducts and Their Prevention:
-
O-Alkylation: While N-alkylation is generally favored, O-alkylation of the oxazolidinone carbonyl can occur, especially if the nitrogen is sterically hindered.
-
Insight: The ratio of N- to O-alkylation can be influenced by the counter-ion of the base and the solvent.
-
Actionable Advice: This is less common under standard conditions but can be a concern. Sticking to well-established protocols with appropriate bases and polar aprotic solvents generally minimizes O-alkylation.
-
-
Epimerization: When using chiral oxazolidinones, epimerization at the stereocenter adjacent to the nitrogen can occur, leading to a loss of stereochemical purity.
-
Insight: The use of excess strong base, particularly n-BuLi, can lead to deprotonation at the C5 position, causing epimerization.[5]
-
Actionable Advice: Use a stoichiometric amount of base. If epimerization is a persistent issue, consider a less aggressive base like NaH or NaHMDS.
-
-
Solvent-Derived Byproducts: As mentioned, DMF can react with strong bases like NaH to form byproducts that can consume your alkylating agent.[4]
-
Actionable Advice: THF is a more inert solvent choice for reactions involving strong, reactive bases.
-
-
Elimination Products: If using secondary or sterically hindered primary alkyl halides, the basic conditions can promote E2 elimination, forming an alkene byproduct.
-
Actionable Advice: Use a less sterically hindered base if possible. Lowering the reaction temperature can also favor substitution over elimination.
-
FAQ 3: How do I choose the optimal base and solvent for my specific substrate and alkylating agent?
The ideal base and solvent combination will depend on the specifics of your reaction. Here is a comparative guide to help you make an informed decision.
Table 1: Comparison of Common Bases for N-Alkylation of Oxazolidinones
| Base | pKa of Conjugate Acid | Pros | Cons | Best For |
| Sodium Hydride (NaH) | ~35 | Inexpensive, readily available. | Heterogeneous, can be slow, potential for side reactions with DMF.[4] | General purpose, cost-sensitive syntheses. |
| n-Butyllithium (n-BuLi) | ~50 | Very strong base, ensures complete deprotonation. | Highly reactive, can cause epimerization with excess, nucleophilic.[5][6] | Less acidic oxazolidinones, when other bases fail. |
| Lithium Diisopropylamide (LDA) | ~36 | Strong, non-nucleophilic base. | Needs to be freshly prepared or titrated, can be sterically hindered. | When nucleophilic addition of the base is a concern. |
| Sodium Bis(trimethylsilyl)amide (NaHMDS) | ~26 | Strong, non-nucleophilic, soluble in THF. | More expensive than NaH or n-BuLi. | A good general-purpose base with a balance of reactivity and handling.[2] |
Table 2: Comparison of Common Solvents for N-Alkylation of Oxazolidinones
| Solvent | Dielectric Constant | Properties | Best For |
| Tetrahydrofuran (THF) | 7.6 | Good for dissolving the oxazolidinone and its anion, relatively inert. | The most common and generally recommended solvent. |
| Dimethylformamide (DMF) | 36.7 | Higher polarity can sometimes accelerate SN2 reactions. | Can be problematic with strong bases like NaH.[4] Use with caution. |
| Acetonitrile (ACN) | 37.5 | Polar aprotic, but can be deprotonated by very strong bases. | Less common for this reaction, but can be an option. |
| Dichloromethane (DCM) | 9.1 | Lower polarity, may not be ideal for solvating the ionic intermediates. | Not a typical choice for this reaction. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using NaH in THF
This protocol is a good starting point for the N-alkylation of a variety of oxazolidinones with primary alkyl halides.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the oxazolidinone (1.0 eq).
-
Solvent Addition: Add anhydrous THF (5-10 mL per mmol of oxazolidinone) via syringe.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq), washed with anhydrous hexanes to remove the oil, portion-wise over 10 minutes.
-
Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at room temperature overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram: N-Alkylation Workflow
Caption: Step-by-step workflow for the N-alkylation of oxazolidinones.
References
-
Shim, E., & Zakarian, A. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. The Journal of Organic Chemistry, 85(15), 9876–9884. [Link]
-
Larkin, A., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 2146–2155. [Link]
-
Reddit discussion on nBuLi vs. NaH. (2022). r/OrganicChemistry. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Current Updates on Oxazolidinone and Its Significance. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Evans, D. A., et al. (1998). Alkylation of chiral enolates - The Evans Method. Level III Advanced Organic Practical Course. [Link]
-
Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Wisconsin-Madison. [Link]
-
Myers, A. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. [Link]
-
N-alkylation of heterocycles under conventional heating, simultaneous cooling and microwave irradiation. (2011). Green Chemistry. [Link]
-
Papi, F., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(9), 2581-2593. [Link]
-
ChemClip. (2023). Reagents NaH, BuLi, and Alkyl bromide| Reaction Mechanism. [Link]
-
Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337–5343. [Link]
-
Gage, J. R., & Evans, D. A. (1990). (S)-4-(Phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 77. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Manabe, Y., et al. (2017). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 82(21), 11953–11958. [Link]
- Process for the preparation of oxazolidinones and method of use thereof. (2003).
-
Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. [Link]
-
Reddit discussion on difficulties with N-Alkylations using alkyl bromides. (2021). r/Chempros. [Link]
-
da Silva, A. C. M., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 394-432. [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2014). Molecules, 19(12), 20536–20556. [Link]
-
A comparison of the difference in ground-state energies between N-propyl-5-aryl- and N-propyl-4-aryl oxazolidinones with different p-substituents. (2020). ResearchGate. [Link]
-
Synthesis of Oxazolidinones by using Carbon Dioxide as a C1 Building Block and an Aluminium-Based Catalyst. (2023). ResearchGate. [Link]
-
Heterocyclic ambident nucleophiles: The alkylation of sodium N-acyladenides. (1966). Journal of the Chemical Society B: Physical Organic. [Link]
-
Venturello, P., & Barbero, M. (n.d.). Sodium hydride. Science of Synthesis. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyrin-5(6H)-one. (2012). Tetrahedron Letters, 53(48), 6479–6482. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 10(37), 22003-22034. [Link]
-
Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: A computational study. (2002). ResearchGate. [Link]
-
Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. (1999). The Journal of Organic Chemistry, 64(22), 8027-8033. [Link]
-
N-Acylation of Oxazolidinones. (2018). ChemistryViews. [Link]
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. MSciprac2 [bristol.ac.uk]
- 3. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
Technical Support Center: Troubleshooting Low Conversion in Coupling Reactions with 5-(Aminomethyl)oxazolidin-2-one hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice for low conversion rates in coupling reactions involving the versatile building block, 5-(aminomethyl)oxazolidin-2-one hydrochloride. As a primary amine attached to a chiral oxazolidinone core, this reagent is valuable but can present unique challenges. This guide offers expert insights and practical solutions to optimize your reaction outcomes.
Introduction to the Challenges
This compound is a primary amine, but its reactivity can be influenced by several factors:
-
The Hydrochloride Salt: The amine is protonated, rendering it non-nucleophilic. Stoichiometric amounts of base are required to liberate the free amine for the coupling reaction.[1][2]
-
Steric Hindrance: The oxazolidinone ring, while not exceptionally bulky, can present steric challenges, particularly with sterically demanding coupling partners or reagents.[3][4][5][6]
-
Potential for Side Reactions: The oxazolidinone ring itself can undergo side reactions under certain conditions, although this is less common during standard coupling reactions.[7]
This guide is structured into two main sections addressing the most common coupling reactions for this molecule: Amide Bond Formation and N-Arylation Reactions . Each section is presented in a question-and-answer format to directly address specific experimental issues.
Part 1: Troubleshooting Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, typically involving the reaction of an activated carboxylic acid with an amine.[8][9] Low yields with this compound often stem from issues with amine availability or suboptimal activation.
Frequently Asked Questions (FAQs) - Amide Coupling
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) is giving low to no yield. What's the first thing I should check?
A: The most common issue when using an amine hydrochloride salt is insufficient or inappropriate basing. The primary amine is protonated and cannot act as a nucleophile.[6] You must add a base to neutralize the hydrochloride and liberate the free amine.
-
Causality: The acid-base reaction between the carboxylic acid and the free amine can compete with the desired coupling reaction.[10][11] Therefore, a non-nucleophilic organic base is typically required.
-
Troubleshooting Steps:
-
Ensure adequate base: You need at least one equivalent of base to neutralize the hydrochloride salt, plus any additional base required for the coupling reaction itself (often another 1-2 equivalents).
-
Choose the right base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often preferred as it is less likely to compete with the primary amine in reacting with the activated carboxylic acid.[1][12] Triethylamine (TEA) can also be used.
-
Order of addition: Consider adding the amine hydrochloride and the base to the reaction mixture and stirring for a few minutes before adding the activated carboxylic acid.
-
Q2: I've added sufficient base, but my yield is still poor. Could my coupling reagent be the problem?
A: Yes, the choice of coupling reagent is critical, especially when steric hindrance might be a factor.[6] While carbodiimides like EDC are common, more potent reagents are often needed for challenging couplings.[10][13]
-
Expertise & Experience: For substrates that are even moderately sterically hindered, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU, HCTU) based reagents are generally more effective than carbodiimides.[8][14] These reagents form highly reactive intermediates, driving the reaction to completion more efficiently.[14]
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Strengths | Considerations |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used.[13] | Can be less effective for hindered substrates; risk of racemization and N-acylurea side product formation.[14] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for hindered couplings. | Byproducts can complicate purification. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Very high reactivity, fast reaction times, low racemization with additives like HOBt or HOAt.[14] | Higher cost.[14] |
-
Troubleshooting Protocol:
-
Switch to a more potent reagent: If using EDC/HOBt, try switching to HATU or HBTU. These are often the go-to reagents for difficult couplings.[1][12]
-
Pre-activation: Dissolve the carboxylic acid, coupling reagent (e.g., HATU, 1.1 eq), and base (e.g., DIPEA, 2 eq) in an anhydrous aprotic solvent like DMF or DCM.[12] Stir for 15-30 minutes to pre-activate the carboxylic acid before adding the this compound and an additional equivalent of base.[12]
-
Q3: I suspect steric hindrance is the main issue. What advanced strategies can I employ?
A: When both the carboxylic acid and the amine are sterically demanding, even potent coupling reagents may fail. In these cases, converting the carboxylic acid to a more reactive, less sterically demanding intermediate like an acyl fluoride can be highly effective.[3][15]
-
Causality: Acyl fluorides are smaller than the activated esters formed by uronium/phosphonium reagents, reducing steric clash during the nucleophilic attack by the amine.[15]
-
Experimental Protocol: In Situ Acyl Fluoride Formation [6][15]
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a fluorinating agent such as Cyanuric Fluoride or XtalFluor-E (1.1 eq).
-
Add a non-nucleophilic base like DIPEA (2.2 eq).
-
Stir at room temperature for 10-15 minutes to generate the acyl fluoride.
-
Add the this compound (1.2 eq) along with an additional equivalent of base.
-
Monitor the reaction by TLC or LC-MS. Reaction times may be longer, and gentle heating may be required.[15]
-
Diagram 1: Troubleshooting Workflow for Amide Coupling
Caption: A logical workflow for troubleshooting low amide coupling yields.
Part 2: Troubleshooting N-Arylation Reactions
N-arylation of 5-(aminomethyl)oxazolidin-2-one would involve forming a bond between the primary amine and an aryl halide or pseudohalide, resulting in a secondary amine. The two most common methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[16]
Frequently Asked Questions (FAQs) - N-Arylation
Q1: I am attempting a Buchwald-Hartwig N-arylation and seeing very low conversion. What are the critical parameters to optimize?
A: Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, base, and solvent. Low conversion often points to an issue with one of these components.
-
Expertise & Experience: This palladium-catalyzed reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand. The choice of ligand is crucial and substrate-dependent. For primary amines, bulky electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[17]
-
Troubleshooting Steps:
-
Catalyst/Ligand System: Ensure your palladium source and ligand are not degraded. If using a standard ligand like BINAP is failing, switch to a more modern, sterically demanding Buchwald ligand.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[17] Potassium carbonate is generally not strong enough for this transformation.
-
Solvent: Anhydrous, deoxygenated polar aprotic solvents like toluene, dioxane, or THF are typically used. Ensure your solvent is rigorously dried and degassed.
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species that are highly sensitive to oxygen. The reaction must be set up and run under a strictly inert atmosphere (Argon or Nitrogen).[18]
-
Q2: My Buchwald-Hartwig reaction is still not working. Is a copper-catalyzed Ullmann coupling a viable alternative?
A: Yes, the Ullmann condensation is a classic and effective method for N-arylation and can be a good alternative, particularly for electron-deficient aryl halides.[16][18] Modern protocols often use catalytic amounts of a copper(I) salt with a ligand.[18][19]
-
Causality: The Ullmann reaction proceeds through a different mechanism than the Buchwald-Hartwig, involving a Cu(I)/Cu(III) catalytic cycle.[19] This different mechanism can sometimes be more effective for specific substrate combinations.
-
Experimental Protocol: Ligand-Accelerated Ullmann Coupling [18][20]
-
To a reaction tube, add the aryl halide (1.0 eq), this compound (1.2 eq), a copper(I) source (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[20]
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add an anhydrous polar solvent such as DMSO or NMP.[19]
-
Heat the reaction to 90-120 °C and monitor by TLC or LC-MS.
-
Workup typically involves dilution with an organic solvent, washing with aqueous ammonia to remove copper salts, followed by standard aqueous washes.[18]
-
Diagram 2: Key Parameters for C-N Cross-Coupling Reactions
Caption: Comparison of critical reaction parameters for N-arylation methods.
References
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 72(15), 5794-801.
- Reddy, P. V., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- BenchChem. (2025).
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Royal Society of Chemistry. (2015).
- Wikipedia. (n.d.).
- MDPI. (n.d.).
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- BenchChem. (2025).
- RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- BenchChem. (n.d.). Troubleshooting low yield in Nipamovir synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PubMed. (1990). Side reaction in peptide synthesis.
- Reddit. (2023). Hydrochloride salt of amine : r/Chempros.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Side reaction in peptide synthesis. Formation of oxazolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.dk [fishersci.dk]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 20. researchgate.net [researchgate.net]
identification of byproducts in oxazolidinone ring formation
Technical Support Center: Oxazolidinone Synthesis
Welcome to the dedicated technical support center for oxazolidinone ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of these crucial heterocyclic compounds. As your virtual Senior Application Scientist, I will provide field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during oxazolidinone synthesis. The solutions provided are based on established chemical principles and validated experimental practices.
FAQ 1: Unidentified Peaks in My Crude NMR - What Are They?
Question: I've just completed the synthesis of an oxazolidinone from an amino alcohol and a chloroformate, but my crude ¹H NMR shows several unexpected peaks alongside my desired product. What are the likely byproducts?
Answer: This is a very common scenario. The formation of byproducts is often dependent on the specific reaction conditions, the nature of your starting materials, and the work-up procedure. Here are the most probable culprits:
-
Isocyanate Derivatives: If your amino alcohol is sterically hindered or the reaction temperature is not carefully controlled, the intermediate carbamate can eliminate to form an isocyanate. This is particularly prevalent when using phosgene or its derivatives. The isocyanate can then react with any available nucleophiles (including your starting amino alcohol) to form urea byproducts.
-
Dimeric and Oligomeric Species: Unreacted starting materials or reactive intermediates can lead to the formation of dimers or oligomers. For instance, two molecules of the amino alcohol can react with one molecule of the coupling agent.
-
Over-alkylation/Acylation Products: If your oxazolidinone has a free N-H bond, it can be susceptible to further reaction with the electrophile (e.g., chloroformate), leading to N-acylated byproducts.
-
Unreacted Starting Materials: This may seem obvious, but incomplete conversion is a frequent issue. Always run a co-spot on a TLC plate with your starting materials to confirm their absence in the final product mixture.
To definitively identify these byproducts, a combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) will provide the exact mass, giving you a molecular formula to work with. 2D NMR techniques, such as COSY and HSQC, can help in elucidating the structure of the unknown compounds.
Troubleshooting Guide 1: Byproduct Identification Workflow
This workflow outlines a systematic approach to identifying unknown byproducts in your reaction mixture.
Experimental Protocol: Systematic Byproduct Identification
-
Initial Analysis (TLC & Crude NMR):
-
Run a thin-layer chromatography (TLC) of your crude reaction mixture, co-spotting with your starting materials. This will give you a preliminary idea of the number of components.
-
Acquire a ¹H NMR of the crude product. The integration of the peaks can provide a rough estimate of the relative amounts of product and byproducts.
-
-
Purification (Flash Chromatography):
-
Perform flash column chromatography to separate the major components. Collect fractions and analyze them by TLC to pool the pure compounds.
-
-
Structural Elucidation (NMR & MS):
-
For each isolated byproduct, acquire a full set of NMR data: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula.
-
-
Data Interpretation:
-
Piece together the structural fragments from the NMR and MS data to propose a structure for each byproduct. Compare the proposed structures with known common byproducts from similar reactions in the literature.
-
Diagram: Byproduct Identification Workflow
Caption: A systematic workflow for the identification of byproducts.
FAQ 2: My Oxazolidinone Synthesis from an Epoxide and Isocyanate Yields a Symmetric Carbonate. Why?
Question: I am attempting to synthesize an oxazolidinone via the cycloaddition of an epoxide and an isocyanate using a Lewis acid catalyst. However, my main isolated byproduct is a symmetric carbonate. What is causing this, and how can I prevent it?
Answer: This is a classic example of a competing reaction pathway. The formation of a symmetric carbonate suggests that your isocyanate is dimerizing to form a carbodiimide, which then undergoes hydrolysis or reacts with adventitious water to produce a symmetric urea, or that the epoxide is reacting with CO2 (from the air or decomposition of the isocyanate) to form a cyclic carbonate.
Mechanistic Insight:
The Lewis acid catalyst, intended to activate the epoxide towards nucleophilic attack by the isocyanate, can also promote the dimerization of the isocyanate. This is especially true for highly reactive isocyanates or if the reaction temperature is too high.
Troubleshooting Strategies:
-
Strictly Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. The presence of water can lead to the hydrolysis of the isocyanate and other side reactions.
-
Control of Stoichiometry: Use a slight excess of the epoxide to ensure the isocyanate is consumed by the desired reaction pathway.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the dimerization of the isocyanate.
-
Choice of Catalyst: Some Lewis acids are more prone to promoting side reactions than others. Consider screening different catalysts, such as milder Lewis acids or organocatalysts. For example, certain aluminum or chromium salen complexes have been shown to be highly selective for oxazolidinone formation.
Troubleshooting Guide 2: Minimizing Byproduct Formation in Epoxide-Isocyanate Cycloadditions
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Formation of Symmetric Carbonate/Urea | Isocyanate dimerization and/or reaction with CO₂/H₂O. | 1. Use rigorously dried solvents and reagents.2. Run the reaction under an inert atmosphere (N₂ or Ar).3. Screen for a more selective catalyst. | Minimizes competing side reactions of the highly reactive isocyanate intermediate. |
| Low Yield of Oxazolidinone | Inefficient cycloaddition. | 1. Increase the concentration of the reactants.2. Screen different Lewis acid catalysts and catalyst loadings. | Le Chatelier's principle; a more active catalyst can increase the rate of the desired reaction over side reactions. |
| Formation of Polymeric Material | Uncontrolled polymerization of the epoxide or isocyanate. | 1. Lower the reaction temperature.2. Add the isocyanate slowly to the reaction mixture. | Reduces the rate of polymerization, allowing the desired bimolecular reaction to occur. |
Diagram: Competing Pathways in Epoxide-Isocyanate Reactions
Caption: Competing reaction pathways leading to desired product and byproducts.
References
-
Catalytic Asymmetric Synthesis of Oxazolidinones from Epoxides and Isocyanates. Journal of the American Chemical Society. [Link]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 5-(Aminomethyl)oxazolidin-2-one Hydrochloride and its Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 5-(Aminomethyl)oxazolidin-2-one hydrochloride, a key building block in the synthesis of various bioactive molecules. Furthermore, we will objectively compare its spectral features with those of commercially significant oxazolidinone-containing drugs, Linezolid and Rivaroxaban, providing valuable insights for researchers in the field.
The Significance of the Oxazolidinone Core
The oxazolidin-2-one moiety is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the line of oxazolidinone antibiotics. These synthetic antibacterial agents inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism distinct from other antibiotic classes. The stereochemistry and substitution pattern around the oxazolidinone ring are critical for biological activity, making unambiguous characterization by NMR essential. This compound serves as a crucial chiral intermediate, providing the core structure for the elaboration of diverse and potent therapeutic agents.
¹H and ¹³C NMR Spectral Data of this compound
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations & Notes |
| C=O (C2) | - | ~158 | Carbonyl carbon, typically observed in the downfield region of the ¹³C spectrum. |
| CH (C5) | ~4.8 - 5.0 (m) | ~72 | Methine proton adjacent to the nitrogen and oxygen of the ring and the aminomethyl group. |
| CH₂ (C4) | ~3.4 - 3.6 (m) | ~45 | Diastereotopic methylene protons of the oxazolidinone ring. |
| CH₂ (aminomethyl) | ~3.0 - 3.2 (m) | ~41 | Methylene protons of the aminomethyl side chain. |
| NH (ring) | ~7.8 - 8.2 (br s) | - | Broad singlet due to exchange with residual water and quadrupole broadening from the nitrogen atom. |
| NH₃⁺ | ~8.3 - 8.7 (br s) | - | Broad singlet from the protonated amine, also subject to exchange. |
Note: The exact chemical shifts and multiplicities are dependent on the solvent, concentration, and instrument frequency. The data presented here are estimations based on related structures.
Comparative NMR Analysis with Marketed Oxazolidinone Drugs
To provide a practical context for the NMR data of our target compound, we will now compare it with two prominent drugs featuring the oxazolidinone core: the antibiotic Linezolid and the anticoagulant Rivaroxaban.
Linezolid contains a more complex N-aryl substituent on the oxazolidinone ring, which significantly influences the chemical shifts of the ring protons and carbons.
Rivaroxaban , while also possessing an N-aryl oxazolidinone, has a different substitution pattern that further illustrates the sensitivity of NMR to subtle structural changes.
Table 2: Comparative ¹H and ¹³C NMR Data of this compound, Linezolid, and Rivaroxaban (in DMSO-d₆)
| Compound | ¹H Chemical Shift (ppm) - Oxazolidinone Core | ¹³C Chemical Shift (ppm) - Oxazolidinone Core |
| 5-(Aminomethyl)oxazolidin-2-one HCl | CH (C5): ~4.8-5.0; CH₂ (C4): ~3.4-3.6 | C=O: ~158; CH: ~72; CH₂: ~45 |
| Linezolid | CH (C5): ~4.7-4.9; CH₂ (C4): ~3.7-3.9 & ~4.1-4.3 | C=O: ~154; CH: ~71; CH₂: ~47 |
| Rivaroxaban | CH (C5): ~4.8-5.0; CH₂ (C4): ~3.8-4.0 & ~4.1-4.3 | C=O: ~154; CH: ~71; CH₂: ~47 |
Note: The chemical shifts for Linezolid and Rivaroxaban are approximate values taken from various literature sources and may vary slightly.
The data in Table 2 highlights that while the chemical shifts for the C5 methine proton remain relatively consistent across the three compounds, the C4 methylene protons and the C2 carbonyl carbon of Linezolid and Rivaroxaban are shifted downfield compared to the parent aminomethyl compound. This is due to the electron-withdrawing effect of the N-aryl substituent.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for comparative purposes, a standardized experimental protocol is crucial.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[2]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1]
2. NMR Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include:
-
Spectral width: sufficient to cover all expected proton signals (e.g., 0-12 ppm).
-
Acquisition time: typically 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16 for a reasonably concentrated sample.
-
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include:
-
Spectral width: sufficient to cover all expected carbon signals (e.g., 0-200 ppm).
-
Acquisition time: typically 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: may range from hundreds to thousands depending on the sample concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.[4]
Visualizing Structural Influences on NMR Spectra
The following diagram illustrates the structural differences between the three compounds and how these differences impact the electronic environment of the oxazolidinone core, leading to the observed variations in chemical shifts.
Caption: Structural comparison and its effect on key NMR chemical shifts.
Causality Behind Experimental Choices and Spectral Interpretation
The choice of a deuterated solvent is critical as it must dissolve the analyte without producing large interfering signals in the ¹H NMR spectrum.[5] DMSO-d₆ is often a good choice for polar compounds like hydrochlorides due to its high dissolving power. The residual proton signal of the solvent serves as a convenient internal standard for chemical shift referencing.[3]
The downfield chemical shift of the C2 carbonyl carbon in all three compounds is a characteristic feature of carbonyl groups and is due to the deshielding effect of the electronegative oxygen atom.[6] The introduction of an N-aryl substituent in Linezolid and Rivaroxaban causes a slight upfield shift of the carbonyl carbon signal compared to the unsubstituted analog. This is likely due to the delocalization of the nitrogen lone pair into the aromatic ring, which slightly reduces the electron-withdrawing effect on the carbonyl group.
The protons on the oxazolidinone ring (C4 and C5) exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with adjacent protons on the side chains. The magnitude of the coupling constants (J-values) can provide valuable information about the dihedral angles between the coupled protons, which in turn can help to determine the conformation of the five-membered ring.[7]
Conclusion
This guide has provided a detailed overview of the ¹H and ¹³C NMR spectral data for this compound and has drawn objective comparisons with the commercially successful drugs Linezolid and Rivaroxaban. By understanding the fundamental principles of NMR spectroscopy and the influence of molecular structure on chemical shifts and coupling constants, researchers can confidently utilize this powerful analytical technique for the structural elucidation and characterization of novel oxazolidinone-based compounds. The provided experimental protocol serves as a robust starting point for acquiring high-quality, reproducible NMR data, which is the cornerstone of modern chemical research and drug development.
References
-
Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
-
Aryal, S. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
-
Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
-
Gonzales, R. L., et al. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Yadav, P. Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Gonzales, R. L., et al. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. ASM Journals. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Jacobsen, N. E. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. [Link]
-
University of Reading. NMR Sample Preparation. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
PubChem. Eperezolid. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
ResearchGate. Table 1 . 13 C-NMR chemical shifts (100 MHz) of 1 and 2 in DMSO-d6. [Link]
-
ResearchGate. 1 H-NMR spectra data (DMSO-d 6 ): Chemical shifts δ (ppm) from TMS, J (Hz). [Link]
-
ResearchGate. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]
-
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Lee, J., et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. [Link]
-
University of Calgary. Chemical shifts. [Link]
-
Wikipedia. Tedizolid. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
University of Wisconsin-Madison. NMR Chemical Shifts. [Link]
-
Iriepa, I., et al. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. [Link]
-
PubChem. Tedizolid. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0015063). [Link]
-
PubChem. Posizolid. [Link]
-
PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]
-
ResearchGate. (PDF) Synthesis, configuration and properties of some new 3,4,5-substituted oxazolidin-2-ones. [Link]
-
Wikipedia. Posizolid. [Link]
-
PubMed. [Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives]. [Link]
- Google Patents. CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones.
-
Drugs.com. Tedizolid Monograph for Professionals. [Link]
Sources
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. scienceopen.com [scienceopen.com]
- 4. azooptics.com [azooptics.com]
- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to HPLC Purity Analysis of 5-(Aminomethyl)oxazolidin-2-one Hydrochloride
Introduction: The Analytical Challenge of a Polar Building Block
5-(Aminomethyl)oxazolidin-2-one hydrochloride is a pivotal chiral building block in modern pharmaceutical synthesis, forming the core of important active pharmaceutical ingredients (APIs). Its structure, containing a primary amine and existing as a hydrochloride salt, imparts high polarity.[1][2] This characteristic is crucial for its synthetic utility but presents a significant challenge for analytical chemists tasked with verifying its purity via High-Performance Liquid Chromatography (HPLC).
Standard reversed-phase (RP) HPLC methods, which rely on hydrophobic interactions, often fail to adequately retain such polar compounds, leading to elution in or near the solvent front and poor resolution from impurities.[3][4] This guide provides a comprehensive comparison of two robust HPLC strategies for the accurate purity determination of this analyte: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . We will delve into the mechanistic basis for each technique, provide detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal method for their specific needs.
Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This technique is a modification of traditional reversed-phase chromatography designed specifically to enhance the retention of polar, ionizable analytes on non-polar stationary phases like C18.
Causality Behind the Method: The Ion-Pairing Mechanism
The core principle involves adding an "ion-pairing reagent" to the mobile phase.[5] This reagent is a large ionic molecule with a hydrophobic tail and a charge opposite to that of the analyte. For our positively charged amine, a reagent like an alkyl sulfonate is used. The reagent's hydrophobic tail adsorbs onto the C18 stationary phase, creating a pseudo-ion-exchange surface. The positively charged analyte then forms an ion-pair with the negatively charged head of the reagent, effectively increasing its hydrophobicity and promoting retention. This allows for effective separation on a standard RP column.[5]
Experimental Protocol: IP-RP-HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). A high carbon load is beneficial for increased retention.[5]
-
Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, pH adjusted to 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as the oxazolidinone core lacks a strong chromophore, detection at low UV is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.
Self-Validating System Trustworthiness: The use of a pH-controlled buffer ensures consistent ionization of the analyte and performance of the stationary phase. The ion-pairing reagent concentration is critical; it must be sufficient to provide retention without causing baseline noise or precipitation. A thorough column equilibration (at least 30-60 minutes) with the ion-pairing mobile phase is mandatory for reproducible retention times.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful and often preferred alternative for analyzing highly polar compounds, avoiding the complexities of ion-pairing reagents.[6][7]
Causality Behind the Method: The HILIC Mechanism
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] The mechanism relies on the partitioning of the polar analyte into a water-enriched layer that is partially immobilized on the surface of the polar stationary phase.[8][9] The more polar the analyte, the stronger its partitioning into this aqueous layer and the greater its retention. Elution is typically achieved by increasing the aqueous content of the mobile phase.[9]
Experimental Protocol: HILIC
Instrumentation:
-
HPLC or UHPLC system with a pump, autosampler, column oven, and UV/DAD or Mass Spectrometry (MS) detector.
Chromatographic Conditions:
-
Column: HILIC column with an amide or silica stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 2 minutes, then decrease to 60% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm or ESI-MS in positive ion mode.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a mixture of 90:10 (v/v) Acetonitrile:Water at a concentration of approximately 1 mg/mL. Crucially, the sample solvent must be similar in strength to the initial mobile phase to ensure good peak shape.
Self-Validating System Trustworthiness: The use of a volatile buffer like ammonium formate makes this method fully compatible with mass spectrometry, which is invaluable for identifying unknown impurities.[7][8] Precise control over the mobile phase composition, especially the water content, is critical for reproducibility, as small changes can significantly impact retention time.
Visualization of Key Workflows
To ensure clarity and reproducibility, the following diagrams outline the key processes described.
Caption: General experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting the appropriate HPLC method.
Comparative Performance Data
The choice between IP-RP-HPLC and HILIC is not merely one of preference but is dictated by the specific analytical objective. The following table summarizes the performance of each technique for the analysis of this compound.
| Performance Metric | Ion-Pair RP-HPLC | HILIC | Rationale & Insights |
| Analyte Retention | Good | Excellent | HILIC is specifically designed for polar analytes and typically provides stronger retention. IP-RP-HPLC provides sufficient retention but is an induced, rather than inherent, mechanism.[4][10] |
| Selectivity | High | Orthogonal to RP | Both methods can resolve impurities. HILIC offers a different selectivity profile, which is highly advantageous for separating polar impurities that might co-elute with the main peak in RP mode.[7] |
| MS Compatibility | Poor to None | Excellent | Ion-pairing reagents are non-volatile and cause significant ion suppression in the MS source. HILIC uses volatile buffers, making it the superior choice for LC-MS analysis.[11][12] |
| Column Equilibration | Slow | Moderate to Slow | IP-RP-HPLC requires extensive equilibration for the ion-pair reagent to coat the stationary phase. HILIC also requires careful equilibration to establish the aqueous layer on the stationary phase.[11] |
| Method Robustness | Moderate | Good | IP-RP-HPLC can be sensitive to small changes in ion-pair concentration and pH. HILIC is highly sensitive to the water content in the mobile phase but is generally considered very robust once optimized.[6] |
| Column Lifespan | Can be reduced | Good | Prolonged exposure to ion-pairing reagents can irreversibly modify the stationary phase, shortening the column's lifespan. HILIC phases are generally stable under typical operating conditions.[11] |
| Ideal Application | Routine QC, UV-based purity | Impurity identification, metabolomics, methods requiring MS detection | IP-RP-HPLC is a workhorse for QC labs without MS detectors. HILIC is the go-to method for R&D and situations requiring definitive impurity characterization. |
Conclusion and Recommendations
Both IP-RP-HPLC and HILIC are viable and powerful techniques for assessing the purity of this compound. The choice is contingent on the available instrumentation and the analytical goal.
-
For routine quality control (QC) environments where the primary goal is to quantify known impurities using UV detection, a well-developed IP-RP-HPLC method is robust and reliable. Its foundation in widely understood reversed-phase principles makes it accessible to a broad range of analysts.
-
For drug development, impurity profiling, and any application requiring mass spectrometry , HILIC is unequivocally the superior method. Its compatibility with MS allows for the confident identification of unknown impurities and degradation products, which is a regulatory requirement. The orthogonal selectivity provides a more complete picture of the sample's purity profile.[7][9]
Ultimately, for a comprehensive understanding of a sample's purity, employing both techniques can be a powerful strategy. The orthogonal nature of their separation mechanisms means that an impurity hidden under the main analyte peak in one method is likely to be resolved in the other, providing the highest degree of confidence in product quality and safety.
References
-
Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
-
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer/Separation Science.
-
5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride. CymitQuimica.
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
-
Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
-
Polar Compounds. SIELC Technologies.
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
-
Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Today.
-
5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. PubChem.
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate.
-
Hydrophilic interaction chromatography. Wikipedia.
-
Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. ResearchGate.
-
Hydrophilic Interaction Liquid Chromatography. Sigma-Aldrich.
-
Linezolid-impurities. Pharmaffiliates.
-
5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride. ChemUniverse.
-
(5S)-5-(aminomethyl)-1, 3-oxazolidin-2-one hydrochloride, min 97%, 1 gram. HBARSCI.
-
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride from Aladdin Scientific Corporation. Labcompare.
-
A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences.
-
Identification and characterization of unknown impurity in zolmitriptan tablets by a sensitive HPLC method. Journal of Chemical and Pharmaceutical Research.
-
A new stability indicating HPLC method for related substances in zolmitriptan. PubMed.
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
-
A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. BenchChem.
-
Zolmitriptan-impurities. Pharmaffiliates.
-
A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Semantic Scholar.
-
A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. PMC - NIH.
-
Forced Degradation | HPLC | Method Development | Related Substances | Zolmitriptan. E-infopages.
-
Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Research and Applications.
Sources
- 1. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. welch-us.com [welch-us.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (S)-5-(Aminomethyl)oxazolidin-2-one Hydrochloride
For researchers and drug development professionals, establishing the enantiomeric purity of chiral building blocks is not merely a procedural step; it is a cornerstone of safety, efficacy, and regulatory compliance. (S)-5-(Aminomethyl)oxazolidin-2-one is a pivotal intermediate in the synthesis of critical pharmaceuticals, including the oxazolidinone class of antibiotics like Linezolid and antithrombotic agents like Rivaroxaban.[1][2] Its stereochemical integrity directly influences the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[3]
This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess (ee) of (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride. We will move beyond simple protocols to explore the underlying principles, explain the rationale behind experimental choices, and offer field-proven insights to help you select and implement the most appropriate method for your specific needs, whether in a high-throughput screening or a rigorous quality control environment.
Understanding the Analytical Challenge
The core challenge in determining enantiomeric excess lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. They have the same melting point, boiling point, solubility, and spectroscopic signatures (e.g., NMR, IR) under standard conditions. To differentiate and quantify them, we must introduce a chiral influence, forcing the enantiomers to interact differently and creating measurable distinctions. This can be achieved through a chiral stationary phase in chromatography or a chiral auxiliary agent in spectroscopy.
Comparative Analysis of Key Methodologies
We will dissect the three most prevalent techniques for determining the enantiomeric excess of chiral amines: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry.
| Feature | Chiral HPLC | NMR Spectroscopy (with Chiral Auxiliaries) | Optical Polarimetry |
| Principle | Differential partitioning of enantiomers with a Chiral Stationary Phase (CSP). | Formation of diastereomers (covalent or non-covalent) with distinct NMR signals. | Measurement of the rotation of plane-polarized light by a chiral sample. |
| Accuracy & Precision | High (Gold Standard) | High, dependent on signal resolution and integration.[4] | Lower, susceptible to impurities, concentration, and temperature.[5][6] |
| Sensitivity | High (ng to pg level) | Moderate (mg level) | Low (mg to g level) |
| Sample Preparation | Simple dissolution and filtration. | Can be simple mixing (CSAs) or require a reaction (CDAs).[7] | Simple dissolution. |
| Throughput | Moderate to High (with autosampler) | High (for CSAs), Moderate (for CDAs) | High |
| Key Advantage | Robust, reproducible, quantitative separation. | Provides structural information; rapid screening possible. | Fast, non-destructive, simple instrumentation. |
| Key Limitation | Requires method development for specific analytes. | Lower sensitivity than HPLC; requires pure auxiliary agents. | Indirect measurement; requires a pure enantiomer standard.[5] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the undisputed gold standard for the accurate and reproducible determination of enantiomeric excess. The technique physically separates the enantiomers, allowing for their individual quantification.
Principle of Operation
The sample is injected into a high-pressure liquid stream (mobile phase) that flows through a column packed with a chiral stationary phase (CSP). The CSP, itself enantiomerically pure, interacts diastereomerically with the two enantiomers of the analyte. One enantiomer will have a stronger interaction with the CSP and will therefore travel more slowly through the column, resulting in a longer retention time. This differential retention allows for the separation of the enantiomers into two distinct peaks, the areas of which can be integrated to calculate the enantiomeric excess.[8]
For oxazolidinone analogues, polysaccharide-based CSPs (e.g., coated or immobilized amylose and cellulose derivatives) have proven highly effective, particularly when used in the polar organic mode with mobile phases like acetonitrile or various alcohols.[9][10][11]
Experimental Workflow: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Detailed Protocol: Chiral HPLC
-
Column Selection: Utilize a polysaccharide-based chiral column, such as a Lux Amylose-1 or Lux Cellulose-1 (150 x 4.6 mm, 5 µm). Amylose-based columns with acetonitrile as the mobile phase have shown high enantioselectivity for similar oxazolidinone structures.[9][10]
-
Mobile Phase Preparation: Prepare the mobile phase. A common starting point is 100% acetonitrile (ACN) or a mixture of ACN and an alcohol like methanol (MeOH) or ethanol (EtOH).[9] Ensure the mobile phase is filtered and degassed.
-
Sample Preparation: Accurately weigh approximately 1 mg of (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumental Conditions:
-
Analysis: Inject the prepared sample. The two enantiomers should elute as separate peaks.
-
Calculation: Identify the peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess is calculated using the formula:
-
ee (%) = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] x 100.[12]
-
NMR Spectroscopy
NMR spectroscopy offers a powerful and often rapid alternative to chromatography. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be added to induce a chemical shift difference (Δδ) between the signals of the two enantiomers.[13] This is achieved by converting the enantiomeric pair into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra.
Approaches Using Chiral Auxiliaries
A. Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA, such as Mosher's acid chloride, to form a stable pair of diastereomers.[14]
-
Causality: The covalent bond creates a conformationally rigid structure, often leading to large, easily quantifiable differences in the chemical shifts of the resulting diastereomers.
-
Considerations: The derivatization reaction must proceed to 100% completion for both enantiomers without any kinetic resolution (i.e., one enantiomer reacting faster than the other), as this would lead to an inaccurate measurement.[15]
B. Chiral Solvating Agents (CSAs): The analyte forms weak, non-covalent, and rapidly exchanging diastereomeric complexes with an enantiomerically pure CSA, such as a BINOL derivative or a chiral macrocycle.[7][16][17]
-
Causality: The transient diastereomeric complexes exist in a fast equilibrium. The observed NMR spectrum is a weighted average of the free and complexed states. Because the two diastereomeric complexes have different geometries, the protons of the analyte enantiomers experience different magnetic environments, leading to signal splitting.
-
Considerations: This method is experimentally simpler as it often involves just mixing the analyte and the CSA in an NMR tube.[7] The magnitude of the chemical shift difference depends on the strength of the interaction, the concentration of the CSA, the solvent, and the temperature.
Experimental Workflow: NMR with Chiral Auxiliaries
Caption: Principle of ee determination by NMR using a chiral auxiliary.
Detailed Protocol: NMR with a Chiral Solvating Agent (CSA)
-
CSA Selection: Choose a CSA known to interact with primary amines. (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-PA) is an effective CSA for this purpose.[17]
-
Sample Preparation:
-
In an NMR tube, dissolve ~5 mg of (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). Note: The hydrochloride salt may require a solvent like CD₃OD for sufficient solubility.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same tube, add the CSA in increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition. Monitor the proton signals of the analyte, particularly the methine proton (H-5) or the methylene protons of the aminomethyl group, for splitting.
-
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for accurate integration of the signals.
-
Analysis and Calculation:
-
Once sufficient signal separation (baseline resolution is ideal) is achieved between the two diastereomeric signals, carefully integrate the corresponding peaks.
-
Calculate the enantiomeric excess using the integrals (Int) of the two signals:
-
ee (%) = [ |Int_major - Int_minor| / (Int_major + Int_minor) ] x 100.[13]
-
-
Optical Polarimetry
Polarimetry is the oldest and most direct method for measuring the enantiomeric purity of a sample, though it has significant limitations.
Principle of Operation
A solution of a chiral compound will rotate the plane of polarized light that is passed through it. The direction and magnitude of this rotation are characteristic of the compound. A polarimeter measures this angle of rotation. The enantiomeric excess is determined by comparing the observed specific rotation of the sample mixture ([α]obs) to the specific rotation of the pure, known enantiomer ([α]max).[5][18]
-
Enantiomeric Excess (ee) ≈ Optical Purity (%) = ( [α]obs / [α]max ) x 100
Experimental Workflow: Polarimetry
Caption: Schematic principle of an optical polarimeter.
Limitations and Proper Use
While simple and rapid, polarimetry is an unreliable method for the accurate determination of enantiomeric excess for several reasons:[5]
-
Dependence on a Standard: It requires an authenticated, 100% pure enantiomeric standard to measure [α]max, which may not always be available.
-
Lack of Linearity: The relationship between enantiomeric excess and optical rotation is not always linear.
-
Sensitivity to Impurities: Any chiral impurity in the sample will contribute to the observed rotation, leading to significant errors.
-
Influence of Conditions: The measured rotation is highly sensitive to concentration, solvent, temperature, and wavelength.[6]
Expert Recommendation: Polarimetry should be considered a bulk characterization tool, useful for confirming the identity of a substance or for rough estimations of purity, but it should not be relied upon for precise, quantitative determination of enantiomeric excess in a research or regulatory context. Chromatographic or spectroscopic methods are vastly superior for this purpose.
Conclusion and Recommendations
For the rigorous, accurate, and validated determination of the enantiomeric excess of (S)-5-(Aminomethyl)oxazolidin-2-one hydrochloride, Chiral HPLC is the recommended gold-standard methodology . Its ability to physically separate and quantify the enantiomers provides the most reliable and defensible data for quality control and regulatory submissions.
NMR spectroscopy using chiral solvating agents (CSAs) serves as an excellent, high-throughput alternative, particularly in a research and development setting. Its speed and minimal sample preparation make it ideal for screening reactions and optimizing synthetic conditions.[7]
While historically significant, optical polarimetry should be used with caution and is not recommended for the final, precise quantification of enantiomeric excess due to its inherent limitations and susceptibility to experimental variables.[5][6]
By understanding the principles and practical considerations of each technique, researchers can confidently select the most appropriate method to ensure the stereochemical purity of this vital pharmaceutical building block.
References
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Publishing. Available at: [Link]
-
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Available at: [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. Available at: [Link]
-
Chiral derivatizing agent - Wikipedia. Available at: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available at: [Link]
-
Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel( ii ) complex - Chemical Communications (RSC Publishing) DOI:10.1039/C1CC14660B. Available at: [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. Available at: [Link]
-
NMR derivatization protocol for chiral recognition of racemic primary... - ResearchGate. Available at: [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - NIH. Available at: [Link]
-
In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR | Organic Letters - ACS Publications. Available at: [Link]
-
Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed. Available at: [Link]
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed. Available at: [Link]
-
Optical Purity and Enantiomeric Excess - Master Organic Chemistry. Available at: [Link]
-
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. Available at: [Link]
-
5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID - PubChem. Available at: [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. Available at: [Link]
-
Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry - YouTube. Available at: [Link]
-
Determination of enantiomeric excess. Available at: [Link]
-
Calix[19]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents - Bates College. Available at: [Link]
-
Chiral derivatizing agents used in NMR for chiral analysis | Download Table - ResearchGate. Available at: [Link]
-
The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Request PDF - ResearchGate. Available at: [Link]
-
Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics - RSC Publishing. Available at: [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC. Available at: [Link]
- CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones.
-
(5S)-5-(aminomethyl)-1, 3-oxazolidin-2-one hydrochloride, min 97%, 1 gram. Available at: [Link]
-
4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. Available at: [Link]
-
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed. Available at: [Link]
-
Enantiomeric excess - Wikipedia. Available at: [Link]
-
Stereoselective synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin: a key precursor for the oxazolidinone class of antibacterial agents | Request PDF - ResearchGate. Available at: [Link]
-
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride from Aladdin Scientific Corporation - Labcompare. Available at: [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PubMed Central. Available at: [Link]
-
(PDF) Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - ResearchGate. Available at: [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order | Publicación - Sílice (CSIC). Available at: [Link]
-
Chiral Columns for enantiomer separation by HPLC. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scas.co.jp [scas.co.jp]
- 9. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 10. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 15. bates.edu [bates.edu]
- 16. arpi.unipi.it [arpi.unipi.it]
- 17. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-(Aminomethyl)oxazolidin-2-one Hydrochloride
For researchers, scientists, and drug development professionals, understanding the nuances of analytical techniques is paramount for robust and reliable results. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 5-(Aminomethyl)oxazolidin-2-one hydrochloride, a key building block in medicinal chemistry. We will delve into the principles of different ionization methods, predict fragmentation patterns, and provide actionable experimental protocols to empower your research.
Introduction to this compound and its Analytical Importance
This compound is a heterocyclic compound belonging to the oxazolidinone class. Oxazolidinones are a significant scaffold in drug discovery, most notably as a core component of antibiotics like Linezolid.[1] The accurate characterization and quantification of this molecule and its analogues are crucial for ensuring the quality, stability, and efficacy of potential drug candidates. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical tool for this purpose.
The hydrochloride salt form of this compound enhances its solubility in polar solvents, a key consideration for sample preparation and the choice of ionization technique. The molecule possesses a primary amine and an oxazolidinone ring system, both of which influence its behavior in the mass spectrometer.
Comparing Ionization Techniques: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
The initial and most critical step in mass spectrometry is the ionization of the analyte. For a polar molecule like this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable soft ionization techniques.[2][3]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization occurs in the liquid phase by applying a high voltage to a liquid sample, creating charged droplets.[2] | Ionization occurs in the gas phase through a corona discharge that ionizes the solvent, which then transfers charge to the analyte.[4] |
| Analyte Polarity | Ideal for polar and ionizable compounds.[5] | Suitable for a broader range of polarities, from moderately polar to non-polar.[6] |
| Molecular Weight | Well-suited for both small molecules and large biomolecules. | Generally used for molecules with a molecular weight of less than 1500 Da.[4] |
| Expected Ion | Primarily [M+H]⁺ (protonated molecule). Adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺) may also be observed.[7] | Primarily [M+H]⁺. Less prone to adduct formation. |
| Fragmentation | Minimal in-source fragmentation, allowing for the observation of the intact molecular ion. | Can sometimes induce more in-source fragmentation than ESI due to the higher energy of the ionization process. |
| Suitability for 5-(Aminomethyl)oxazolidin-2-one HCl | Highly Suitable. The presence of the primary amine makes it readily protonated in the positive ion mode. | Suitable. Can be a good alternative, especially if matrix effects are a concern with ESI. |
Expert Insight: For this compound, ESI is the preferred method due to the compound's high polarity and the presence of a readily protonated primary amine. This will likely result in a strong [M+H]⁺ signal with high sensitivity. APCI can serve as a valuable secondary technique, particularly when analyzing complex matrices where ESI might suffer from ion suppression.
Predicted Mass Spectrum and Fragmentation Pathway
Predicted ESI Mass Spectrum (Positive Ion Mode):
-
Molecular Formula: C₄H₈N₂O₂
-
Molecular Weight of Free Base: 116.06 g/mol
-
Expected [M+H]⁺: m/z 117.06
Proposed Fragmentation Pathway:
Collision-Induced Dissociation (CID) of the protonated molecule at m/z 117.06 is expected to proceed through several key fragmentation routes, primarily involving the oxazolidinone ring and the aminomethyl side chain.
Caption: Predicted Fragmentation Pathway of [M+H]⁺ of 5-(Aminomethyl)oxazolidin-2-one.
Expert Rationale for Fragmentation:
-
Loss of Ammonia (NH₃): The primary amine can be readily lost as a neutral ammonia molecule, leading to a fragment at m/z 100.03.
-
Loss of Formaldehyde (CH₂O): Cleavage within the oxazolidinone ring can result in the neutral loss of formaldehyde, yielding a fragment at m/z 87.05.
-
Loss of Carbon Dioxide (CO₂): Decarboxylation of the oxazolidinone ring is another common fragmentation pathway, producing an ion at m/z 73.07.
-
Loss of Aminomethyl Radical (•CH₂NH₂): Homolytic cleavage of the C-C bond between the ring and the side chain can lead to the loss of an aminomethyl radical, resulting in an ion at m/z 87.02.
-
Ring Opening: Further fragmentation of the initial product ions can lead to smaller, characteristic fragments such as m/z 44.05 (C₂H₆N⁺) and m/z 73.04 (C₃H₅N₂O⁺), providing further structural confirmation.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust starting point for your analysis.
Analytical Workflow Overview
Caption: General Analytical Workflow for LC-MS/MS Analysis.
Detailed LC-ESI-MS/MS Protocol
This protocol is adapted from established methods for the analysis of other oxazolidinone compounds and is optimized for this compound.[9][10]
1. Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
- Sample Preparation: For analysis from a matrix (e.g., plasma), a protein precipitation step followed by dilution is recommended.[9]
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is a suitable choice.[10]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
- 0-1 min: 5% B
- 1-5 min: 5% to 95% B
- 5-7 min: 95% B
- 7-7.1 min: 95% to 5% B
- 7.1-10 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.
- Cone Gas Flow: 50 L/hr.
- Acquisition Mode:
- Full Scan (for confirmation): m/z 50-200.
- Product Ion Scan (for fragmentation analysis): Precursor ion m/z 117.1, collision energy ramp (e.g., 10-40 eV).
- Multiple Reaction Monitoring (MRM) (for quantification):
- Transition 1: 117.1 > 100.0 (Loss of NH₃)
- Transition 2: 117.1 > 87.0 (Loss of CH₂O)
- Transition 3: 117.1 > 73.1 (Loss of CO₂)
Expert Tip: The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, leading to enhanced signal intensity.[10] The MRM transitions should be optimized for your specific instrument to achieve the best sensitivity and specificity.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of different ionization techniques and predicting the fragmentation behavior, researchers can develop robust and reliable analytical methods. The provided LC-ESI-MS/MS protocol serves as a validated starting point for quantification and structural confirmation.
Future work should focus on obtaining high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the fragment ions and perform stable isotope labeling studies to further elucidate the fragmentation mechanisms. As the field of drug discovery continues to evolve, the application of advanced mass spectrometry techniques will remain indispensable for the rapid and accurate characterization of novel chemical entities.
References
-
AxisPharm. Electrospray and APCI Mass Analysis. ([Link])
-
Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International journal of analytical chemistry, 2015, 650927. ([Link])
-
Biotage. When should I choose APCI or ESI for my flash column chromatography?. ([Link])
-
Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. ([Link])
-
Austin Publishing Group. The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones. ([Link])
-
Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). ([Link])
-
ResearchGate. Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ([Link])
-
Wikipedia. Atmospheric-pressure chemical ionization. ([Link])
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). ([Link])
-
Zhang, N., Bai, N., Wang, Y., Liang, B., & Cai, Y. (2023). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Drug design, development and therapy, 17, 8903–8913. ([Link])
-
National Institute of Standards and Technology. Oxazolidin-2-one. ([Link])
-
National MagLab. (2023, August 25). Atmospheric Pressure Chemical Ionization (APCI). ([Link])
-
Zhang, N., Bai, N., Wang, Y., Liang, B., & Cai, Y. (2023). LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Drug Design, Development and Therapy, 19, 8903-8913. ([Link])
-
APCI Atmospheric Pressure Chemical Ionization Mass Spectrometry. (n.d.). ([Link])
-
Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021). RSC Advances, 11(22), 13269–13278. ([Link])
-
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (2024). ChemistryOpen, 13(5), e202400432. ([Link])
-
Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry : JMS, 40(5), 539–553. ([Link])
-
Ippolito, J. A., & Kulesza, C. A. (2019). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules (Basel, Switzerland), 24(18), 3381. ([Link])
-
Moroccan Journal of Heterocyclic Chemistry. SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. ([Link])
-
Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. (2023). Molecules (Basel, Switzerland), 28(13), 5092. ([Link])
-
ResearchGate. synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. ([Link])
-
Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. (2024). Iraqi Journal of Science, 65(11), 6242–6252. ([Link])
-
Next Peptide. 1246851-25-1 | (R)-5-(Aminomethyl)oxazolidin-2-one. ([Link])
-
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. (2023). Pharmaceuticals (Basel, Switzerland), 16(11), 1599. ([Link])
-
Lee, H. W., Ji, H. Y., Lee, H. S., & Kang, J. S. (2003). Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 792(1), 121–128. ([Link])
-
Eberlin, M. N. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(121), 99915-99938. ([Link])
-
Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. (2022). Molecules (Basel, Switzerland), 27(19), 6653. ([Link])
-
International Journal of Pharmaceutical Sciences Review and Research. stability indicating by lc-ms method. ([Link])
-
Journal of American Science. Determination of the New Oxazolidinone Antib. ([Link])
-
U.S. Food and Drug Administration. (2019, September 13). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substa. ([Link])
-
Vijayakumar, E. K., Samel, M. A., Bhalekar, S. B., & Pakhale, S. M. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian journal of pharmaceutical sciences, 72(1), 119–123. ([Link])
-
ResearchGate. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. microsaic.com [microsaic.com]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 7. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
A Comparative Guide to the Synthesis of 5-(Aminomethyl)oxazolidin-2-one Hydrochloride
Introduction
5-(Aminomethyl)oxazolidin-2-one hydrochloride is a pivotal chiral building block in the synthesis of several prominent pharmaceuticals, most notably the oxazolidinone antibiotic Linezolid and the anticoagulant Rivaroxaban. The stereochemistry at the C-5 position is crucial for the biological activity of these drugs, making the enantioselective synthesis of this intermediate a subject of significant interest in process chemistry. This guide provides an in-depth comparison of the most prevalent synthetic routes to (S)-5-(aminomethyl)oxazolidin-2-one hydrochloride, offering insights into the rationale behind experimental choices, detailed protocols, and a comparative analysis of their respective advantages and disadvantages.
Route 1: From (S)-Epichlorohydrin via a 5-(Hydroxymethyl)oxazolidin-2-one Intermediate
This is arguably the most common and economically viable approach, leveraging the readily available and inexpensive chiral pool starting material, (S)-epichlorohydrin. The general strategy involves the initial formation of a 5-(hydroxymethyl)oxazolidin-2-one, followed by the conversion of the hydroxyl group to a protected or masked amino group, which is subsequently deprotected. Two main pathways for the hydroxyl-to-amine conversion will be discussed: the azide pathway and the phthalimide pathway.
Diagram of Route 1
Caption: Synthetic pathways from (S)-epichlorohydrin via a 5-(hydroxymethyl) intermediate.
Experimental Protocols for Route 1
Step 1: Synthesis of (S)-5-(Hydroxymethyl)oxazolidin-2-one
This step can be accomplished through various methods, often involving the reaction of an amine with (S)-epichlorohydrin followed by cyclization.
Step 2A: Azide Pathway
-
Tosylation/Mesylation: The hydroxyl group of (S)-5-(hydroxymethyl)oxazolidin-2-one is activated by conversion to a better leaving group, typically a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Azide Displacement: The tosylate or mesylate intermediate is then reacted with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to yield (S)-5-(azidomethyl)oxazolidin-2-one via an SN2 reaction.
-
Reduction to Amine: The azide is reduced to the primary amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[1] Other reducing agents like triphenylphosphine (Staudinger reaction) can also be employed.[2]
-
HCl Salt Formation: The resulting (S)-5-(aminomethyl)oxazolidin-2-one is treated with hydrochloric acid in a suitable solvent like ethanol or isopropanol to precipitate the desired hydrochloride salt.
Step 2B: Phthalimide Pathway
-
Tosylation/Mesylation: This step is identical to the azide pathway.
-
Phthalimide Substitution: The tosylate or mesylate intermediate is reacted with potassium phthalimide in DMF. This is a classic Gabriel synthesis, which provides a protected primary amine.[3][4]
-
Hydrazinolysis: The phthalimide protecting group is removed by treatment with hydrazine hydrate in a solvent like methanol or ethanol, which yields the free amine and phthalhydrazide as a byproduct.[5]
-
HCl Salt Formation: Similar to the azide pathway, the free amine is converted to its hydrochloride salt.
Route 2: From (S)-Epichlorohydrin via a 5-(Chloromethyl)oxazolidin-2-one Intermediate
This route also utilizes (S)-epichlorohydrin but proceeds through a 5-(chloromethyl) intermediate, which is then converted to the aminomethyl derivative.
Diagram of Route 2
Caption: Synthetic pathway from (S)-epichlorohydrin via a 5-(chloromethyl) intermediate.
Experimental Protocol for Route 2
-
Synthesis of (S)-5-(Chloromethyl)oxazolidin-2-one: This intermediate can be synthesized from (S)-epichlorohydrin through various methods, often involving reaction with a source of cyanate or isocyanate followed by cyclization.
-
Gabriel Synthesis: (S)-5-(chloromethyl)oxazolidin-2-one is reacted with potassium phthalimide in a solvent like DMF to afford (S)-5-(phthalimidomethyl)oxazolidin-2-one.[6]
-
Hydrazinolysis and HCl Salt Formation: The phthalimide protecting group is removed with hydrazine hydrate, and the resulting amine is converted to its hydrochloride salt as described in Route 1.[5]
Route 3: From an Aziridine Precursor
This less common but elegant approach involves the intramolecular ring-opening of a suitably substituted aziridine to form the oxazolidinone ring.
Diagram of Route 3
Caption: Synthetic pathway from an aziridine precursor.
Experimental Protocol for Route 3
-
Synthesis of 2-(Boc-aminomethyl)aziridine: The synthesis starts from a suitable chiral precursor to generate an enantiopure 2-(Boc-aminomethyl)aziridine.
-
Intramolecular Ring Opening: The 2-(Boc-aminomethyl)aziridine is treated with a Lewis acid, such as boron trifluoride etherate (BF3·Et2O), to promote a stereospecific and regioselective intramolecular nucleophilic ring-opening, yielding the N-Boc protected 5-(aminomethyl)oxazolidin-2-one.[7]
-
Deprotection and HCl Salt Formation: The Boc protecting group is removed under acidic conditions, which can concurrently form the hydrochloride salt.
Comparison of Synthetic Routes
| Parameter | Route 1 (Azide Pathway) | Route 1 (Phthalimide Pathway) | Route 2 (Chloromethyl/Gabriel) | Route 3 (Aziridine) |
| Starting Material | (S)-Epichlorohydrin | (S)-Epichlorohydrin | (S)-Epichlorohydrin | Chiral Aziridine Precursor |
| Key Intermediates | 5-(hydroxymethyl)oxazolidin-2-one, tosylate/mesylate, azide | 5-(hydroxymethyl)oxazolidin-2-one, tosylate/mesylate, phthalimide | 5-(chloromethyl)oxazolidin-2-one, phthalimide | 2-(Boc-aminomethyl)aziridine |
| Overall Yield | Generally good | Generally good | Moderate to good | Can be high, but precursor synthesis may be lengthy |
| Stereochemical Purity | High, preserved from starting material | High, preserved from starting material | High, preserved from starting material | High, stereospecific ring-opening |
| Scalability | Well-established for industrial scale | Well-established for industrial scale | Scalable | Less common for large-scale production |
| Safety Considerations | Use of potentially explosive sodium azide requires strict safety protocols. | Phthalimide and hydrazine are hazardous. | Chlorinated intermediates can be toxic. | Aziridines are toxic and require careful handling. |
| Cost-Effectiveness | (S)-Epichlorohydrin is a cost-effective starting material. Sodium azide is relatively inexpensive. | (S)-Epichlorohydrin is cost-effective. Potassium phthalimide is also readily available. | (S)-Epichlorohydrin is cost-effective. | Synthesis of the chiral aziridine precursor can be more expensive. |
| Advantages | High yields, good stereocontrol, avoids the use of phthalimide. | Well-established Gabriel synthesis, avoids the use of azides. | More direct conversion of the chloro- intermediate. | Elegant and stereospecific ring formation. |
| Disadvantages | Safety concerns with azides. | Removal of phthalhydrazide byproduct can sometimes be challenging. | Gabriel synthesis can sometimes have lower yields than the azide route. | The synthesis of the starting aziridine can be complex and costly. |
Conclusion
The synthesis of this compound can be achieved through several effective routes, with the choice of a particular method often depending on factors such as scale, cost, and safety considerations. The routes starting from the inexpensive and readily available (S)-epichlorohydrin are the most widely adopted in industrial settings.
The azide pathway (Route 1A) offers high yields and avoids the potentially cumbersome removal of phthalhydrazide, but necessitates stringent safety measures due to the use of sodium azide. The phthalimide pathway (Route 1B and Route 2) is a classic and reliable method, though it may involve an additional purification step to remove the byproduct of deprotection. The aziridine route (Route 3) is an elegant and stereospecific alternative, but its application on a large scale may be limited by the cost and availability of the starting material.
Ultimately, the optimal synthetic route will be a balance of these factors, tailored to the specific needs and capabilities of the research or manufacturing environment.
References
- Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
- Alcaide, B., et al. (2005). Regioselective and Stereospecific Synthesis of Enantiopure 1,3-Oxazolidin-2-ones by Intramolecular Ring Opening of 2-(Boc-aminomethyl)aziridines. Preparation of the Antibiotic Linezolid. The Journal of Organic Chemistry, 70(10), 4115-4118.
- Wang, C., et al. (2010). Stereoselective synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin: a key precursor for the oxazolidinone class of antibacterial agents. Tetrahedron: Asymmetry, 21(13-14), 1617-1624.
- Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155.
- Drabina, P., et al. (2022). The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban. Beilstein Archives.
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.
- Li, G., et al. (2019). Structures of rivaroxaban, linezolid and glycerol equivalents from the chiral pool. Molecules, 24(1), 123.
- Sheehan, J. C., & Bolhofer, W. A. (1950). A New Synthesis of Peptides. Journal of the American Chemical Society, 72(6), 2786-2786.
- Rani, S., et al. (2019). From carnitinamide to 5-aminomethyl-2-oxazolidinones. Tetrahedron, 75(32), 4349-4356.
- Ouerfelli, O., et al. (2018). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Molecules, 23(8), 2029.
- Paderes, M. C., et al. (2011). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2011(vii), 140-155.
- European Patent Office. (2013).
-
The Gabriel Synthesis. (n.d.). In Chemistry Steps. Retrieved from [Link]
- Kim, H., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines. The Journal of Organic Chemistry, 68(1), 104-107.
-
Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. (n.d.). In Pearson+. Retrieved from [Link]
- Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
-
Ch22: Gabriel synthesis of RNH2. (n.d.). In University of Calgary. Retrieved from [Link]
- Xu, Q. (2004). Tellurium-triggered reactions of 5-hydroxymethyl-2-oxazolidinone tosyl.
- European Patent Office. (1988). 5-Aminomethyl-2-oxazolidinone derivatives, their preparation and their therapeutical use (EP0259228A1).
- Aslam, M., & Ismail, M. (2018). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2018, 1-17.
- Willekens, B., et al. (2014). Structural comparison between rivaroxaban and linezolid. Similarities in the structure allow the use of linezolid as internal standard for LC-MS/MS.
- Reddy, P. A., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Pharmaceutical Sciences and Research, 3(10), 3845-3849.
- Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Tetrahedron, 74(38), 5438-5444.
- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of 2,2,5,5-Tetramethylcyclohexane-1,4-dione and its Precursors.
- Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7192.
- Zhang, Y., et al. (2024). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. STAR Protocols, 5(2), 102986.
- Intratec. (2023). Epichlorohydrin Plant Cost. Calaméo.
- MedKoo Biosciences. (n.d.). Rivaroxaban Synthetic Routes.
- Lee, K., et al. (2013). Potential Pitfalls of Using Epichlorohydrin as Starting Material for Oxazolidinone Antibacterials. Bulletin of the Korean Chemical Society, 34(2), 653-656.
- Abu-Rabie, P., et al. (2023). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.
- Kumar, A., et al. (2010). Isolation and characterization of the zolmitriptan unknown impurity by chromatographic and mass spectroscopy. Analytical Chemistry: An Indian Journal, 9(1), 1-8.
- World Intellectual Property Organization. (2008).
- Japan Patent Office. (2010).
- Sugimura, T., et al. (2013). Hydrogenation of 5-Alkylidene-2,4-Thiazolidiones on Pd/C Catalysts Under Mild Conditions: An Alternative Synthesis Route to Pioglitazone.
- Sugimura, T., et al. (2013). Hydrogenation of 5-Alkylidene-2,4-Thiazolidiones on Pd/C Catalysts Under Mild Conditions: An Alternative Synthesis Route to Pioglitazone. Semantic Scholar.
- United States Patent and Trademark Office. (2007).
- United States Patent and Trademark Office. (2004). Derivatives of oxazolidinones as antibacterial agents (US20040147545A1).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]
- 6. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Navigating the Stability Landscape of Oxazolidinones: A Comparative Guide to HPLC Methods
For Immediate Release
In the landscape of pharmaceutical analysis, ensuring the stability of a drug substance is paramount to guaranteeing its safety and efficacy. This is particularly crucial for potent antibiotic classes like oxazolidinones. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for oxazolidinone derivatives. Moving beyond a simple recitation of protocols, we delve into the rationale behind experimental choices, offering a scientifically robust resource for your laboratory.
The oxazolidinone class of antibiotics, which includes critical drugs like linezolid and tedizolid, represents a significant tool in combating resistant Gram-positive bacterial infections.[1][2][3] However, the inherent chemical structure of the oxazolidinone ring can be susceptible to degradation under various stress conditions.[4][5][6] Therefore, a validated stability-indicating analytical method is not just a regulatory requirement but a scientific necessity to identify and quantify any degradation products that may form over time.[7][8][9][10][11]
The Criticality of Forced Degradation Studies
Before comparing specific HPLC methods, it's essential to understand the foundational role of forced degradation studies. These studies, mandated by guidelines from the International Council for Harmonisation (ICH), intentionally subject the drug substance to harsh conditions—acidic, basic, oxidative, thermal, and photolytic stress—to accelerate degradation.[7][8] The primary objectives of these studies are to:
-
Identify Potential Degradants: Uncover the likely degradation products that could form under normal storage conditions.[7]
-
Elucidate Degradation Pathways: Understand the chemical transformations the drug molecule undergoes.
-
Demonstrate Method Specificity: Prove that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7]
For oxazolidinone derivatives, forced degradation studies have revealed susceptibility to hydrolytic and oxidative conditions, while showing relative stability under thermal and photolytic stress.[12][13][14][15][16] For instance, studies on tedizolid phosphate showed significant degradation under oxidative and hydrolytic (acidic and alkaline) conditions.[12][13][14] Similarly, linezolid has been shown to degrade under acidic and basic conditions.[17][18]
Comparative Analysis of Stability-Indicating HPLC Methods
A variety of reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of oxazolidinone derivatives and their degradation products. The table below provides a comparative overview of several published methods for prominent oxazolidinones.
| Parameter | Method 1: Linezolid | Method 2: Linezolid | Method 3: Tedizolid Phosphate | Method 4: Linezolid (Oral Suspension) |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[1] | InertSustain C18 (250 x 4.6 mm, 5 µm)[19] | Waters Xselect HSS C18 (250 x 4.6 mm, 5 µm)[12][13][20] | Hypersil BDS C18 (150 mm × 4.6 mm, 5 µm)[21][22] |
| Mobile Phase | Methanol: Water (70:30 v/v)[1] | Methanol: 1% Acetic Acid (50:50 v/v)[19] | Phosphate buffer (50 mM, pH 6.5): Acetonitrile (70:30, %v/v)[12][13][20] | Not explicitly stated, but a reverse-phase system was used.[21][22] |
| Flow Rate | 1.0 mL/min[1] | 0.80 mL/min[19] | 1.0 mL/min[12][13][20] | 0.8 mL/min[21][22] |
| Detection | UV at 258 nm[1] | UV at 249 nm[19] | UV at 300 nm[12][13][20] | UV at 254 nm[21][22] |
| Retention Time | 2.9 minutes[1] | 7.3 minutes[19] | Not explicitly stated for the parent drug. | Not explicitly stated, but the method was developed for quantification.[21][22] |
| Key Findings | The method was linear in the concentration range of 10-150 ppm and showed good recovery.[1] | The method was validated as per ICH guidelines and found to be accurate and reproducible.[19] | The prodrug was stable under thermal and photolytic stress but degraded under oxidative and hydrolytic conditions.[12][13] | The method was precise and accurate with recovery values between 99.7–100.4%.[21][22] |
Expert Insights: The choice of a C18 column is a common and robust starting point for the separation of moderately polar oxazolidinone derivatives. The mobile phase composition is a critical parameter that is optimized to achieve adequate separation between the parent drug and its degradation products. The use of a buffer, as seen in the method for tedizolid phosphate, is often necessary to control the ionization state of the analytes and achieve reproducible retention times. The selection of the detection wavelength is based on the UV absorbance maxima of the specific oxazolidinone derivative being analyzed.
A Representative Experimental Protocol: Stability-Indicating HPLC Method for Linezolid
This protocol provides a detailed, step-by-step methodology for a stability-indicating HPLC method for linezolid, synthesized from common practices in the field.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Linezolid reference standard
-
HPLC grade methanol and water
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Methanol: Water (70:30 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 40°C[1]
-
Detection Wavelength: 258 nm[1]
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Stock Solution (500 ppm): Accurately weigh 10 mg of Linezolid reference standard and transfer it to a 20 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1]
-
Working Standard Solution (100 ppm): Dilute 2 mL of the standard stock solution to 10 mL with the mobile phase.[1]
4. Forced Degradation Studies (Illustrative Examples):
-
Acid Degradation: To a known amount of linezolid, add 5 N HCl and reflux for a specified period. Neutralize the solution before injection.[1]
-
Base Degradation: To a known amount of linezolid, add 5 N NaOH and reflux for a specified period. Neutralize the solution before injection.[1]
-
Oxidative Degradation: Treat a solution of linezolid with 3% hydrogen peroxide at room temperature for a specified period.[23]
-
Thermal Degradation: Expose solid linezolid to dry heat (e.g., 70°C) for a specified period.[1]
-
Photolytic Degradation: Expose a solution of linezolid to UV light (e.g., 254 nm) for a specified period.[7]
5. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Inject the blank, placebo, standard solution, and stressed samples to demonstrate that the peaks of degradants do not interfere with the main drug peak.
-
Linearity: Prepare a series of solutions of linezolid at different concentrations (e.g., 10-150 µg/mL) and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.[1][24]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of linezolid at different concentration levels (e.g., 50%, 100%, 150%).[25]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to evaluate the method's reliability.
Visualizing the Workflow and Degradation
To better illustrate the processes involved, the following diagrams outline the workflow for developing a stability-indicating HPLC method and the common degradation pathways for oxazolidinones.
Caption: Workflow for Developing a Stability-Indicating HPLC Method.
Caption: Common Degradation Pathways for Oxazolidinones.
Conclusion
The development and validation of a robust stability-indicating HPLC method are critical for ensuring the quality, safety, and efficacy of oxazolidinone derivatives. By understanding the principles of forced degradation and carefully selecting and optimizing chromatographic conditions, researchers can develop reliable methods for routine quality control and stability testing. The comparative data and representative protocol provided in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical industry, enabling them to confidently navigate the analytical challenges associated with this important class of antibiotics.
References
- BenchChem. (n.d.). A Validated HPLC Method for the Separation of Demethyl Linezolid from Linezolid.
- (2025). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form. [No source provided]
-
Moaaz, E. M., Abdel-Moety, E. M., Rezk, M. R., & Fayed, A. S. (2022). Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. Journal of Chromatographic Science, 60(1), 51–60. [Link]
-
Moaaz, E. M., Abdel-Moety, E. M., Rezk, M. R., & Fayed, A. S. (2021). Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. Journal of Chromatographic Science. [Link]
-
Moaaz, E. M., Abdel-Moety, E. M., Rezk, M. R., & Fayed, A. S. (2021). Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. ResearchGate. [Link]
-
Farkade, K., Salode, V., & Kadu, T. (n.d.). Development and Validation of RP-HPLC Method for the Estimation of Linezolid from Bulk and Formulations. Asian Journal of Pharmaceutical Analysis. [Link]
-
(n.d.). Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants. ScienceGate. [Link]
-
Al-Hadiya, A. M., El-Dahmy, R. M., El-Sherbiny, I. M., & El-Sayed, M. A. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 1090. [Link]
-
Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289–1297. [Link]
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-10. [Link]
-
Ali, S. M., et al. (2022). Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. International Journal of Applied Chemistry, 9(1), 18-24. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
(2025). A Study of Method Development, Validation and Forced Degradation for Estimation of Linezolid in Bulk and Pharmaceutical Dosage form by RP-HPLC. ResearchGate. [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]
-
(n.d.). Ich guideline for stability testing. Slideshare. [Link]
-
(2020). ICH Stability Testing and Method Development. YouTube. [Link]
-
(2025). Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. Sciety. [Link]
-
Al-Hadiya, A. M., El-Dahmy, R. M., El-Sherbiny, I. M., & El-Sayed, M. A. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. [Link]
-
(2025). Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. ResearchGate. [Link]
-
(2024). RP-HPLC Method Development & Validation For Estimation Of Linezolid In Bulk Drug And Solid Dosage Form. International Journal of Pharmaceutical Sciences. [Link]
-
Dong, J., Karki, S., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Semantic Scholar. [Link]
-
(n.d.). Forced degradation study data under stress conditions. ResearchGate. [Link]
-
Prakash, V. (2018). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. [No source provided]. [Link]
-
(2021). Recent Advances in the Synthesis and Ring‐Opening Transformations of 2‐Oxazolidinones. [No source provided]. [Link]
-
(2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]
-
(n.d.). Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. [Link]
-
(n.d.). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. ACS Publications. [Link]
-
(2022). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. hmrlabs.com [hmrlabs.com]
- 10. Ich guideline for stability testing | PPTX [slideshare.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Stability-Indicating Determination of Tedizolid Phosphate in the Presence of its Active Form and Possible Degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ajpaonline.com [ajpaonline.com]
- 20. sciencegate.app [sciencegate.app]
- 21. Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms | Sciety [sciety.org]
- 22. researchgate.net [researchgate.net]
- 23. phmethods.net [phmethods.net]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. internationaljournalssrg.org [internationaljournalssrg.org]
A Senior Application Scientist's Guide to Forced Degradation Studies of Oxazolidinone-Containing Compounds
Introduction: Beyond the Checklist
The oxazolidinone class of antibiotics, headlined by agents like Linezolid, represents a critical line of defense against multi-drug resistant Gram-positive bacteria.[1][2][3] Their unique mechanism of action, inhibiting bacterial protein synthesis at an early stage, makes them invaluable in the modern clinical arsenal.[2] However, the chemical stability of these synthetic compounds is not absolute. Ensuring their safety, efficacy, and quality throughout their shelf-life necessitates a profound understanding of their degradation behavior. This is the domain of forced degradation, or stress testing.
Forced degradation studies are a regulatory mandate under the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), which requires subjecting a drug substance to stress conditions exceeding those of accelerated stability testing.[4][5] The objective is not merely to check a box, but to intentionally decompose the molecule to achieve several critical goals:
-
Elucidate Degradation Pathways: To understand the chemical reactions that break down the drug.
-
Identify Degradation Products: To characterize the impurities that may form over time.
-
Develop and Validate Stability-Indicating Analytical Methods: To prove that our analytical techniques can separate and quantify the active pharmaceutical ingredient (API) from its potential degradants, ensuring that the methods are fit-for-purpose.[4][6]
This guide moves beyond a simple recitation of ICH conditions. As scientists, our goal is to understand the causality behind the protocols. We will explore the inherent chemical vulnerabilities of the oxazolidinone ring, design experiments that logically probe these weaknesses, and employ analytical strategies to build a complete stability profile. The target degradation for these studies is typically between 5-20%; enough to generate and detect products without destroying the molecule entirely.[4][7]
The Oxazolidinone Core: A Structural Perspective on Stability
The therapeutic power of oxazolidinones is rooted in their specific chemical architecture. This same structure, however, contains inherent liabilities that are susceptible to chemical attack under various stress conditions. Understanding these weak points is the foundation for designing a logical and efficient forced degradation study.
The core structure features a 2-oxazolidinone ring. The key areas of vulnerability are:
-
The Carbamate Moiety (N-C=O): This ester-like linkage is a prime target for hydrolysis under both acidic and basic conditions, leading to ring-opening.
-
The N-Aryl Substituent: The electronic nature of this group can influence the overall stability of the ring.
-
The C5 Side Chain: This is often a complex group (e.g., the acetamidomethyl group in Linezolid) that can be susceptible to oxidation or other transformations.
Caption: General workflow for a forced degradation study.
Hydrolytic Degradation (Acid & Base)
Causality: The primary goal is to challenge the carbamate linkage within the oxazolidinone ring. Hydrolysis, the cleavage of bonds by water, is significantly catalyzed by the presence of acid (H+) or base (OH-). The outcomes under acidic and basic conditions can differ, potentially yielding different ring-opened products or subsequent degradants. [8] Experimental Protocol:
-
Preparation: Prepare solutions of the oxazolidinone compound in 0.1 M HCl (for acidic) and 0.1 M NaOH (for basic) at a concentration of ~1 mg/mL.
-
Incubation:
-
For basic hydrolysis, incubate the solution at room temperature, monitoring at time points (e.g., 2, 4, 8, 24 hours). Base-catalyzed hydrolysis of the carbamate is often rapid.
-
For acidic hydrolysis, incubate at an elevated temperature (e.g., 60-80°C) and monitor over time. Acidic hydrolysis may require more forcing conditions.
-
-
Quenching: At each time point, withdraw an aliquot and immediately neutralize it (add an equimolar amount of base for the acid sample, and acid for the base sample) to halt the degradation reaction.
-
Analysis: Dilute the quenched sample with mobile phase to an appropriate concentration for analysis.
Anticipated Degradation Pathway: The principal degradation route is the hydrolytic opening of the oxazolidinone ring. Studies on linezolid have identified distinct products under different pH conditions, including a complete hydrolysate and a ring-opened hydrolysate under alkaline conditions, and an amido substance under acidic stress. [8][9]
Caption: General hydrolytic degradation pathways.
Oxidative Degradation
Causality: Oxidation involves the loss of electrons and is a common degradation pathway for pharmaceuticals. For oxazolidinones, oxidation can occur at several sites, including the C5 side chain or other electron-rich moieties on the molecule. Hydrogen peroxide (H₂O₂) is a common stress agent as it mimics potential exposure to oxidative species.
Experimental Protocol:
-
Preparation: Prepare a solution of the compound (~1 mg/mL) in a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light, and monitor at various time points.
-
Quenching: The reaction can be quenched by significant dilution with mobile phase prior to analysis.
-
Analysis: Analyze the samples directly.
Anticipated Degradation Pathway: The mechanism of oxidation is highly dependent on the specific structure of the oxazolidinone derivative. For one agent, RWJ416457, oxidative degradation is believed to proceed via a hydrogen abstraction (HAT) pathway, with the product distribution being significantly influenced by pH. [10][11][12]For Linezolid, a major oxidative metabolite is hydroxylinezolid, indicating oxidation on the morpholine ring. [13][14]This highlights the importance of elucidating the structure of degradants to understand the specific pathway.
Photolytic Degradation
Causality: Light energy, particularly in the UV spectrum, can be absorbed by chromophores in a molecule, promoting it to an excited state. This excess energy can lead to bond cleavage, rearrangements, or the formation of reactive radical species, causing degradation. ICH Q1B provides specific guidance for photostability testing. Experimental Protocol:
-
Preparation: Prepare both solid-state (thin layer of powder) and solution-state samples of the compound. A control sample should be wrapped in aluminum foil to protect it from light.
-
Exposure: Place the samples in a photostability chamber that provides controlled exposure to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Dosage: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light. [7]4. Analysis: After exposure, dissolve the solid sample and analyze both the exposed and control samples.
Anticipated Degradation Pathway: Linezolid has been shown to be labile under photolytic stress. [9][15]The mechanism can involve the formation of N-centered radicals, which can then react further. [16]The specific degradants will depend on the structure and the presence of photosensitive functional groups.
Thermal Degradation
Causality: Heat provides the energy to overcome activation barriers for chemical reactions. In the solid state, this can reveal instabilities that are not apparent in solution. In solution, it accelerates other degradation processes like hydrolysis.
Experimental Protocol:
-
Preparation: Place the solid drug substance in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80°C, or a temperature higher than that used for accelerated stability).
-
Incubation: Maintain the temperature for a defined period (e.g., 1-2 weeks), withdrawing samples periodically.
-
Analysis: At each time point, allow the sample to cool, then prepare a solution for analysis.
Anticipated Degradation Pathway: While many oxazolidinone cores are relatively stable to heat, thermal stress can induce fragmentation or decomposition, particularly if lower-stability functional groups are present elsewhere in the molecule. [17]It is crucial for identifying potential issues related to melting point and solid-state transformations.
Comparative Guide to Analytical Techniques
The success of a forced degradation study hinges on the ability of the analytical method to separate the parent drug from all process impurities and degradation products. This is the definition of a "stability-indicating" method. A combination of chromatography and mass spectrometry is the gold standard.
| Technique | Role in Forced Degradation Studies | Advantages | Limitations |
| UPLC / HPLC | The primary separation tool. | High resolving power, excellent quantitation, robust and reliable. Essential for separating isomers. [1][2] | Provides no structural information on its own. |
| Mass Spectrometry (MS) | Identification and structural elucidation of degradants. | Extremely sensitive, provides molecular weight (single MS) and fragmentation data (MS/MS) for structural confirmation. [9][18] | Quantitative accuracy can be lower than UV without isotope-labeled standards. Ionization suppression can be an issue. |
| Time-of-Flight MS (TOF-MS) | High-Resolution Mass Spectrometry (HRMS). | Provides highly accurate mass measurements, allowing for the determination of elemental composition of unknown degradants. [9] | More expensive and complex than standard quadrupole MS. |
| NMR Spectroscopy | Definitive structural confirmation. | Provides unambiguous structural information, including stereochemistry. Crucial for characterizing novel degradants. | Requires isolation of the impurity in sufficient quantity and purity. Lower sensitivity than MS. |
Data Interpretation: Assembling the Degradation Puzzle
After running the stressed samples, the final and most critical phase is data interpretation. The goal is to construct a coherent narrative of the drug's stability.
-
Mass Balance: The sum of the assay value of the parent drug and the levels of all degradation products should, ideally, remain constant. A significant loss in mass balance may indicate the formation of non-chromophoric compounds, volatile compounds, or substances that precipitate out of solution.
-
Pathway Elucidation: By comparing the degradants formed under different conditions, a degradation pathway can be proposed. For example, if a product appears under both oxidative and photolytic conditions, it may suggest a common radical-based mechanism.
-
Method Validation: The generated data is used to formally validate the analytical method as being stability-indicating, proving its specificity in the presence of all potential impurities and degradants.
Conclusion
Forced degradation studies of oxazolidinone-containing compounds are a multidimensional scientific endeavor that extends far beyond regulatory compliance. They are a tool for discovery. By applying a logical, mechanistically-driven approach, we probe the chemical limits of these vital medicines. This allows us to develop robust formulations, establish appropriate storage conditions, and, most importantly, create highly specific and reliable analytical methods to guarantee the quality and safety of the final drug product reaching the patient. The insights gained are foundational to the entire drug development lifecycle, ensuring that the stability of the molecule is a well-understood and controlled attribute.
References
-
Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-1297. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Dong, J., Karki, S., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Semantic Scholar. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Wynalda, M. A., Hauer, M. J., & Wienkers, L. C. (2000). Oxidation of the Novel Oxazolidinone Antibiotic Linezolid in Human Liver Microsomes. Drug Metabolism and Disposition, 28(9), 1014-1017. [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
-
Wynalda, M. A., Hauer, M. J., & Wienkers, L. C. (2000). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. PubMed. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. PubMed. [Link]
-
Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289–1297. [Link]
-
Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Saviano, A. M., Madruga, R. O. G., & Lourenço, F. R. (2015). Complete degradation profile of Linezolid along with the % impurity... ResearchGate. [Link]
-
Singh, S., et al. (2012). LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. Semantic Scholar. [Link]
-
Scalabrino, G. A., et al. (2022). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. [Link]
-
Shimasaki, C., et al. (1993). Thermal Behavior and Characterization of Some 2-Oxazolidinone Derivatives. Bulletin of the Chemical Society of Japan. [Link]
-
Zhang, X., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Frontiers in Pharmacology. [Link]
-
Zhang, X., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Forced degradation study data under stress conditions. ResearchGate. [Link]
-
Scalabrino, G. A., et al. (2022). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. [Link]
-
ResearchGate. (n.d.). Investigation of oxazolidinone photocatalytic oxidation mechanism. ResearchGate. [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
-
Semantic Scholar. (n.d.). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar. [Link]
-
Ingenta Connect. (n.d.). Structure identification of the main degradation products of linezolid. Ingenta Connect. [Link]
-
The Journal of Organic Chemistry. (2025). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. ACS Publications. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. [Link]
-
PubMed. (n.d.). Susceptibility testing of linezolid by two standard methods. PubMed. [Link]
-
ResearchGate. (2025). Thermal Characteristics of Oxazolidone Modified Epoxy Anhydride Blends. ResearchGate. [Link]
-
PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Linezolid Resistance. PDB-101. [Link]
-
PubMed. (n.d.). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. [Link]
-
PMC - NIH. (n.d.). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide. PMC - NIH. [Link]
-
PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]
-
Wikipedia. (n.d.). Oxazolidine. Wikipedia. [Link]
-
MDPI. (n.d.). Photodegradation of Pharmaceutical Pollutants: New Photocatalytic Systems Based on 3D Printed Scaffold-Supported Ag/TiO2 Nanocomposite. MDPI. [Link]
-
PMC - NIH. (2025). Photocatalytic Addition of N‑Oxazolidinone Radicals to Arenes and Heteroarenes in Batch and in Flow Mode. PMC - NIH. [Link]
-
springermedicine.com. (1999). Susceptibility Testing of Linezolid by Two Standard Methods. springermedicine.com. [Link]
-
Wiley Online Library. (2021). Recent Advances in the Synthesis and Ring‐Opening Transformations of 2‐Oxazolidinones. Wiley Online Library. [Link]
-
PMC - PubMed Central. (n.d.). Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). The general ring structure of oxazolidinone derivatives. ResearchGate. [Link]
-
PubMed. (n.d.). Evaluation of different linezolid susceptibility testing methods and detection of linezolid resistance gene (cfr) in staphylococcal isolates. PubMed. [Link]
-
ResearchGate. (2025). Susceptibility testing with linezolid by different methods, in relation to published 'general breakpoints'.[13] ResearchGate. [Link]
Sources
- 1. Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijcrt.org [ijcrt.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Structure identification of the main degradation products of line...: Ingenta Connect [ingentaconnect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photocatalytic Addition of N‑Oxazolidinone Radicals to Arenes and Heteroarenes in Batch and in Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Chiral Synthons for Oxazolidinone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicine, oxazolidinone antibiotics represent a critical line of defense against multidrug-resistant Gram-positive bacteria. The stereochemistry of these synthetic antibacterial agents is paramount to their efficacy, making the choice of chiral starting materials a pivotal decision in their synthesis. This guide provides an in-depth, objective comparison of the cost-effectiveness of different chiral synthons for the synthesis of oxazolidinone antibiotics, with a primary focus on the industrially significant drug, Linezolid. We will delve into the technical nuances of synthetic routes starting from (R)-epichlorohydrin, (S)-glycidyl butyrate, and derivatives of (S)-3-amino-1,2-propanediol, supported by experimental data and process analysis to inform your research and development endeavors.
The Central Role of Chirality in Oxazolidinone Antibiotics
Oxazolidinones, a class of entirely synthetic antibiotics, function by inhibiting the initiation of bacterial protein synthesis, a unique mechanism that circumvents cross-resistance with other antibiotic classes. The biological activity of these drugs is intrinsically linked to their stereochemistry, with the (S)-configuration at the C5 position of the oxazolidinone ring being essential for antibacterial potency. Consequently, the development of efficient and economical stereoselective syntheses is a primary focus in the pharmaceutical industry.
Comparative Analysis of Key Chiral Synthons
The industrial synthesis of oxazolidinones, such as Linezolid, has been refined to balance cost, yield, safety, and the required high enantiomeric purity. The most prominent strategies commence with a three-carbon chiral building block. This guide will dissect the most prevalent pathways, offering a comparative analysis of their economic and practical viability.
Route 1: The (R)-Epichlorohydrin Pathway
(R)-epichlorohydrin stands out as one of the most cost-effective and widely adopted chiral synthons for the large-scale production of Linezolid.[1] Its ready availability and comparatively low price make it an economically attractive starting point for industrial synthesis.
The synthesis generally proceeds through the opening of the epoxide ring by an amine, followed by cyclization to form the oxazolidinone core, and subsequent functional group manipulations to arrive at the final active pharmaceutical ingredient (API).[2]
Key Advantages:
-
Low Starting Material Cost: (R)-epichlorohydrin is significantly more economical than many other chiral precursors, providing a substantial cost advantage for large-scale manufacturing.
-
High Overall Yields: Optimized industrial processes utilizing (R)-epichlorohydrin have reported impressive overall yields, often in the range of 40-50%.[1]
-
Well-Established and Scalable: The synthetic route from (R)-epichlorohydrin is well-documented and has been successfully implemented on an industrial scale.[3]
Challenges and Considerations:
-
Handling of a Reactive Epoxide: Epichlorohydrin is a reactive and hazardous material, requiring specialized handling and safety protocols, particularly at a large scale.
-
Potential for Side Reactions: The high reactivity of the epoxide ring can lead to the formation of impurities if reaction conditions are not meticulously controlled.
Route 2: The (S)-Glycidyl Butyrate Pathway
(S)-glycidyl butyrate offers an alternative chiral epoxide for the synthesis of oxazolidinones. While generally more expensive than (R)-epichlorohydrin, it can provide certain advantages in terms of reaction control and impurity profiles in some synthetic sequences.
The synthetic strategy is conceptually similar to the epichlorohydrin route, involving nucleophilic opening of the epoxide and subsequent cyclization. A notable synthesis of Linezolid involves the reaction of an N-lithioarylcarbamate with (R)-glycidyl butyrate, which has been shown to produce the intermediate (R)-5-(hydroxymethyl)-2-oxazolidinones in excellent yields and high enantiomeric purity.[4]
Key Advantages:
-
High Enantiomeric Purity: This route can lead to intermediates with very high enantiomeric excess, which is crucial for the final drug's efficacy.[4]
-
Alternative for Process Optimization: For certain complex oxazolidinone analogues, the use of (S)-glycidyl butyrate may offer a more favorable reaction profile with fewer side products.
Challenges and Considerations:
-
Higher Starting Material Cost: The primary drawback of this route is the higher cost of (S)-glycidyl butyrate compared to (R)-epichlorohydrin, which can significantly impact the overall process economics.
-
Use of Strong Bases: Some synthetic protocols employing (S)-glycidyl butyrate require the use of strong and hazardous bases like n-butyllithium at cryogenic temperatures, which can pose challenges for industrial scale-up.[5]
Route 3: The (S)-3-Amino-1,2-propanediol Derivatives Pathway
Derivatives of (S)-3-amino-1,2-propanediol represent a non-epoxide-based approach to the chiral core of oxazolidinones. This route offers the advantage of starting with a pre-formed amino alcohol, potentially simplifying the subsequent synthetic steps.
The synthesis typically involves the protection of the amino and/or hydroxyl groups of (S)-3-amino-1,2-propanediol, followed by reaction with a carbonyl source to form the oxazolidinone ring.
Key Advantages:
-
Convergent Synthesis: This approach can be more convergent, meaning the chiral backbone is assembled early, and subsequent steps focus on building the rest of the molecule.
-
Avoidance of Reactive Epoxides: This route eliminates the need to handle highly reactive and hazardous epoxides like epichlorohydrin.
Challenges and Considerations:
-
Cost and Availability of Derivatives: The cost and commercial availability of appropriately protected derivatives of (S)-3-amino-1,2-propanediol can be a limiting factor. The synthesis of these derivatives adds to the overall step count and cost.
-
Overall Process Efficiency: The efficiency of the cyclization step and the need for protecting group manipulations can impact the overall yield and cost-effectiveness of this route compared to the more established epoxide-based methods.
Quantitative Comparison of Chiral Synthon Routes
To provide a clear and concise comparison, the following table summarizes the key quantitative metrics for the different chiral synthon routes to oxazolidinone antibiotics. The data is compiled from various literature sources and represents typical ranges observed in both academic and industrial settings.
| Metric | (R)-Epichlorohydrin Route | (S)-Glycidyl Butyrate Route | (S)-3-Amino-1,2-propanediol Derivatives Route |
| Starting Material Cost | Low | Moderate to High | Moderate to High |
| Typical Overall Yield | 40-50%[1] | High in key steps, but overall can be lower due to more steps | Variable, dependent on specific derivative and cyclization efficiency |
| Number of Synthetic Steps | Generally shorter and more direct | Can be longer due to protecting group manipulations | Can be comparable to or longer than epoxide routes |
| Key Reagents | Amines, bases | Strong bases (e.g., n-BuLi), carbamates | Carbonyl sources (e.g., phosgene derivatives), protecting group reagents |
| Scalability | Well-established, but requires careful handling of epichlorohydrin | Challenging due to cryogenic conditions and use of hazardous reagents in some protocols | Potentially scalable, but less established than the epichlorohydrin route |
| Waste Generation | Moderate, dependent on purification methods | Can be higher due to protecting group chemistry and use of strong bases | Variable, dependent on the specific synthetic sequence |
Experimental Protocols: A Glimpse into the Synthetic Pathways
To provide a practical understanding of the synthetic methodologies, detailed step-by-step protocols for the synthesis of a key intermediate for Linezolid from each of the discussed chiral synthons are provided below.
Protocol 1: Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one from (R)-Epichlorohydrin
This protocol is adapted from a reported synthesis of a key Linezolid intermediate.[2]
-
Reaction Setup: In a reaction vessel, dissolve 3-fluoro-4-morpholinylaniline in a suitable solvent such as methanol.
-
Epoxide Addition: Slowly add (R)-epichlorohydrin to the solution at a controlled temperature (e.g., 60-65 °C).
-
Adduct Formation: Stir the reaction mixture for several hours until the formation of the amino alcohol adduct is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Cyclization: After cooling, treat the crude adduct with a carbonylating agent like carbonyldiimidazole in a solvent such as dichloromethane at ambient temperature.
-
Workup and Isolation: Stir the reaction for an extended period (e.g., 20 hours). After completion, wash the organic layer with water and concentrate it to afford the desired (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. The product can be further purified by crystallization.
Protocol 2: Synthesis of (R)-5-(hydroxymethyl)-3-aryl-2-oxazolidinone from (S)-Glycidyl Butyrate
This protocol is based on a method known for its high yield and enantiomeric purity.[4]
-
Carbamate Formation: Prepare the N-lithioarylcarbamate by reacting the corresponding aryl carbamate with n-butyllithium in a suitable solvent like THF at a low temperature (e.g., -78 °C).
-
Epoxide Addition: Slowly add a solution of (R)-glycidyl butyrate to the N-lithioarylcarbamate solution at -78 °C.
-
Reaction Quenching: After the reaction is complete, quench it with a suitable reagent, such as saturated aqueous ammonium chloride.
-
Workup and Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the (R)-5-(hydroxymethyl)-2-oxazolidinone.
Protocol 3: Synthesis of an N-Aryl Oxazolidinone from a Derivative of (S)-3-Amino-1,2-propanediol
This protocol outlines a general approach using a protected amino alcohol.
-
Protection: Start with a suitable N-protected derivative of (S)-3-amino-1,2-propanediol (e.g., N-Boc).
-
Cyclization: React the protected amino alcohol with a carbonyl source, such as diethyl carbonate, in the presence of a base (e.g., potassium carbonate) to form the oxazolidinone ring. This step may require elevated temperatures.
-
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acidic conditions for a Boc group).
-
N-Arylation: Couple the deprotected oxazolidinone with the desired aryl halide or another suitable arylating agent to introduce the N-aryl substituent. This step may require a catalyst, such as a palladium complex.
-
Purification: Purify the final N-aryl oxazolidinone product using standard techniques like crystallization or chromatography.
Visualizing the Synthetic Pathways
To further elucidate the synthetic strategies, the following diagrams illustrate the key transformations involved in each route.
Caption: Synthetic pathways to Linezolid from different chiral synthons.
Conclusion: A Strategic Decision Based on a Multifaceted Analysis
The selection of a chiral synthon for the synthesis of oxazolidinone antibiotics is a multifaceted decision that extends beyond the mere cost of the starting material. While the (R)-epichlorohydrin route presents a clear economic advantage for large-scale production due to its low cost and well-established, high-yielding processes, it necessitates robust safety protocols for handling a hazardous reagent.
The (S)-glycidyl butyrate pathway , although more expensive, can offer superior control and enantiopurity in specific synthetic contexts, making it a valuable option for the synthesis of complex analogues or when process optimization with epichlorohydrin proves challenging. However, the use of strong bases at low temperatures can be a hurdle for industrial implementation.
The (S)-3-amino-1,2-propanediol derivatives route provides an alternative that avoids reactive epoxides but may introduce additional steps for protection and deprotection, impacting the overall process efficiency and cost.
Ultimately, the most cost-effective chiral synthon is not a one-size-fits-all answer. It is a strategic choice that must be carefully weighed based on the specific target molecule, the scale of production, the available infrastructure, and the overarching goals of the research or manufacturing campaign. This guide provides the foundational knowledge and comparative data to empower researchers, scientists, and drug development professionals to make informed decisions in the critical endeavor of synthesizing these life-saving antibiotics.
References
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875.
- Brickner, S. J., Hutchinson, D. K., Barbachyn, M. R., Manninen, P. R., Ulanowicz, D. A., Garmon, S. A., ... & Zurenko, G. E. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673–679.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Oxazolidinone Cores: A Cost-Benefit Analysis.
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
- BenchChem. (2025). A Guide to the Synthesis of Chiral Epoxides for Pharmaceutical and Research Professionals.
- Stille, J. R., et al. (2025). An Efficient Synthesis of N -Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones.
- Reddy, K. R., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research, 3(2), 605-609.
- Atlanchim Pharma. (2023).
- Panda, S. S., et al. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Young Pharmacists, 6(3), 1-10.
- Brickner, S. J. (2010). Selection and Optimization of the Synthetic Route for Linezolid.
- Beilstein Journal of Organic Chemistry. (2020).
- CrystEngComm. (2020). Chirality-dependent supramolecular synthons based on the 1,3-oxazolidin-2-one framework: chiral drugs mephenoxalone, metaxalone and 114 other examples.
- Foti, M., et al. (2021). Synthetic strategy for large-scale LNZ synthesis.
- Janssen. (2023). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.
- Jamison, T. F., et al. (2012). Synthesis planning for linezolid (1). In the synthetic strategy...
- Russian Journal of General Chemistry. (2019). Chirality-Dependent Supramolecular Synthons based on the 1,3-Oxazolidin-2-one Framework: Chiral Drugs Mephenoxalone, Metaxalone and other 114 examples.
- El-Sayed, M. A. A. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.
- Google Patents. (2011).
- BenchChem. (2025). A Comparative Guide to the Scalable Synthesis of (R)- and (S)-Epichlorohydrin.
- Ahirrao, V. (2018).
- Reddy, P. K., et al. (2011). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 23(12), 5343-5347.
- Royal Society of Chemistry. (2015).
- Wikipedia. (n.d.). Antibiotic.
- Molecules. (2012). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI.
- Demirbaş, A. (2014). Synthesis of linezolid-like molecules and evaluation of their antimicrobial activities.
- Reddy, P. V. N. (2015). Preparation of Chiral Contiguous Epoxyaziridines and Their Regioselective Ring-Opening for Drug Syntheses.
- ACS Sustainable Chemistry & Engineering. (2019). Synthesis of Oxazolidinones in Supercritical CO.
- Foti, M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4263.
- Journal of Medical Economics. (2004). Economic evaluation of linezolid, flucloxacillin and vancomycin in the empirical treatment of cellulitis in UK hospitals: a decision analytical model.
- Journal of Hazardous Materials. (2015). EVALUATION OF LINEZOLID ANTIBIOTIC REMOVAL FROM PHARMACEUTICAL WASTEWATER USING MEMBRANE TECHNOLOGY.
- Morzycki, J. W., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 249-256.
- University of York, Centre for Reviews and Dissemination. (2013). Cost-effectiveness analysis of linezolid, daptomycin, and vancomycin in methicillin-resistant Staphylococcus aureus: complicated skin and skin structure infection using Bayesian methods for evidence synthesis.
- World Health Organization. (2022). WHO Guidance on waste and wastewater management in pharmaceutical manufacturing with emphasis on antibiotic production.
- Pharmacotherapy. (2004). Cost-effectiveness analysis of linezolid compared with vancomycin for the treatment of nosocomial pneumonia caused by methicillin-resistant Staphylococcus aureus.
- Okon Recycling. (2023). Industrial Waste Stream Analysis: Methods, RCRA Compliance & ROI.
- BenchChem. (2025). Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.
- ChemicalBook. (2022).
- Chemical Engineering Transactions. (2023).
- Geneesmiddeleninformatiebank. (2016).
- PubMed. (2007). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles.
- PubMed. (2004). New stereoselective titanium reductive amination synthesis of 3-amino and polyaminosterol derivatives possessing antimicrobial activities.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(Aminomethyl)oxazolidin-2-one hydrochloride
For researchers and scientists engaged in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses a profound responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents, such as 5-(Aminomethyl)oxazolidin-2-one hydrochloride, is a critical, non-negotiable aspect of our professional practice. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Identification and Essential Safety Precautions
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with several hazard statements that dictate its handling and disposal requirements.
GHS Hazard Profile:
These classifications necessitate stringent adherence to safety protocols to mitigate exposure risks.
Immediate Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1][3][6]
-
Ventilation: All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[3][7][8]
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents.[3][7] Ensure that waste containing this material is segregated from such chemicals to prevent hazardous reactions.
| Hazard Summary | GHS Code | Primary Risk |
| Acute Toxicity (Oral) | H302 | Harmful if ingested. |
| Skin Irritation | H315 | Causes irritation upon skin contact. |
| Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled. |
| Incompatibilities | N/A | Strong Oxidizing Agents. |
| Decomposition | N/A | Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride.[3] |
The Core Principle: Mandated Professional Disposal
The cornerstone of responsible chemical disposal is the understanding that certain reagents cannot be neutralized or diluted for drain disposal. Due to its hazardous properties, this compound falls into this category.
The primary and only acceptable method for the final disposal of this compound is through a licensed and approved hazardous waste disposal contractor. [1][2][3][5] These facilities are equipped with high-temperature chemical incinerators or other specialized technologies to destroy the chemical in an environmentally sound and legally compliant manner.[9] Under no circumstances should this chemical or its solutions be poured down the drain or disposed of in regular trash. [1][2][3]
On-Site Waste Management: A Step-by-Step Protocol
The following procedures detail the on-site collection, segregation, and storage of this compound waste in preparation for pickup by your institution's designated waste management service.
Step 1: Waste Characterization and Segregation
Properly segregating chemical waste at the source is critical for safety and compliant disposal.[10] Never mix unknown chemicals.[11]
-
Solid Waste: Includes unused or expired pure compounds, contaminated weigh boats, and grossly contaminated gloves or wipes.
-
Liquid Waste: Encompasses solutions containing this compound, including reaction mixtures and rinsate from container decontamination.
-
Contaminated Labware: Refers to empty containers, glassware, and plasticware that have come into contact with the chemical.
Step 2: Waste Collection and Containment
-
Solid Waste Protocol:
-
Liquid Waste Protocol:
Step 3: Comprehensive Labeling
Accurate labeling is a regulatory requirement and essential for safety. Your hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste." [10]
-
The full chemical name: "this compound." [10]
-
For liquid waste, list all chemical constituents, including solvents, with their approximate percentages.[10]
-
An indication of the primary hazards (e.g., "Irritant," "Toxic").
Step 4: Secure Interim Storage
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and incompatible materials.[10]
Spill Management and Container Decontamination
Accidents can happen, and a clear plan for managing spills is essential.
Spill Cleanup Procedure:
-
Evacuate and Secure: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Don PPE: Wear your complete set of PPE (lab coat, gloves, and safety goggles).
-
Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust.[1] For liquid spills, cover with an inert absorbent material like vermiculite, sand, or silica gel.[1][7]
-
Collect Waste: Carefully scoop the absorbed material and place it into a designated hazardous waste container.[8]
-
Clean Area: Wipe the spill area with a suitable solvent (e.g., water, if appropriate) and paper towels. Dispose of the cleaning materials as hazardous waste.
Empty Container Decontamination: Empty containers must be decontaminated before they can be considered for regular trash or recycling.[10]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve the compound.
-
Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste. [10] Do not pour the rinsate down the drain.
-
Deface Label: After the final rinse and allowing the container to dry, completely remove or deface the original manufacturer's label.[10]
-
Final Disposal: Once decontaminated and defaced, the container can be disposed of according to your institution's specific policies for regular trash or recycling.[10]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Sources
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aksci.com [aksci.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
A Researcher's Guide to the Safe Handling of 5-(Aminomethyl)oxazolidin-2-one hydrochloride
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. 5-(Aminomethyl)oxazolidin-2-one hydrochloride, a member of the oxazolidinone class, represents a key building block in synthetic chemistry. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for structurally related molecules.
The following procedures are synthesized from authoritative safety data sheets (SDS) for analogous compounds and general best practices in chemical hygiene. The underlying principle is one of proactive caution; in the absence of specific toxicological data, a compound should be handled with the assumption that it may possess hazards similar to its structural relatives.
Hazard Assessment: Understanding the Risks
Based on the hazard classifications of similar oxazolidinone derivatives, this compound should be treated as a substance that is potentially:
These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE is the most critical immediate step to mitigate exposure risks. PPE should be viewed as the final barrier between the researcher and the chemical, employed after engineering controls like fume hoods are in place[5].
Core PPE Requirements
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring (Solid) | Safety glasses with side shields or goggles[6][7][8]. | Chemical-resistant gloves (e.g., Nitrile)[6][7]. | Laboratory coat or disposable gown[6][9]. | Recommended: N95/FFP2 respirator if not in a fume hood[5][10]. |
| Solution Preparation & Handling | Chemical safety goggles[7]. | Chemical-resistant gloves (e.g., Nitrile)[6][7]. | Laboratory coat or disposable gown[6][9]. | Not required if handled within a certified chemical fume hood[6]. |
| Spill Cleanup | Chemical safety goggles and face shield[7][9]. | Double-gloving with chemical-resistant gloves[9]. | Impermeable gown or coveralls[9][11]. | Required: Air-purifying respirator with appropriate cartridges[5][10]. |
Causality Behind PPE Choices:
-
Eye Protection: The risk of fine powder or solution splashes causing serious eye irritation necessitates the use of sealed goggles over standard safety glasses during liquid transfers[3][4].
-
Hand Protection: Nitrile gloves provide a robust barrier against incidental contact. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin[7]. Wash hands thoroughly after handling the material, even after wearing gloves[4].
-
Body Protection: A standard lab coat is sufficient for low-volume work. For larger quantities or spill scenarios, an impermeable gown is crucial to prevent skin contact and contamination of personal clothing[9][11].
-
Respiratory Protection: Oxazolidinone powders can be easily aerosolized. A fume hood is the primary engineering control to prevent inhalation[6]. If a fume hood is not available for weighing, a respirator is essential to protect against respiratory tract irritation[4].
Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Weighing and Transfer:
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
For a small powder spill, gently cover with a damp paper towel to avoid raising dust.
-
For a larger spill, use an inert absorbent material (e.g., sand or vermiculite) and collect into a sealed container for disposal[3][6].
-
Do not allow the material to enter drains or waterways[3].
-
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[2][8].
-
Keep it away from strong oxidizing agents, as these are generally incompatible with similar compounds[1][3].
Disposal Plan
-
Chemical Waste: All waste containing this compound, including contaminated consumables (gloves, paper towels, pipette tips), must be disposed of as hazardous chemical waste.
-
Containers: Place all contaminated solid waste into a dedicated, sealed, and clearly labeled hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled container.
-
Regulatory Compliance: Disposal must be conducted in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures[4][8]. Do not dispose of this chemical down the drain[3].
By integrating these expert-validated protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, ensuring both personal safety and the integrity of your research.
References
- Safety Data Sheet - CymitQuimica. (2024). Provides hazard identification and handling information for a similar oxazolidinone compound.
- Safety Data Sheet - Cayman Chemical. (2025).
- Safety Data Sheet. (2025). Details PPE and safe handling procedures for Zolmitriptan.
- AK Scientific, Inc. Safety Data Sheet.
- PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. General guidance on PPE for handling hazardous drugs.
- Personal protective equipment in your pharmacy. (2019). Describes PPE requirements for compounding hazardous products.
- SAFETY DATA SHEET - Santa Cruz Biotechnology.
- TLC PHARMACEUTICAL STANDARDS Safety Data Sheet. Recommends specific PPE like face shields and chemical-resistant gloves.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Explains the hierarchy of controls and the role of PPE as a final barrier.
- Safety Data Sheet - Biosynth. (2019). Provides first aid measures and handling advice for a complex oxazolidinone.
- SAFETY DATA SHEET - CymitQuimica.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2024).
- SAFETY DATA SHEET - Ajanta Pharma | USA. Discusses potential health effects during manufacturing processes involving Zolmitriptan.
- (5S)-5-(aminomethyl)-1, 3-oxazolidin-2-one hydrochloride, min 97%, 1 gram.
- How to Make Personal Protective Equipment Spontaneously and Continuously Antimicrobial. (2022). Research on advanced PPE technologies.
- This compound | 1stsci.com.
- 3-Ethenyl-5-methyl-2-oxazolidinone SDS, 3395-98-0 Safety Data Sheets - ECHEMI.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. pppmag.com [pppmag.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. publications.ashp.org [publications.ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
